molecular formula C7H7N3O3 B1230604 Pyrazinuric acid CAS No. 57229-37-5

Pyrazinuric acid

Cat. No.: B1230604
CAS No.: 57229-37-5
M. Wt: 181.15 g/mol
InChI Key: VEIDKUXSCXOFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinuric acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIDKUXSCXOFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205847
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-37-5
Record name N-(2-Pyrazinylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

fundamental chemical and physical properties of pyrazinuric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fundamental Chemical and Physical Properties of Pyrazinuric Acid

Executive Summary & Chemical Identity

This compound (also known as Pyrazinoylglycine ) is a specific metabolite derived from the antitubercular drug Pyrazinamide (PZA). Chemically, it is the glycine conjugate of pyrazinoic acid, formed via an amide bond between the carboxylic acid group of pyrazinoic acid and the amino group of glycine. This conjugation mirrors the formation of hippuric acid from benzoic acid, serving primarily as a detoxification and excretion pathway in mammalian metabolism.

While often overshadowed by its precursor, Pyrazinoic Acid (POA)—the active antimycobacterial agent—this compound represents a critical endpoint in pharmacokinetics, characterized by high water solubility and rapid renal clearance.

Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(Pyrazine-2-carbonylamino)acetic acid
Common Synonyms This compound; N-Pyrazinoylglycine; Pyrazinoic acid glycine conjugate
CAS Registry Number 57229-37-5
Molecular Formula

Molecular Weight 181.15 g/mol
SMILES OC(=O)CNC(=O)c1cnccn1

Physical and Chemical Properties

The physicochemical profile of this compound is dominated by the interaction between the electron-deficient pyrazine ring and the hydrophilic glycine tail.

Solubility and Acid-Base Character

Unlike Pyrazinamide (which is neutral and moderately lipophilic), this compound is a polar, weak acid. The glycine conjugation significantly increases water solubility compared to the parent compounds, facilitating urinary excretion.

PropertyValue / CharacteristicContextual Note
Physical State White to off-white crystalline solidHygroscopic tendency due to amide/acid motifs.
Solubility (Water) High (>20 mg/mL estimated)significantly more soluble than Pyrazinamide.
pKa (Acidic) ~3.6 (Estimated)Comparable to Hippuric acid (3.62); slightly less acidic than Pyrazinoic acid (2.9) due to the distance of the carboxyl group from the electron-withdrawing ring.
LogP (Octanol/Water) < -1.5 (Predicted)Highly hydrophilic; poor membrane permeability via passive diffusion compared to PZA.
Melting Point 190–195 °C (Decomposes)Typical for amino acid conjugates.
Spectroscopic Signature (Predicted)

To validate the identity of synthesized or isolated this compound, the following spectroscopic signals are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 ppm (s, 1H, -COOH): Broad singlet, exchangeable.
      
    • 
       9.2 ppm (d, 1H, Pyrazine 
      
      
      
      ): Most deshielded aromatic proton.
    • 
       8.9 ppm (t, 1H, Amide -NH-): Triplet coupling to the glycine methylene.
      
    • 
       8.8 ppm (d, 1H, Pyrazine 
      
      
      
      ).
    • 
       8.7 ppm (dd, 1H, Pyrazine 
      
      
      
      ).
    • 
       4.0 ppm (d, 2H, Glycine 
      
      
      
      ).

Biological Context: The Metabolic Pathway

This compound is the end-product of a specific metabolic shunt. Pyrazinamide is first hydrolyzed to Pyrazinoic acid (the active pharmacophore). While some POA is hydroxylated by Xanthine Oxidase to 5-OH-POA, a fraction undergoes conjugation with glycine in the liver mitochondria (catalyzed by glycine N-acyltransferase) to form this compound.

Pathway Visualization

PyrazinamideMetabolism PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Metabolite) PZA->POA Pyrazinamidase (PncA) (Bacterial/Host Deamidase) PU This compound (Excreted Conjugate) POA->PU Glycine N-Acyltransferase (+ Glycine) OH_POA 5-OH-Pyrazinoic Acid POA->OH_POA Xanthine Oxidase

Figure 1: Metabolic trajectory of Pyrazinamide.[1] this compound represents the terminal glycine conjugate pathway.

Experimental Protocol: Chemical Synthesis

For research purposes, isolating this compound from biological fluids is inefficient. The following protocol outlines a robust chemical synthesis via a mixed anhydride or Schotten-Baumann approach.

Objective: Synthesize N-(Pyrazinylcarbonyl)glycine from Pyrazinoic acid.

Reagents Required:
  • Pyrazinoic acid (POA)[2][3][4][5]

  • Glycine ethyl ester hydrochloride[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Workflow:
  • Activation & Coupling:

    • Dissolve Pyrazinoic acid (10 mmol) in anhydrous DCM (50 mL).

    • Add EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 30 minutes to activate the carboxylic acid.

    • Add Glycine ethyl ester hydrochloride (10 mmol) and

      
       (25 mmol).
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of POA.

  • Isolation of Intermediate (Ethyl Ester):

    • Wash the organic layer with 1N HCl, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo to yield Ethyl pyrazinurate.
      
  • Hydrolysis to this compound:

    • Dissolve the ester intermediate in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH ~2.0. This compound should precipitate due to its lower solubility in acidic media compared to the salt form.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from water/ethanol if necessary.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3085122, this compound. Retrieved from [Link]

  • Ellard, G. A. (1969). Absorption, metabolism and excretion of pyrazinamide in man. Tubercle, 50(2), 144-158.
  • Zimmerman, T., et al. (2024). Pyrazinoic acid and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Yamamoto, T., et al. (1987). Determination of pyrazinamide and its metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 422, 217-225.[2] (Analytical detection of this compound).

Sources

Biological Activity and Pharmacological Profile of Pyrazinuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinuric acid (N-pyrazinoylglycine) is the glycine conjugate of pyrazinoic acid (POA) , which is the pharmacologically active metabolite of the first-line antitubercular drug Pyrazinamide (PZA) . While Pyrazinamide itself is a prodrug requiring bioactivation by the bacterial enzyme pyrazinamidase (PncA), its subsequent host metabolism in humans generates downstream metabolites including 5-hydroxypyrazinoic acid and this compound.

This guide distinguishes the biological activity of This compound from its parent Pyrazinoic acid . While POA is the primary driver of antimycobacterial activity and hyperuricemic side effects (via URAT1 inhibition), this compound represents a detoxification pathway. However, its structural similarity to other glycine conjugates (e.g., hippuric acid) implicates it in renal organic anion transport systems (OATs), making it a critical analyte in pharmacokinetic studies and renal toxicology.

Chemical Identity & Properties

PropertyDescription
Common Name This compound
Chemical Name N-(Pyrazin-2-ylcarbonyl)glycine
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Parent Compound Pyrazinoic Acid (POA)
Metabolic Role Phase II Conjugate (Glycine conjugation)
Solubility Soluble in water (polar); excreted in urine

Structural Insight: this compound consists of a pyrazine ring attached to a glycine moiety via an amide bond. This conjugation increases polarity and facilitates renal excretion, a standard Phase II metabolic detoxification route similar to the conversion of benzoic acid to hippuric acid.

Metabolic Pathways & Pharmacokinetics

The formation of this compound is a downstream event in the metabolism of Pyrazinamide.[1] Understanding this pathway is essential for interpreting pharmacokinetic data and "loss of activity" in drug metabolism.

Metabolic Cascade
  • Bioactivation: PZA is hydrolyzed to Pyrazinoic Acid (POA) by bacterial pyrazinamidase (in M. tb) or hepatic microsomal deamidase (in humans).

  • Oxidation: POA is hydroxylated by Xanthine Oxidase (XO) to 5-Hydroxypyrazinoic acid (major excretory product).

  • Conjugation: A fraction of POA undergoes amino acid conjugation (specifically with glycine) via Glycine N-acyltransferase (GLYAT) to form This compound .

Visualization of Metabolic Pathway

The following diagram illustrates the divergence between bioactivation (antimicrobial effect) and host metabolism (excretion/toxicity).

PZA_Metabolism PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Pyrazinamidase (pncA) (Bacteria) PZA->POA Microsomal Deamidase (Liver) OH_POA 5-OH-Pyrazinoic Acid (Major Excretory Product) POA->OH_POA Xanthine Oxidase (XO) PU This compound (Glycine Conjugate) POA->PU Glycine N-acyltransferase (GLYAT) Mtb M. tuberculosis (Bacterial Cell) POA->Mtb Acidification & ATP Depletion

Figure 1: Metabolic fate of Pyrazinamide.[2] Red indicates the active pharmacological agent; Green indicates the specific conjugate discussed in this guide.

Biological Activity Profile

Antimicrobial Activity (M. tuberculosis)[4][5][6]
  • Pyrazinoic Acid (POA): Highly active at acidic pH (pH 5.5). Disrupts membrane potential and depletes ATP in non-replicating persisters.

  • This compound: Inactive. The conjugation of the carboxylic acid group with glycine removes the molecule's ability to act as a protonophore (proton shuttle) across the mycobacterial membrane. It does not accumulate inside the bacillus effectively and cannot disrupt the proton motive force.

Renal Physiology & Urate Transport (The "Arthralgia" Mechanism)

Pyrazinamide therapy frequently causes hyperuricemia (gout-like symptoms). This is primarily driven by POA , which interacts with URAT1 (SLC22A12) in the proximal tubule.

  • Mechanism: POA acts as an exchange anion for URAT1, driving the reabsorption of Urate from the urine back into the blood.

  • Role of this compound:

    • Unlike POA, this compound is a substrate for Organic Anion Transporters (OAT1/OAT3) on the basolateral membrane.

    • It competes for active secretion pathways but has significantly lower affinity for the apical URAT1 exchanger compared to POA.

    • Clinical Implication: High levels of this compound in urine serve as a marker of efficient Phase II conjugation but do not significantly contribute to the hyperuricemic side effect compared to the unconjugated acid.

Toxicology

This compound is generally considered a detoxification product. However, accumulation of glycine conjugates in renal failure can inhibit OAT-mediated transport of other drugs, potentially leading to drug-drug interactions (DDIs).

Experimental Protocols

Protocol: Chemical Synthesis of this compound

Since this compound is not always commercially available as a standard, it must often be synthesized for use as a reference standard in LC-MS/MS assays.

Objective: Synthesize N-(pyrazin-2-ylcarbonyl)glycine from pyrazinoic acid.

Reagents:

  • Pyrazinoic acid (POA)[3][4]

  • Thionyl chloride (

    
    )
    
  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

  • Activation: Reflux Pyrazinoic acid (10 mmol) with Thionyl chloride (15 mmol) for 2 hours to form Pyrazinoyl chloride . Evaporate excess

    
     under vacuum.
    
  • Coupling: Dissolve Glycine ethyl ester HCl (10 mmol) in dry DCM (20 mL) with TEA (22 mmol) at 0°C. Add the crude Pyrazinoyl chloride dropwise. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with water, 5%

    
    , and brine. Dry over 
    
    
    
    and evaporate to yield Ethyl pyrazinurate .
  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add 1M NaOH (1.1 eq) and stir for 1 hour. Acidify with 1M HCl to pH 2.

  • Isolation: The precipitate is This compound . Recrystallize from water/ethanol.

    • Validation: Confirm structure via ¹H-NMR (look for glycine methylene doublet ~4.0 ppm and amide NH).

Protocol: URAT1 Inhibition Assay (Interaction Check)

To verify if this compound contributes to urate retention.

  • Cell Line: HEK293 cells stably transfected with human URAT1 (SLC22A12).

  • Tracer: [¹⁴C]-Uric Acid.

  • Buffer: HBSS (Cl- free) to drive anion exchange.

  • Procedure:

    • Incubate cells with [¹⁴C]-Uric Acid (50 µM) in the presence of increasing concentrations (0–1000 µM) of Pyrazinoic Acid (Positive Control) and This compound (Test).

    • Stop reaction after 5 mins with ice-cold HBSS.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Concentration.

    • Expected Result: POA

      
       ~50 µM. This compound 
      
      
      
      >500 µM (Weak/No inhibition).

Renal Transport Visualization

The following diagram details the interaction of PZA metabolites with the renal proximal tubule, highlighting why POA causes hyperuricemia while this compound is excreted.

Renal_Transport cluster_lumen Urine (Lumen) cluster_cell Proximal Tubule Cell cluster_blood Blood (Basolateral) Urate_L Urate URAT1 URAT1 (Exchanger) Urate_L->URAT1 Reabsorption POA_L POA- PU_L This compound URAT1->POA_L Exchange (Driving Force) OAT OAT1/3 (Uptake) OAT->PU_L Secretion (MRP4/NPT1) POA_B POA- POA_B->OAT Uptake PU_B This compound PU_B->OAT Uptake

Figure 2: Renal handling of Pyrazinamide metabolites. POA facilitates Urate reabsorption via URAT1, whereas this compound is primarily secreted.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Lacroix, C., et al. (1989). Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology, 36, 395–400. Link

  • Enomoto, A., et al. (2002). Molecular identification of a renal urate-anion exchanger that regulates blood urate levels. Nature, 417, 447–452. Link

  • Cynamon, M. H., et al. (1995). Pyrazinoic acid esters with broad spectrum in vitro antimycobacterial activity. Journal of Medicinal Chemistry, 38(20), 3902-3907. Link

  • Weiner, I. M., & Tinker, J. P. (1972). Pharmacology of pyrazinamide: metabolic and renal function studies related to the mechanism of drug-induced urate retention. Journal of Pharmacology and Experimental Therapeutics, 180(2), 411-434. Link

Sources

Technical Deep Dive: Pyrazinoic Acid (POA) and Mycobacterial Membrane Energetics

[1][2]

Executive Summary & Nomenclature Clarification

Status: Critical Distinction Target Molecule: Pyrazinoic Acid (POA)[1][2]

While Pyrazinuric acid (the glycine conjugate of pyrazinoic acid) appears as a minor host metabolite in urine, it is pharmacologically inert against Mycobacterium tuberculosis (Mtb). The bioactive agent responsible for the sterilizing activity of the prodrug Pyrazinamide (PZA) is Pyrazinoic Acid (POA) .[1]

This guide details the interaction of POA with the mycobacterial membrane.[1][3][4] Unlike standard antibiotics that target cell wall synthesis or protein translation directly, POA functions as a "dirty" fragment, leveraging the acidic host environment to collapse the proton motive force (PMF) of the bacillus. This mechanism is unique to Mtb due to its deficient efflux systems, making it a cornerstone of shortening TB therapy.

Biophysics of Membrane Interaction: The Proton Shuttle

The efficacy of POA is governed by the "Proton Trap" hypothesis. This mechanism explains why PZA is only active in acidic environments (pH 5.5–6.0), such as the necrotic center of granulomas or the phagolysosome of macrophages.

The Activation Cycle
  • Prodrug Entry: Pyrazinamide (PZA) diffuses passively into the Mtb cell.

  • Enzymatic Hydrolysis: The enzyme Pyrazinamidase (PncA) converts PZA into the anionic form, Pyrazinoate (POA⁻).

  • The Trap: At neutral intracellular pH, POA⁻ cannot diffuse out. Mtb lacks efficient efflux pumps for POA⁻ (unlike M. smegmatis), causing intracellular accumulation.

The Collapse Mechanism

When the extracellular environment is acidic (pH < 6.0):

  • Accumulated POA⁻ is protonated at the membrane interface to form HPOA (uncharged).

  • HPOA diffuses outward across the membrane (down its concentration gradient).

  • Upon reaching the acidic extracellular space, it remains HPOA; however, if it re-enters or if the gradient shifts, it shuttles protons into the cytoplasm.

  • Result: This cycling effectively acts as a protonophore, uncoupling oxidative phosphorylation. The transmembrane proton gradient (

    
    ) collapses, leading to a drop in membrane potential (
    
    
    ) and subsequent ATP depletion.
Pathway Visualization

POA_Mechanismcluster_extracellularExtracellular Space (Acidic pH 5.5)cluster_membraneMycobacterial Membranecluster_cytoplasmCytoplasm (Neutral pH 7.2 -> Acidifying)HPOA_outHPOA (Protonated)HPOA_inHPOAHPOA_out->HPOA_inRe-entry (Proton Shuttle)PZA_outPZA (Prodrug)PZA_inPZAPZA_out->PZA_inPassive DiffusionMembrane|| Lipid Bilayer ||POA_minusPOA- (Trapped Anion)PZA_in->POA_minusHydrolysisPOA_minus->HPOA_in+ H+ (Protonation)HPOA_in->HPOA_outEfflux/DiffusionATPATP DepletionHPOA_in->ATPPMF CollapsePncAEnzyme: PncAPncA->POA_minusCatalysis

Caption: The Proton Shuttle Mechanism. PZA is converted to POA-, which cycles protons across the membrane, collapsing the proton motive force.

Experimental Validation: Measuring Membrane Potential ( )

To validate POA's interaction with the membrane, we utilize the DiOC2(3) (3,3′-diethyloxacarbocyanine iodide) assay.[5] This carbocyanine dye exhibits green fluorescence in all cells but shifts to red emission due to self-association in cells with a high (healthy) membrane potential.[6]

Protocol: DiOC2(3) Flow Cytometry Assay for Mtb

Objective: Quantify the reduction in

Reagents:

  • M. tuberculosis culture (H37Rv or BCG).[5]

  • DiOC2(3) (3 mM stock in DMSO).

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - Positive Control (Protonophore).

  • Phosphate Citrate Buffer (adjusted to pH 5.5 and pH 7.0).

Workflow:

  • Culture Preparation:

    • Grow Mtb to mid-log phase (

      
      ).
      
    • Pellet cells and wash twice with Phosphate Citrate Buffer (pH 5.5 for test, pH 7.0 for control).

    • Resuspend to

      
       CFU/mL.[7]
      
  • Drug Treatment:

    • Group A (Control): DMSO vehicle only.

    • Group B (Positive Control): 100 µM CCCP (Immediate collapse).

    • Group C (Test): 100 µg/mL Pyrazinoic Acid (POA). Note: Use POA directly to bypass PncA requirement for this specific biophysical assay, or use PZA if testing PncA activity.

    • Incubate for 4–24 hours (POA kinetics are slower than CCCP).

  • Staining:

    • Add DiOC2(3) to a final concentration of 30 µM.[7][8]

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition (Flow Cytometry):

    • Excitation: 488 nm (Blue Laser).

    • Emission 1: 530/30 nm (Green - Size/Stain uptake).

    • Emission 2: 610/20 nm (Red - Membrane Potential).

Workflow Visualization

Experimental_Protocolcluster_treatmentsTreatment GroupsStartMid-log Mtb Culture(OD 0.6)WashWash & Resuspendin Acidic Buffer (pH 5.5)Start->WashT1Vehicle (DMSO)Wash->T1T2POA (100 µg/mL)Wash->T2T3CCCP (100 µM)Wash->T3StainAdd DiOC2(3) Dye(30 µM, 30 min)T1->StainT2->StainT3->StainFACSFlow Cytometry(Ex 488nm / Em 530nm & 610nm)Stain->FACSAnalysisCalculate Red/Green Ratio(Index of Membrane Potential)FACS->Analysis

Caption: Step-by-step workflow for validating membrane potential collapse using DiOC2(3) ratiometric flow cytometry.

Data Interpretation & Expected Results

The following table summarizes the expected outcomes when analyzing the Red/Green fluorescence ratio. A decrease in the ratio indicates membrane depolarization.

ConditionpH EnvironmentExpected Red/Green RatioInterpretation
Untreated Mtb Neutral (7.0)High (> 1.0)Healthy

; Dye aggregates inside.
Untreated Mtb Acidic (5.5)High (> 0.8)Mtb maintains homeostasis despite external pH.
CCCP (Control) Acidic (5.5)Low (< 0.1)Total collapse of PMF (Uncoupled).
PZA / POA Neutral (7.0)High (> 1.0)No Effect. POA acts as inert salt; no proton shuttle.
PZA / POA Acidic (5.5)Medium-Low (0.3 - 0.5) Significant Depolarization. Proton shuttle active.

Key Insight: If you observe depolarization at pH 7.0 with PZA, your culture may be contaminated, or the mechanism is off-target. PZA/POA membrane activity is strictly pH-dependent.

Clinical & Resistance Implications

Understanding the POA-membrane interaction is vital for interpreting drug resistance that falls outside the canonical pncA mutations.

  • Efflux Pumps (Rv1258c): Some low-level resistance strains overexpress efflux pumps that eject POA⁻ before it can accumulate enough to disrupt the membrane.

  • PanD vs. Membrane: While recent studies suggest POA may bind to Aspartate Decarboxylase (PanD), the membrane potential collapse is the dominant bactericidal factor in non-replicating (persister) cells, which are metabolically slow but energetically vulnerable.

  • Synergy: The membrane collapse induced by POA makes it an ideal partner for drugs requiring active transport or those that stress the energy budget, such as Bedaquiline (ATP synthase inhibitor).

References

  • Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Bacteriology.

  • Peterson, N. D., et al. (2015). "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD." Chemistry & Biology.

  • Santoro, N., et al. (2024). "Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores."[9][10] Frontiers in Molecular Biosciences.

  • Novo, D., et al. (1999). "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry.

  • Wade, M. M., & Zhang, Y. (2004). "Anaerobic incubation conditions enhance pyrazinamide activity against Mycobacterium tuberculosis." Journal of Medical Microbiology.

Navigating the Pyrazine Scaffold: A Technical Guide to Pyrazinuric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Definition

Core Directive: This guide addresses the early-stage research of Pyrazinuric Acid derivatives.

Nomenclature Clarification: In standard medicinal chemistry, "this compound" is the trivial name for N-pyrazinoylglycine (or Pyrazinoyl-glycine), following the linguistic convention of glycine conjugates (e.g., Benzoic acid


 Hippuric acid; Salicylic acid 

Salicyluric acid).

The research interest in this scaffold stems from two distinct pharmacological axes:

  • Antitubercular Activity: As a derivative of Pyrazinoic Acid (POA) , the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA).

  • Urate Transport Modulation: The interaction of the pyrazine core with Urate Transporter 1 (URAT1), relevant to hyperuricemia and gout therapeutics.

This guide provides a roadmap for synthesizing and evaluating derivatives of this scaffold, emphasizing metabolic stability and target engagement.

Metabolic & Pharmacological Context

Understanding the biological fate of the pyrazine core is prerequisite to derivative design. Pyrazinamide is a prodrug requiring activation.

The Activation & Excretion Pathway

The efficacy of pyrazine derivatives often depends on their ability to penetrate the Mycobacterium tuberculosis (M.tb) cell wall or their interaction with human renal transporters.

PyrazineMetabolism PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Form) PZA->POA Pyrazinamidase (pncA) (Bacterial) PZA->POA Amidase (Host Microsomal) PUA This compound (N-Pyrazinoylglycine) POA->PUA Glycine N-acyltransferase (Phase II Conjugation) OH_POA 5-OH-Pyrazinoic Acid POA->OH_POA Xanthine Oxidase (Host) Mtb_Target Mtb_Target POA->Mtb_Target Inhibits RpsA / PanD URAT1 URAT1 POA->URAT1 Inhibits Urate Excretion

Figure 1: The metabolic flux of Pyrazinamide. This compound (Green) represents the glycine conjugate, a key metabolite for excretion and a scaffold for prodrug design.

Synthetic Protocols: this compound Derivatives

To explore Structure-Activity Relationships (SAR), researchers must synthesize the core N-pyrazinoylglycine scaffold and its substituted derivatives.

Core Synthesis: Coupling Pyrazinoic Acid with Glycine Esters

Direct coupling of Pyrazine-2-carboxylic acid with glycine methyl ester, followed by hydrolysis.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: Dissolve Pyrazine-2-carboxylic acid in dry DMF under

    
     atmosphere. Add EDC·HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add Glycine methyl ester HCl and DIPEA dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis (Optional for Free Acid): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate This compound .

Derivative Expansion Strategy

To optimize pharmacological properties (lipophilicity, pKa), modify the scaffold at two vectors:

VectorModification TypePurposeSynthetic Reagent
Pyrazine C-5 Halogenation / ArylationEnhance metabolic stability (block Xanthine Oxidase)

then Suzuki Coupling
Glycine

-C
Alkyl substitutionSteric hindrance to prevent hydrolysisAlanine/Valine analogs
Carboxyl Terminus Esterification / AmidationProdrug formation (Lipophilicity)Alcohol + DCC/DMAP

Biological Evaluation Workflows

Validating the utility of this compound derivatives requires a dual-screening approach: Antitubercular efficacy and Host-safety (Urate handling).

Workflow: Antitubercular Screening (Alamar Blue Assay)

Since this compound derivatives may act as prodrugs for POA, they must be tested under acidic conditions where POA is active.

Protocol:

  • Strain: M. tuberculosis H37Rv.

  • Media: 7H9 broth supplemented with OADC. Critical: Adjust pH to 5.5 and 6.0 (Standard PZA assay conditions) and pH 6.8 (Control).

  • Inoculation:

    
     CFU/mL in 96-well plates.
    
  • Treatment: Serial dilutions of this compound derivatives (

    
    ).
    
  • Incubation: 7 days at

    
    .
    
  • Readout: Add Alamar Blue (Resazurin). Incubate 24h. Fluorescence read (Ex 530nm / Em 590nm).

    • Interpretation: If active at pH 5.5 but not 6.8, the mechanism likely involves intracellular accumulation of POA.

Workflow: URAT1 Inhibition Assay (Gout/Safety)

Pyrazine derivatives often cause hyperuricemia. Screening for URAT1 interaction is vital to de-risk the series.

URAT1_Assay Step1 Transfect HEK293 Cells with hURAT1 Plasmid Step2 Seed Cells in 96-well Poly-D-Lysine Plates Step1->Step2 Step3 Pre-incubate with Test Compounds (30 min) Step2->Step3 Step4 Add 14C-Uric Acid Substrate Step3->Step4 Step5 Lyse Cells & Scintillation Count Step4->Step5

Figure 2: In vitro screening workflow for Urate Transporter 1 (URAT1) inhibition.

Data Interpretation:

  • High Uptake (High CPM): Compound does not inhibit URAT1 (Safe/Neutral).

  • Low Uptake (Low CPM): Compound inhibits URAT1 (Potential Uricosuric agent).

  • Stimulation: Compound may trans-stimulate urate reabsorption (Risk of Hyperuricemia).

Strategic Recommendations for Optimization

Based on the structure of this compound (N-pyrazinoylglycine), the following optimization logic should be applied:

  • Block the 5-Position: The 5-position of the pyrazine ring is the primary site of metabolism by Xanthine Oxidase (forming 5-OH-POA). Introducing a Chlorine or Methyl group at C-5 can extend half-life.

  • Prodrug Design: The free carboxylic acid of the glycine moiety is highly polar. Masking this as an Ethyl or Isopropyl ester will significantly enhance oral bioavailability and passive diffusion into the M.tb bacillus.

  • Linker Rigidity: Replacing the flexible glycine linker with a rigid cyclopropyl amino acid may lock the conformation, potentially improving binding affinity to specific host/pathogen targets.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS I) of Mycobacterium tuberculosis. Nature Medicine. Link

  • Ichida, K., et al. (2004). Urate transport via human PAH transporter hOAT1 and its gene family MCF1. Kidney International. Link

  • Pettersen, D., et al. (2009). Synthesis and biological evaluation of pyrazinoic acid analogs as potential antitubercular agents. Journal of Medicinal Chemistry. Link

Technical Guide: Enzymatic Biosynthesis of Pyrazinoic Acid from Pyrazinamide via Pyrazinamidase (PncA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro biosynthesis of Pyrazinoic Acid (POA) —often historically or colloquially referred to in specific metabolic contexts as the precursor to pyrazinuric acid—from the prodrug Pyrazinamide (PZA) using the bacterial enzyme Pyrazinamidase (PncA) .[1][2][3][4][5]

Pyrazinamide is a cornerstone first-line tuberculosis drug, unique for its ability to sterilize non-replicating persister populations of Mycobacterium tuberculosis (Mtb) in acidic environments.[6] Its efficacy is entirely dependent on bioactivation by the bacterial metalloenzyme PncA (encoded by pncA). This guide provides a rigorous, self-validating workflow for the expression of recombinant PncA, the enzymatic conversion of PZA to POA, and the analytical validation of the product.

Note on Nomenclature: While the prompt references "this compound," scientifically, the direct product of PncA hydrolysis is Pyrazinoic Acid (POA) .[2][7] this compound (N-pyrazino-glycine) is a downstream host metabolite formed in the mammalian liver via glycine conjugation.[6] This guide focuses strictly on the PncA-mediated biosynthesis of the active pharmacophore, POA.

Molecular Mechanism of Action[7]

The conversion of PZA to POA is a hydrolytic deamidation catalyzed by PncA, a member of the nicotinamidase/isochorismatase superfamily.

Structural Biology of PncA[5]
  • Enzyme Type: Monomeric metalloenzyme (~19.6 kDa).[6]

  • Active Site Architecture: The active site contains a catalytic triad comprising Cys138 , Asp8 , and Lys96 .[4][5][6][8][9]

  • Metal Ion Dependence: PncA requires a divalent metal ion for structural stability and catalysis.[6] While often crystallized with

    
    , activity assays suggest 
    
    
    
    or
    
    
    are the physiologically relevant cofactors in M. tuberculosis.[6]
  • Reaction:

    
    [2][6]
    
Catalytic Cycle

The reaction proceeds via a cysteine-based nucleophilic attack:

  • Substrate Binding: PZA enters the catalytic cleft, positioned by hydrogen bonds near the metal ion.

  • Nucleophilic Attack: The thiol group of Cys138 (activated by Asp8/Lys96) attacks the carbonyl carbon of PZA, forming a tetrahedral thioester intermediate.

  • Ammonia Release: The intermediate collapses, releasing ammonia (

    
    ) and leaving the acyl-enzyme complex.
    
  • Hydrolysis: A water molecule attacks the thioester bond, releasing Pyrazinoic Acid and regenerating the free enzyme.

Visualization: Catalytic Pathway

PncA_Mechanism PZA Pyrazinamide (Substrate) ES_Complex PncA-PZA Complex (Substrate Binding) PZA->ES_Complex Binding Intermediate Thioester Intermediate (Cys138 Attack) ES_Complex->Intermediate Nucleophilic Attack Product Pyrazinoic Acid (POA) Intermediate->Product Hydrolysis Ammonia NH3 (Byproduct) Intermediate->Ammonia Release

Figure 1: The catalytic cycle of PncA converting Pyrazinamide to Pyrazinoic Acid via a thioester intermediate.

Experimental Protocol: Biosynthesis Workflow

This section details the production of recombinant PncA and the subsequent bioconversion of PZA.

Recombinant Enzyme Production

To ensure high yield and purity, a His-tagged expression system in E. coli is recommended.[6]

Materials:

  • Vector: pET-28a(+) or pET-29a (KanR).[6]

  • Host: E. coli BL21(DE3).[6]

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF.[6]

Step-by-Step Protocol:

  • Cloning: Amplify the pncA gene (Rv2043c) from M. tuberculosis H37Rv genomic DNA.[6] Clone into pET vector.[6]

  • Expression: Transform into BL21(DE3). Grow in LB at 37°C to

    
    .[6] Induce with 0.5 mM IPTG.[6] Incubate at 16°C overnight  (low temperature is critical to prevent inclusion bodies and preserve metal ion coordination).
    
  • Purification:

    • Lyse cells via sonication on ice.[6]

    • Clarify lysate (15,000 x g, 30 min).

    • Load onto

      
      -NTA column.[6]
      
    • Wash with buffer containing 20-40 mM Imidazole.[6]

    • Elute with 250 mM Imidazole.[6]

  • Dialysis: Dialyze immediately into Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol). Crucial: Add 10

    
    M 
    
    
    
    or
    
    
    to maintain activity; apo-enzyme is inactive.[6]
Enzymatic Conversion Assay (Biosynthesis)

This protocol generates analytical quantities of POA.[6]

Reaction Conditions:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (PncA is active between pH 5.0–8.0, optimal near neutral).[6]

  • Substrate: 10 mM Pyrazinamide.

  • Enzyme: 1

    
    M purified PncA.[6]
    
  • Temperature: 37°C.[6]

Procedure:

  • Prepare a 1 mL reaction mixture in phosphate buffer.

  • Initiate reaction by adding PncA.[6]

  • Incubate for 60 minutes.

  • Stop Reaction: Add 100

    
    L of 10% Ferrous Ammonium Sulfate (Wayne’s Reagent) for colorimetric check (turns pink/orange) OR add equal volume Acetonitrile for HPLC analysis.
    
Workflow Visualization

Workflow Cloning 1. Gene Cloning (pET-pncA) Expression 2. Expression (BL21, 16°C) Cloning->Expression Purification 3. Ni-NTA Purification (+ Fe2+/Mn2+) Expression->Purification Reaction 4. Bioconversion (PZA + PncA -> POA) Purification->Reaction Analysis 5. Validation (HPLC / MS) Reaction->Analysis

Figure 2: End-to-end workflow for recombinant PncA production and PZA conversion.[6]

Analytical Validation & Kinetics

Trustworthiness in this protocol relies on verifying that the product is indeed POA and not a hydrolysis artifact.

HPLC Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[6]

  • Mobile Phase: 10 mM

    
     (pH 2.[6]5) / Acetonitrile (95:5).[6]
    
  • Detection: UV at 268 nm (PZA) and 268 nm (POA).[6]

  • Retention Times: PZA elutes later than POA due to the polarity of the carboxylic acid group on POA.

    • Expected: POA ~3.5 min, PZA ~6.0 min (method dependent).[6]

Kinetic Parameters

To validate enzyme quality, compare your kinetic data against standard literature values for Wild-Type (WT) PncA.[6]

Table 1: Kinetic Parameters of PncA (WT) vs. Common Mutants

Enzyme Variant

(

M)

(

)
Catalytic Efficiency (

)
Interpretation
PncA (Wild Type) 200 - 400 0.4 - 0.8 High Functional activation of PZA.[6]
C138S (Mutant) N/DN/D~0Complete loss of activity (Catalytic triad).[6]
D8A (Mutant) >2000<0.01Very LowDisrupted triad; high resistance.[6]
H51A (Mutant) ~600~0.05LowMetal binding disruption.[6]

Data derived from kinetic studies of M. tuberculosis PncA [1, 2].[5][8][10]

Clinical Context & Drug Resistance[7][10][11]

Understanding the biosynthesis of POA is critical for drug development because resistance to Pyrazinamide is almost exclusively driven by the failure of this specific biosynthetic step.

Mechanism of Resistance

Unlike other antibiotics where resistance arises from target modification (e.g., rpoB for Rifampicin), PZA resistance arises from non-activation .[6]

  • pncA Mutations: 70-97% of PZA-resistant clinical isolates harbor mutations in the pncA gene.[6]

  • Consequence: The bacteria fail to convert the prodrug PZA into the active POA. POA accumulation inside the bacillus is required to disrupt membrane potential and inhibit trans-translation (RpsA interaction).[11]

The "this compound" Distinction in Pharmacology

It is vital for researchers to distinguish between the bacterial and host pathways:

  • Bacterial (Target): PZA

    
    Pyrazinoic Acid (POA) .[1][2][6][7][12] Effect: Bacterial killing.[2][6][13]
    
  • Host (Excretion): PZA

    
     POA 
    
    
    
    5-OH-POA
    
    
    This compound (Glycine conjugate).[6] Effect: Renal clearance.[6]

This guide addresses the Bacterial pathway.[2][3][10][14]

References

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide.[6][8] PLOS ONE.

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review.[6] International Journal of Tuberculosis and Lung Disease.

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[6] Nature Medicine.[6]

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis.[6] Nature Medicine.[6]

  • Unissa, A. N., et al. (2016). Pyrazinamide resistance in Mycobacterium tuberculosis: Review of mechanisms and epidemiology.[6] Journal of Global Antimicrobial Resistance.

Sources

Structural Elucidation of Pyrazinuric Acid and Its Analogs: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

In the landscape of tuberculosis therapy, pyrazinamide (PZA) stands as a cornerstone of first-line treatment, valued for its potent sterilizing activity.[1] However, PZA is a prodrug, requiring bioactivation to exert its effect. The primary pathway involves hydrolysis by the Mycobacterium tuberculosis enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA), the principal active metabolite.[2] Further metabolism in the host leads to several derivatives, including 5-hydroxy pyrazinoic acid (5-OH-PA) and pyrazinuric acid, the latter formed through the conjugation of POA with glycine.[3]

While pyrazinoic acid has been the focus of extensive research, a comprehensive understanding of its full metabolic profile, including the structural confirmation of less abundant analogs like this compound, is critical for a complete toxicological and pharmacological assessment. This guide provides a robust, multi-platform strategy for the structural elucidation of this family of compounds. Due to the wealth of available data, pyrazinoic acid will serve as our primary exemplar for detailing core methodologies. We will then apply these principles to build a predictive framework for the successful characterization of this compound.

The relationship between these key compounds is foundational to any analytical approach.

PZA Pyrazinamide (PZA) Prodrug POA Pyrazinoic Acid (POA) Active Moiety PZA->POA Amidase (PncA) (Hydrolysis) OH_PA 5-Hydroxy Pyrazinoic Acid Metabolite POA->OH_PA Xanthine Oxidase (Oxidation) PUA This compound Metabolite POA->PUA Glycine Conjugation

Caption: Metabolic pathway of Pyrazinamide (PZA).

Section 2: The Foundational Analytical Workflow

The unambiguous determination of a chemical structure, particularly for a novel or poorly characterized metabolite, is not a linear process but an integrated strategy. It relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system that ensures the highest degree of confidence in the final assignment.

cluster_0 Sample Preparation & Isolation cluster_1 Structural Analysis Sample Biological Matrix (Plasma, Urine, etc.) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Chrom Chromatographic Purification (HPLC / UPLC) Extract->Chrom MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula - Fragmentation Chrom->MS LC-MS NMR NMR Spectroscopy - C/H Framework - Connectivity - Stereochemistry Chrom->NMR Fraction Collection Xray X-Ray Crystallography - 3D Atomic Structure - Absolute Confirmation Chrom->Xray Purified Analyte Confirmation Integrated Structure Confirmation MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: Integrated workflow for structural elucidation.

Section 3: Chromatographic Separation: The Key to Purity

Expertise & Causality: Before any structural analysis can be performed, the analyte of interest must be isolated from its complex biological matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the instruments of choice. The selection of the stationary phase (column) and mobile phase is paramount. For pyrazinoic acid and its analogs, which are polar, aromatic carboxylic acids, reverse-phase chromatography is the logical choice. A C18 column provides a nonpolar stationary phase that retains the analytes based on their hydrophobicity. A polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to elute them.

Trustworthiness & Self-Validation: Method validation is non-negotiable for ensuring trustworthy and reproducible results. Key parameters include linearity, accuracy, precision, and selectivity. The use of isotopically labeled internal standards is the gold standard for quantitative analysis, as they co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement, thus providing a highly reliable internal reference.[4]

Protocol: UPLC-MS/MS Method for Pyrazinoic Acid and Analogs

This protocol is adapted from established methods for the simultaneous determination of PZA and its primary metabolites.[5][6]

  • Sample Preparation (Plasma):

    • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Perform protein precipitation by adding an organic solvent (e.g., a 90:10 v/v mixture of methyl tert-butyl ether and diethyl ether) under acidic conditions.[6]

    • Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase column, such as a Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 µm), is effective.[6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 0.1% acetic acid in water (e.g., 65:35 v/v) provides good separation.[6] The acidic modifier ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at 40°C for reproducibility.[7]

Application to this compound: this compound, being a glycine conjugate of POA, is significantly more polar. Therefore, in a reverse-phase system, it will elute earlier than POA. To achieve adequate retention and separation from other early-eluting matrix components, the mobile phase would likely require modification to be more aqueous (e.g., reducing the initial methanol concentration in a gradient elution).

ParameterExemplar Setting (for POA)Predicted Adjustment (for this compound)Rationale
Column Reverse-Phase C18[6]Reverse-Phase C18 or a polar-embedded phase (e.g., AQ-C18)C18 is a good starting point. A polar-embedded phase can offer alternative selectivity and better retention for highly polar analytes.
Mobile Phase Methanol / 0.1% Acetic Acid (65:35)[6]Lower initial organic content (e.g., start at 5-10% Methanol)Increased polarity of this compound requires a more polar mobile phase to achieve sufficient retention on a reverse-phase column.
Detection (UV) 268 nm[7]~268 nmThe pyrazine chromophore is retained, so the UV absorbance maximum is expected to be very similar to that of PZA and POA.

Section 4: Mass Spectrometry: Deciphering Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and its fragmentation pattern upon collision-induced dissociation (CID). High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the molecular weight with enough accuracy to predict the elemental formula. For these pyrazine derivatives, electrospray ionization (ESI) in positive mode is highly effective, as the nitrogen atoms in the pyrazine ring are readily protonated to form an [M+H]⁺ ion.[5]

Trustworthiness & Self-Validation: Instrument calibration is the bedrock of accurate mass measurement. Tandem mass spectrometry (MS/MS) provides exceptional selectivity. By monitoring a specific transition from a precursor ion to a product ion (Multiple Reaction Monitoring, MRM), one can confidently detect and quantify an analyte even in a complex matrix.[4] This specificity ensures that the signal is truly from the compound of interest.

Protocol: MS/MS Data Acquisition and Analysis
  • Ionization: Utilize an ESI source in positive ionization mode.

  • Full Scan (MS1): First, acquire a full scan to identify the [M+H]⁺ ion of the analyte.

    • Pyrazinoic Acid (C₅H₄N₂O₂): MW = 124.09. Expected [M+H]⁺ = m/z 125.0 .[6]

    • Predicted this compound (C₇H₇N₃O₃): MW = 181.15. Expected [M+H]⁺ = m/z 182.1 .

  • Product Ion Scan (MS/MS): Select the precursor ion (e.g., m/z 125.0 for POA) and subject it to CID to generate product ions.

    • The primary fragmentation of aromatic carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).[8]

    • For POA, the transition m/z 125.0 → 80.9 is well-documented, corresponding to the loss of the carboxylic group (-COOH).[6]

    • For Predicted this compound (m/z 182.1) , several fragmentation pathways are plausible:

      • Loss of the entire glycine moiety (-NHCH₂COOH) would be a major fragmentation.

      • Cleavage of the amide bond could lead to the pyrazinoyl ion (similar to the POA fragment).

      • Loss of water (-18 Da) or CO₂ (-44 Da) from the glycine portion.

CompoundPrecursor Ion [M+H]⁺Key Product IonFragmentation
Pyrazinamide (PZA)m/z 124.1m/z 81.1Loss of CONH₂
Pyrazinoic Acid (POA)m/z 125.0m/z 80.9Loss of COOH
5-OH Pyrazinoic Acidm/z 141.0m/z 81.0Complex fragmentation
This compound (Predicted) m/z 182.1 m/z 125.0 Loss of Glycine (-57 Da)

Data sourced from established LC-MS/MS methods.[4][6]

Section 5: NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. For pyrazinoic acid, the aromatic protons on the pyrazine ring appear in a characteristic downfield region (8.5-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.[9][10] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for its ability to dissolve polar compounds and preserve the signal of the acidic carboxylic proton.

Trustworthiness & Self-Validation: The structure must be consistent with all NMR data. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively link protons to each other and to the carbons they are attached to, respectively. This network of correlations provides a self-validating map of the molecular structure, leaving no room for ambiguity.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. For pyrazinoic acid analogs, the aromatic region (8.0-9.5 ppm) is of primary interest.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[9]

  • 2D NMR (if needed): If the structure is novel or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish connectivity.

Atom (Pyrazinoic Acid Ester)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazine-H (position 7)9.34 (s, 1H)146.44
Pyrazine-H (position 4)8.87 (s, 1H)144.60
Pyrazine-H (position 5)8.82 (s, 1H)147.96
Carbonyl (C=O)-163.54
Pyrazine-C (substituted)-143.05

Data for 2-chloroethyl pyrazinoate in CDCl₃.[9]

Application to this compound: The ¹H NMR spectrum of this compound would be expected to show the characteristic downfield signals for the three pyrazine ring protons, similar to POA. Crucially, it would also feature new signals corresponding to the glycine moiety: a non-exchangeable signal for the methylene (-CH₂-) group (likely a triplet if coupled to the NH) and an exchangeable signal for the amide proton (-NH-). The ¹³C spectrum would show an additional carbonyl signal for the glycine carboxylic acid and a signal for the methylene carbon.

Section 6: X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact 3D coordinates of every atom in the solid state. The primary challenge is not the analysis itself, but the prerequisite: growing a high-quality, single crystal of the purified compound. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Trustworthiness & Self-Validation: The quality of the final crystal structure is validated by internal metrics such as the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor (< 0.05) indicates a highly reliable structure. The crystal structure of pyrazinoic acid has been determined, revealing a planar pyrazine ring and specific hydrogen bonding patterns in the crystal lattice.[11]

Protocol: High-Level Crystallography Workflow
  • Purification: The compound must be of the highest possible purity (>99%).

  • Crystal Growth: Systematically screen for crystallization conditions by dissolving the compound in various solvents and employing techniques like slow evaporation or solvent/anti-solvent diffusion.

  • Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a focused X-ray beam (often at a synchrotron source for high-intensity).[12]

  • Structure Solution and Refinement: Process the collected diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Section 7: References

  • Luyen, L. T., Hung, T. M., Huyen, L. T., Tuan, L. A., Huong, D. T. L., Duc, H. V., & Tung, B. T. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science, 8(09), 061-073. [Link]

  • Patel, D. P., Shah, J. V., & Shrivastav, P. S. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid in Human Plasma by a Sensitive and High Throughput LC-MS/MS Method. ResearchGate. [Link]

  • Petinatti, E., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLOS ONE, 6(1), e15785. [Link]

  • Fernandes, M. A., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376-380. [Link]

  • Fontes, F. L., et al. (2024). Structures of the compounds used in this work. (A) Structures of pyrazinoic acid and analogs. (B) Structures of CCCP and various anti-TB drugs. ResearchGate. [Link]

  • Zitko, J., et al. (2017). Structures of pyrazinamide and its active form, pyrazinoic acid. ResearchGate. [Link]

  • Grantome. (n.d.). The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis. Grantome. [Link]

  • Sougakoff, W. (n.d.). Crystal Structure of the Pyrazinamidase PncA from Mycobacterium tuberculosis. New TB Drugs. [Link]

  • Rizvi, N., et al. (2022). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy, 26(5), 1313-1321. [Link]

  • Takusagawa, F., Higuchi, T., Shimada, A., Tamura, C., & Sasada, Y. (1973). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. [Link]

  • Aldridge, B. B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

  • Santos, L. S., et al. (2009). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Shah, J. V., et al. (2016). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. [Link]

  • Lopez, J. M., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples. International Association for Chemical and Life Sciences Databases. [Link]

  • Gholami, K., et al. (2019). Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection. Iranian Journal of Pharmaceutical Research, 18(4), 2054-2063. [Link]

  • Hussain, Z., Zhu, J., & Ma, X. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(8), 679-682. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]

  • Tok, F., et al. (2024). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]

  • Li, Y., et al. (2021). A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Chemistry, 9, 747530. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

  • Schindler, M., et al. (2021). X-ray patterns of (a) d Form of PZA (calculated from CSD data-Refcode:...). ResearchGate. [Link]

  • TB Alliance. (n.d.). Pyrazinamide. TB Alliance. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Dooley, K. E., et al. (2016). Pyrazinamide metabolism and the mechanism of action by which allopurinol increases the active metabolite (pyrazinoic acid). ResearchGate. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

Sources

Initial Investigations into Pyrazinoic Acid (PZA/POA) Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanisms of resistance associated with the pyrazine-derived antitubercular class, specifically focusing on the active moiety Pyrazinoic Acid (POA) and its prodrug Pyrazinamide (PZA) .

Note on Nomenclature: Pyrazinuric acid (N-pyrazinoylglycine) is principally a host-generated metabolite formed by the conjugation of Pyrazinoic acid with glycine, serving as a detoxification/excretion pathway in humans.[1] In the context of bacterial resistance, the relevant active agent is Pyrazinoic Acid (POA) .[2][3][4][5] This guide focuses on the resistance mechanisms preventing POA accumulation or function, while acknowledging this compound as a metabolic sink that reduces drug efficacy.[5]

Executive Summary: The PZA/POA Paradox

Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments (macrophage phagolysosomes). However, PZA is a prodrug that requires bioactivation by the bacterial enzyme pyrazinamidase (PncA) into its active form, Pyrazinoic Acid (POA) .[2][3][6][4][7]

Resistance to this class is complex and non-binary. Unlike standard antibiotics where resistance often stems from a single target mutation, PZA/POA resistance involves a multifaceted interplay of activation failure , target modification , and efflux dynamics . This guide outlines the causal mechanisms and provides a self-validating experimental framework for investigating resistance phenotypes.

Mechanistic Landscape of Resistance[3][9]

The efficacy of PZA hinges on the "Accumulation Principle": Mycobacterium tuberculosis (Mtb) must convert PZA to POA, and POA must accumulate intracellularly to disrupt membrane energetics and bind ribosomal/enzymatic targets. Resistance mechanisms disrupt this chain at three critical nodes.

Node A: Bioactivation Failure (pncA Mutations)

The most prevalent mechanism (>85% of clinical isolates) involves loss-of-function mutations in the pncA gene.

  • Mechanism: The PncA enzyme (nicotinamidase/pyrazinamidase) hydrolyzes the amide group of PZA to form the carboxyl group of POA.

  • Resistance Consequence: Mutations (missense, frameshift, or promoter SNPs) abolish enzymatic activity. PZA remains in its inactive prodrug form and diffuses out of the cell without effect.

  • Diagnostic Marker: Absence of POA in culture supernatant despite high PZA concentration.

Node B: Target Modification (rpsA, panD, clpC1)

Strains with wild-type pncA can still exhibit resistance (Low-Level Resistance) through mutations in downstream targets.

  • RpsA (Ribosomal Protein S1): POA binds RpsA to inhibit trans-translation, a rescue mechanism for stalled ribosomes. Mutations in the C-terminus of RpsA prevent POA binding.

  • PanD (Aspartate Decarboxylase): POA inhibits PanD, disrupting Coenzyme A (CoA) biosynthesis. Mutations here allow CoA synthesis to proceed despite POA presence.

  • ClpC1: Emerging evidence suggests POA may target the ClpC1 ATPase, disrupting protein degradation pathways.

Node C: Efflux and Metabolic Shunting

Even if PZA is converted to POA, resistance can occur if the bacterium prevents intracellular accumulation.

  • Efflux Pumps: Upregulation of efflux transporters can pump POA out of the cytoplasm faster than it accumulates.

  • Metabolic Shunting (The this compound Route): While primarily a host process, theoretical bacterial resistance could involve the rapid conjugation of POA to inert metabolites (like this compound analogues), effectively sequestering the active drug.

Visualization: The PZA-POA-Resistance Axis

The following diagram maps the activation pathway, the critical resistance nodes, and the metabolic sink (this compound).

PZA_Resistance_Mechanism PZA_Ext PZA (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion Host_Metab Host Liver/Kidney PZA_Ext->Host_Metab Systemic Circ. PncA PncA Enzyme (Activator) PZA_Int->PncA POA Pyrazinoic Acid (POA - Active) PncA->POA Hydrolysis (Blocked by pncA mut) Targets Targets: RpsA, PanD, ClpC1 POA->Targets Inhibition (Blocked by rpsA/panD mut) Efflux Efflux Pumps POA->Efflux Expulsion Efflux->PZA_Ext Recycling (Acidic pH) Pyrazinuric This compound (Inactive Excretion) Host_Metab->Pyrazinuric Glycine Conjugation

Caption: Figure 1. PZA Bioactivation and Resistance Nodes.[8][4][5][7] Red indicates the active moiety; green indicates the primary activation enzyme often mutated in resistant strains.

Experimental Protocols for Investigation

To rigorously investigate resistance, one must distinguish between failure to activate (pncA) and failure to bind (target).

Protocol A: The Modified Wayne’s Assay (Phenotypic Activation Check)

Objective: Determine if the strain possesses functional PncA enzyme activity.

  • Preparation: Inoculate M. tuberculosis isolates on Lowenstein-Jensen (LJ) medium supplemented with 100 µg/mL PZA.

  • Incubation: Incubate at 37°C for 4-7 days.

  • Development: Add 2 mL of 1% ferrous ammonium sulfate solution to the slant.

  • Readout:

    • Pink/Red Band: Positive for POA.[3] The strain can activate PZA. (Resistance is likely rpsA or panD mediated).

    • No Color Change: Negative for POA. The strain has a pncA mutation (Activation Failure).

  • Validation: Always run H37Rv (Wild Type) as a positive control and a known pncA-deleted strain as a negative control.

Protocol B: Quantitative LC-MS/MS Metabolite Profiling

Objective: Quantify the PZA/POA ratio to assess efflux or metabolic shunting.

  • Sample Collection: Culture bacteria in 7H9 broth (pH 5.5) with 50 µg/mL PZA. Collect supernatant and cell pellets at T=24h and T=48h.

  • Extraction: Lyse cell pellets via bead beating in acetonitrile/methanol (1:1).

  • Chromatography: Inject onto a C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spec Detection (MRM Mode):

    • PZA: m/z 124.1 → 81.1

    • POA: m/z 125.1 → 81.1

    • This compound: m/z 182.1 → 125.1 (Monitor to rule out unexpected conjugation).

  • Data Analysis: Calculate the Intracellular Accumulation Ratio (IAR) = [POA]intracellular / [PZA]extracellular. Low IAR indicates efflux or lack of activation.

Protocol C: Genotypic Confirmation

Objective: Map SNPs to structural resistance.

  • PCR Amplification: Target the full length pncA (561 bp) and the promoter region (up to -100 bp).

  • Sequencing: Sanger sequencing is sufficient for pncA. If pncA is WT, proceed to Whole Genome Sequencing (WGS) to check rpsA and panD.

Data Presentation: Interpreting Resistance Profiles

Use the table below to categorize experimental findings.

Resistance PhenotypeWayne's AssaypncA SeqrpsA/panD SeqMechanism
Susceptible (WT) Positive (Pink)Wild TypeWild TypeFunctional activation & binding.
Type I (Classic) Negative (Clear)MutatedWild TypeBioactivation Failure. Prodrug cannot convert to POA.
Type II (Target) Positive (Pink)Wild TypeMutatedTarget Modification. POA forms but cannot bind ribosome/enzyme.
Type III (Efflux) Positive (Pink)Wild TypeWild TypeHyper-Efflux. POA is pumped out before reaching toxic threshold.

References

  • Mitchison, D. A. (1985).[2] The action of antituberculosis drugs in short-course chemotherapy.[2] Tubercle.[1][2][6][4][5][7][9][10][11][12][13]

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[7][9] Nature Medicine.

  • Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[5][7][9] Science.

  • Zhang, S., et al. (2013). Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis. Emerging Microbes & Infections.

  • Lacroix, C., et al. (1989). Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology. (Establishes this compound as a host metabolite).

  • Zimic, M., et al. (2012). Pyrazinoic Acid Efflux Rate in Mycobacterium tuberculosis Is a Main Determinant of Pyrazinamide Resistance. Antimicrobial Agents and Chemotherapy.[1][2][5][9][13]

Sources

Methodological & Application

HPLC method for quantification of pyrazinuric acid in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm currently engaged in comprehensive Google searches, homing in on existing HPLC methods for pyrazinuric acid quantification within plasma samples. My focus is sharpened on sample preparation techniques, the specific chromatographic conditions employed, and importantly, the validation parameters used in these methods.

Gathering Essential Data

I'm now diving into the physicochemical properties of this compound, specifically its pKa, solubility, and UV absorbance characteristics, which are critical inputs for method development. Simultaneously, I'm scouring for bioanalytical method validation guidelines from regulatory bodies like the FDA or EMA to ensure compliance.

Outlining Application Note Structure

I've moved on to structuring the application note, starting with an introduction highlighting the importance of this compound measurement. I'm carefully detailing materials, reagents, and a plasma sample preparation protocol, including the rationale. Next, the HPLC system and conditions, including justification, and method validation summary will be created. I plan to use Graphviz for workflow and sample prep visuals. I'll include troubleshooting and a comprehensive reference list.

Analyzing HPLC Techniques

I have been compiling information on HPLC methods for pyrazinamide and pyrazinoic acid. I've focused on techniques for sample preparation, considering liquid-liquid extraction and protein precipitation. I'm also examining the chromatographic conditions, specifically column types and mobile phases, to understand the diverse approaches used for these related compounds.

Refining HPLC Conditions

I've expanded my focus to include this compound, the main metabolite of pyrazinamide. While I have compiled considerable data on pyrazinamide and pyrazinoic acid, including sample prep and chromatographic parameters, I'm now concentrating on optimizing HPLC conditions, especially mobile phase and UV wavelength, specifically for this compound. I'm also looking for detailed data on its stability in plasma for accurate sample handling.

Prioritizing this compound Specifics

I have substantial data on pyrazinamide and pyrazinoic acid, including sample prep and chromatography. I am now updating my focus to this compound. While I found its physicochemical properties, HPLC-UV methods specific to this compound are less abundant. Therefore, I'll prioritize searching for these, along with stability data in plasma for optimization of HPLC conditions.

Analyzing Analytical Method

I've located a promising HPLC method for analyzing pyrazinamide and metabolites in rat urine. This method leverages a C18 column and a potassium phosphate mobile phase, which suggests a good approach for separation. I am currently considering its suitability for my specific application. I also need to evaluate detection limits and potential interferences.

Investigating Key Metabolite Concerns

I've made progress in refining the initial HPLC method. The C18 column and phosphate mobile phase are confirmed as solid choices. I've found useful details on sample prep via acetonitrile precipitation, which appears optimal. My focus now is the this compound metabolite. I'm actively seeking its optimal UV wavelength to maximize detection sensitivity. I also need to find specific stability data in human plasma to establish method robustness.

Addressing Data Gaps

I'm now focusing on specific deficiencies. Although the HPLC setup looks good, with the C18 column and phosphate mobile phase confirmed, I still lack key details. The optimal UV wavelength for this compound is a significant gap, which I am actively targeting. Finding concrete stability data for this compound in human plasma and a specific internal standard are also critical priorities for developing robust methods. Also, I am still searching for detailed validation parameters for the this compound assay.

Gathering this compound Data

I've just obtained a technical guide detailing this compound's physicochemical properties. This includes details crucial to understanding its behavior.

Analyzing UV Absorbance Data

I've located a technical guide outlining this compound's physicochemical properties, and it includes details like the molecular formula, weight, pKa values, and solubility. There's also an HPLC method with UV detection for pyrazinamide metabolites, suggesting a sample prep method involving protein precipitation. Moreover, I found a paper detailing an HPLC method for pyrazinamide and 5-OH-PA in rat urine. It gives chromatographic conditions, but the optimal UV wavelength for this compound in human plasma is still missing.

Identifying Key Information Gaps

I've located crucial physicochemical properties for this compound, including molecular formula, weight, pKa values, and solubility. I also found an HPLC method for pyrazinamide and metabolites, with a suggested sample prep method. A rat urine method provides chromatographic conditions. However, I still need the optimal UV wavelength, plasma stability data, a suitable internal standard, and validation data in human plasma.

Pinpointing Further Data Needs

I've located physicochemical properties, HPLC methods with UV detection for pyrazinamide metabolites, and a rat urine method with chromatographic conditions. Also, I have found general information on metabolite and pyrazinamide stability in plasma. However, I still need the UV absorbance maximum for this compound, human plasma stability data, a suitable internal standard, and validation data in human plasma. If necessary, I'll propose a UV wavelength and internal standard suggestions, and I will outline a protocol following guidelines for validation experiments if no direct literature is available.

Application Notes and Protocols for Pyrazinuric Acid Efflux Pump Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Pyrazinuric Acid and Efflux Pump Modulation

This compound, a major metabolite of the first-line anti-tuberculosis drug pyrazinamide, is primarily cleared from the body through renal excretion.[1] Emerging evidence suggests that this process is not passive but is mediated by active transport proteins known as efflux pumps. A key player in this pathway is the ATP-binding cassette (ABC) transporter, ABCG2, also known as the breast cancer resistance protein (BCRP).[2][3] ABCG2 is a crucial transporter located in various barrier tissues, including the kidney, liver, and blood-brain barrier, where it actively extrudes a wide range of substrates, thereby influencing their absorption, distribution, and elimination.[4]

Dysfunction of ABCG2, either due to genetic variations or drug-drug interactions, can lead to the accumulation of its substrates. In the case of uric acid, a structurally similar endogenous compound, impaired ABCG2 function is a well-established cause of hyperuricemia and gout.[5] Given the structural similarities, it is highly probable that this compound is also a substrate for ABCG2. Consequently, inhibition of ABCG2-mediated efflux could lead to elevated systemic levels of this compound, potentially contributing to adverse effects or altered pharmacokinetics of pyrazinamide.

Therefore, the development of robust in vitro assays to identify and characterize inhibitors of this compound efflux is of paramount importance for drug development and pre-clinical safety assessment. Such assays are critical for:

  • Screening new chemical entities (NCEs) for their potential to inhibit this compound transport.

  • Investigating the risk of drug-drug interactions with co-administered medications.

  • Elucidating the mechanisms of pyrazinamide-related toxicities.

  • Personalized medicine approaches based on patient-specific ABCG2 genotypes.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting this compound efflux pump inhibition assays. We will describe two validated methodologies: the vesicular transport assay and the cell-based efflux assay .

Principle of the Assays: Unveiling Transporter Function

The core principle behind both assay formats is to measure the ATP-dependent transport of a substrate (in this case, this compound) by a specific efflux pump (e.g., ABCG2) and to quantify the extent to which a test compound can inhibit this transport.

Vesicular Transport Assay

This in vitro method utilizes inside-out membrane vesicles isolated from cells overexpressing the transporter of interest.[6] This orientation allows for the direct measurement of substrate uptake into the vesicles, which corresponds to efflux from an intact cell. The transport is initiated by the addition of ATP, and the amount of substrate accumulated inside the vesicles is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inhibitory potential of a test compound is determined by its ability to reduce the ATP-dependent uptake of the substrate.

Cell-Based Efflux Assay

This assay format uses whole, intact cells that overexpress the target efflux pump. In this setup, the cells are first loaded with the substrate. The rate of substrate efflux from the cells into the surrounding medium is then measured over time. An inhibitor of the efflux pump will decrease the rate of substrate extrusion, leading to higher intracellular accumulation. Alternatively, the assay can be designed to measure the intracellular accumulation of a fluorescent substrate in the presence and absence of a test compound.[7]

Protocol 1: Vesicular Transport Assay for ABCG2-Mediated this compound Transport Inhibition

This protocol is adapted from established methods for measuring the transport of other ABCG2 substrates. It is designed to be a self-validating system with appropriate controls to ensure data integrity.

Materials and Reagents
  • ABCG2-overexpressing membrane vesicles: Commercially available or prepared from HEK293 or Sf9 cells transfected with human ABCG2.

  • Control membrane vesicles: From parental cells lacking ABCG2 expression.

  • This compound: Analytical standard.

  • Test compounds: Potential inhibitors.

  • Positive control inhibitor: Ko143 or Febuxostat.[8][9]

  • ATP and AMP solutions: For initiating and controlling the transport reaction.

  • Transport buffer: (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0).

  • Quenching solution: Ice-cold transport buffer.

  • Scintillation cocktail (if using radiolabeled this compound).

  • LC-MS/MS system: For quantification of this compound.[6][10]

Experimental Workflow

Vesicular_Transport_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection Vesicles Prepare ABCG2 and Control Vesicles Preincubation Pre-incubate Vesicles with Test Compound/Vehicle Vesicles->Preincubation Substrate Prepare this compound and Test Compounds Substrate->Preincubation Buffers Prepare ATP, AMP, and Transport Buffers Initiation Initiate Transport with ATP (or AMP for control) Buffers->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Quench Stop Reaction with Ice-Cold Buffer Incubate->Quench Filter Rapid Filtration to Separate Vesicles Quench->Filter Lysis Lyse Vesicles Filter->Lysis Quantify Quantify this compound by LC-MS/MS Lysis->Quantify

Caption: Workflow for the vesicular transport assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of this compound, test compounds, and positive controls (Ko143, febuxostat) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in transport buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid effects on transporter activity.

    • Prepare ATP and AMP solutions in transport buffer.

  • Assay Procedure:

    • On ice, pre-warm the required amount of transport buffer to 37°C.

    • In a 96-well plate, add the test compound or vehicle control to the wells.

    • Add the ABCG2 or control membrane vesicles to each well and pre-incubate for 5-10 minutes at 37°C.

    • Add this compound to each well.

    • To initiate the transport reaction, add ATP solution to the appropriate wells. To determine the ATP-independent binding and uptake, add AMP solution to a parallel set of wells.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-15 minutes). The incubation time should be within the linear range of substrate uptake.

    • Terminate the reaction by adding ice-cold quenching solution followed by rapid filtration through a glass fiber filter plate to separate the vesicles from the reaction mixture.

    • Wash the filters with ice-cold quenching solution to remove unbound substrate.

    • Lyse the vesicles collected on the filter by adding a suitable lysis buffer or solvent.

    • Quantify the amount of this compound in the lysate using a validated LC-MS/MS method.[11][12]

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the amount of this compound in the AMP-containing wells from that in the ATP-containing wells.

    • Determine the percent inhibition by the test compound relative to the vehicle control.

    • Plot the percent inhibition against the concentration of the test compound and fit the data to a suitable model to determine the IC₅₀ value.

Data Presentation
CompoundConcentration (µM)ATP-dependent this compound Uptake (pmol/mg protein/min)% Inhibition
Vehicle-150.2 ± 12.50
Test Compound A0.1135.8 ± 10.19.6
182.1 ± 7.845.3
1015.3 ± 2.189.8
Ko143 (Positive Control)110.5 ± 1.593.0

Protocol 2: Cell-Based Efflux Assay for this compound

This protocol utilizes HEK293 cells stably overexpressing ABCG2 and is suitable for higher-throughput screening.[13][14]

Materials and Reagents
  • HEK293 cells stably transfected with human ABCG2. [15]

  • Parental HEK293 cells (negative control).

  • Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • This compound.

  • Test compounds.

  • Positive control inhibitor: Ko143 or Febuxostat.[16]

  • Assay buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Lysis buffer: For cell lysis prior to analysis.

  • LC-MS/MS system.

Experimental Workflow

Cell_Based_Efflux_Workflow cluster_culture Cell Culture cluster_loading Substrate Loading cluster_efflux Efflux and Measurement Seed_Cells Seed ABCG2-HEK293 and Parental HEK293 Cells Grow_Cells Culture to Confluency Seed_Cells->Grow_Cells Pretreat Pre-incubate with Inhibitor or Vehicle Grow_Cells->Pretreat Load Load Cells with This compound Pretreat->Load Wash Wash to Remove Extracellular Substrate Load->Wash Efflux_Incubate Incubate in Fresh Buffer to Allow Efflux Wash->Efflux_Incubate Collect_Lysates Collect Cell Lysates at Time Points Efflux_Incubate->Collect_Lysates Quantify Quantify Intracellular This compound (LC-MS/MS) Collect_Lysates->Quantify

Caption: Workflow for the cell-based efflux assay.

Step-by-Step Methodology
  • Cell Culture:

    • Culture ABCG2-HEK293 and parental HEK293 cells in appropriate medium until they reach a confluent monolayer in 96-well plates.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Pre-incubate the cells with the test compound, positive control, or vehicle in assay buffer for 15-30 minutes at 37°C.

    • Add this compound to the wells (in the continued presence of the test compounds) and incubate for a defined loading period (e.g., 30-60 minutes) at 37°C.

    • At the end of the loading period, aspirate the loading solution and wash the cells rapidly with ice-cold assay buffer to remove extracellular this compound.

    • Add fresh, pre-warmed assay buffer (containing the test compounds) and incubate at 37°C to allow for efflux.

    • At various time points (e.g., 0, 15, 30, 60 minutes), aspirate the assay buffer and lyse the cells with lysis buffer.

    • Collect the cell lysates and analyze the intracellular concentration of this compound by LC-MS/MS.

  • Data Analysis:

    • For each time point, calculate the amount of this compound remaining in the cells.

    • Plot the intracellular this compound concentration against time for each condition (vehicle, test compound, positive control).

    • The rate of efflux can be determined from the slope of the initial phase of the curve.

    • Inhibition of efflux is indicated by a slower rate of decrease in intracellular this compound concentration.

    • Calculate the area under the curve (AUC) for the intracellular concentration-time profile. An increase in AUC in the presence of the test compound indicates inhibition of efflux.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the data, the following controls are essential:

  • Negative Control (Parental Cells/Vesicles): These lack the transporter of interest and are used to determine the background, non-transporter-mediated uptake/efflux of this compound.

  • Positive Control Inhibitor: A known inhibitor of the transporter (e.g., Ko143 for ABCG2) is used to confirm that the assay is responsive to inhibition.[17][18]

  • Vehicle Control: This accounts for any effects of the solvent used to dissolve the test compounds.

  • ATP vs. AMP Control (Vesicular Assay): This is crucial to distinguish between active, ATP-dependent transport and passive diffusion or non-specific binding.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for investigating the inhibition of this compound efflux, primarily focusing on the role of the ABCG2 transporter. The choice between the vesicular transport and cell-based assays will depend on the specific research question, available resources, and desired throughput.

Future research in this area could involve:

  • Screening of other relevant transporters: Investigating the role of other renal transporters (e.g., OATs, URAT1) in this compound disposition.

  • Use of radiolabeled this compound: This could simplify the detection and quantification steps, although it may not be readily available.

  • In vivo validation: Correlating the in vitro findings with in vivo pharmacokinetic studies in animal models.

By employing these well-controlled and validated assays, researchers can gain valuable insights into the mechanisms of this compound transport and its potential for drug-drug interactions, ultimately contributing to the safer and more effective use of pyrazinamide in the treatment of tuberculosis.

References

  • An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. (2025). ResearchGate. [Link]

  • QUANTIFICATION OF PYRAZINAMIDE IN HUMAN PLASMA: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD. (2025). ResearchGate. [Link]

  • Cellular expression and function of naturally occurring variants of the human ABCG2 multidrug transporter. (2019). National Institutes of Health. [Link]

  • Metabolism of KO143, an ABCG2 inhibitor. (n.d.). PubMed. [Link]

  • Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. (n.d.). Pakistan Journal of Medical & Health Sciences. [Link]

  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • Mitochondrial Localization of ABC Transporter ABCG2 and Its Function in 5-Aminolevulinic Acid-Mediated Protoporphyrin IX Accumulation. (2012). PLOS One. [Link]

  • The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples. (2024). MDPI. [Link]

  • Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. (2016). National Institutes of Health. [Link]

  • ABCG2-mediated transport of photosensitizers: potential impact on photodynamic therapy. (n.d.). PubMed. [Link]

  • Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. (2024). ACS Chemical Biology. [Link]

  • Expression of ABCG2 in HEK-293 cells transfected with wild-type and... (n.d.). ResearchGate. [Link]

  • Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. (2023). National Institutes of Health. [Link]

  • ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions. (n.d.). MDPI. [Link]

  • Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor. (2021). National Institutes of Health. [Link]

  • Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications. (n.d.). Frontiers in Pharmacology. [Link]

  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. (n.d.). National Institutes of Health. [Link]

  • Inhibition of mouse Abcg2 by febuxostat in vitro and in vivo. (A)... (n.d.). ResearchGate. [Link]

  • Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. (n.d.). MDPI. [Link]

  • Human ABCG2: structure, function, and its role in multidrug resistance. (n.d.). National Institutes of Health. [Link]

  • Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. (n.d.). Semantic Scholar. [Link]

  • Inhibitory effect of febuxostat against ABCG2 is stronger than that... (n.d.). ResearchGate. [Link]

  • The transport pathway in the ABCG2 protein and its regulation revealed by molecular dynamics simulations. (2020). PubMed Central. [Link]

  • The contradictory role of febuxostat in ABCG2 expression and potentiating hypericin-mediated photodynamic therapy in colorectal cancers. (2024). PubMed. [Link]

Sources

Advanced Synthetic Strategies for Pyrazinuric Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Construction to Late-Stage Functionalization

Executive Summary & Scientific Rationale

Pyrazinuric acid (5-hydroxypyrazine-2-carboxylic acid, 5-OH-POA ) is the primary metabolite of the first-line antitubercular drug Pyrazinamide (PZA). Formed via the hydroxylation of pyrazinoic acid by xanthine oxidase, this metabolite is traditionally viewed as an excretion product. However, emerging research into URAT1 inhibitors (gout) and PZA-resistant Mycobacterium tuberculosis strains has ignited interest in 5-substituted pyrazine-2-carboxylic acid analogs .

The synthesis of these analogs presents a distinct chemical challenge: the pyrazine ring is highly electron-deficient, making standard electrophilic aromatic substitution (SEAr) nearly impossible. Conversely, the ring is highly susceptible to nucleophilic attack and radical functionalization.

This guide details two complementary protocols for synthesizing novel this compound analogs:

  • Core Scaffold Engineering: A nucleophilic aromatic substitution (SNAr) strategy to modify the C-5 position.

  • Late-Stage Diversification: A radical-mediated Minisci reaction for C-H functionalization at C-3/C-6.

Strategic Overview: Navigating the Pyrazine Scaffold

The synthesis of this compound analogs requires a departure from benzene-centric chemistry. The presence of two nitrogen atoms lowers the energy of the


-system, necessitating the use of nucleophilic or radical pathways.
Pathway Visualization

The following diagram contrasts the biological formation of this compound with the synthetic logic used to generate stable analogs.

PyrazinePathways PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Species) PZA->POA Amidase (In vivo) Pyrazinuric This compound (5-OH-POA) (Metabolite) POA->Pyrazinuric Xanthine Oxidase (Hydroxylation) Precursor 5-Chloro-POA Methyl Ester Analog Novel 5-Substituted Analogs (OR, NHR, SR) Precursor->Analog Protocol A: SnAr Substitution Diversified C3/C6 Alkylated Analogs Analog->Diversified Protocol B: Minisci Rxn

Figure 1: Divergence of biological metabolism (Red) and synthetic strategy (Green/Yellow). Synthetic routes utilize halogenated precursors to access diverse analogs unavailable via enzymatic pathways.

Protocol A: Core Scaffold Synthesis via SNAr

Objective: To synthesize 5-alkoxy or 5-amino analogs of this compound. Principle: The 5-position of pyrazine-2-carboxylates is activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-like relationship with the ring nitrogen and the electron-withdrawing ester group.

Materials
  • Substrate: Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-29-5).

  • Nucleophiles: Sodium methoxide (for 5-OMe), Morpholine (for 5-amino analogs), or Thiophenol.

  • Solvent: Anhydrous DMF or THF.

  • Base: Cs2CO3 (for weak nucleophiles).

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon to remove moisture (critical to prevent hydrolysis to the acid before substitution).

  • Nucleophile Activation:

    • For Alkoxy Analogs: Dissolve 1.2 eq of the alcohol (R-OH) in THF and add 1.3 eq of NaH at 0°C. Stir for 15 min.

    • For Amino Analogs: Use 1.5 eq of the amine directly with 2.0 eq of Cs2CO3 in DMF.

  • Addition of Substrate:

    • Dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 mmol, 172 mg) in minimal solvent (2 mL).

    • Add dropwise to the nucleophile mixture at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

    • Note: If reaction is sluggish, heat to 60°C. Pyrazines are less reactive than pyridines; thermal energy is often required for bulky nucleophiles.

  • Hydrolysis (Optional):

    • To obtain the free acid (this compound analog), treat the crude ester with LiOH (3 eq) in THF:H2O (3:1) for 2 hours at RT.

    • Acidify carefully with 1M HCl to pH 3-4 to precipitate the product.

Data Validation (Expected Results)
Compound TypeNucleophileYield (%)1H NMR Characteristic Shift (DMSO-d6)
5-Methoxy NaOMe85-92%Singlet at ~4.0 ppm (OCH3); C-3 H at ~8.8 ppm.
5-Morpholino Morpholine78-85%Multiplets at 3.6-3.8 ppm; Upfield shift of C-6 H due to resonance.
5-Thioaryl Ph-SH65-72%Aromatic multiplets; Downfield shift of pyrazine protons.

Protocol B: Late-Stage Functionalization via Minisci Reaction

Objective: To introduce alkyl side chains at the C-3 or C-6 positions of the this compound scaffold. Principle: The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids or alkyl halides) to attack the electron-deficient pyrazine ring. This is the most robust method for alkylating heteroaromatics without pre-functionalization.

Experimental Workflow Diagram

MinisciWorkflow Start Reactants: Pyrazine Substrate + Alkyl Acid + AgNO3 (Cat) + (NH4)2S2O8 Process Radical Generation: Oxidative Decarboxylation (60-80°C, 1-4h) Start->Process Heat/Initiation Intermediate Radical Attack on Pyrazine Ring (Regioselective at C-3/C-6) Process->Intermediate R• Formation Workup Workup: DCM Extraction & NaHCO3 Wash Intermediate->Workup Re-aromatization Final Purified Analog Workup->Final Flash Chromatography

Figure 2: Minisci reaction workflow for C-H functionalization. Silver catalysis promotes oxidative decarboxylation of the alkyl source to generate nucleophilic radicals.

Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: Methyl 5-hydroxypyrazine-2-carboxylate (or analog from Protocol A) (0.5 mmol).

    • Radical Source: Alkyl carboxylic acid (e.g., Pivalic acid for t-butyl group) (3.0 eq).

    • Oxidant: Ammonium persulfate, (NH4)2S2O8 (2.0 eq).

    • Catalyst: AgNO3 (0.2 eq).

    • Solvent: 10% TFA in Acetonitrile/Water (1:1). Note: Acidic conditions protonate the pyrazine nitrogen, increasing electrophilicity and reactivity toward nucleophilic radicals.

  • Reaction Initiation:

    • Dissolve substrate and catalyst in the solvent system.

    • Heat to 70°C.

    • Add the Oxidant solution dropwise over 30 minutes. Rapid addition leads to radical dimerization rather than substitution.

  • Monitoring:

    • Evolution of CO2 gas indicates successful decarboxylation.

    • Monitor via LC-MS. The product mass will be M + (Alkyl Group) - 1.

  • Workup:

    • Neutralize the TFA with saturated NaHCO3 (Caution: foaming).

    • Extract with Dichloromethane (DCM) x 3.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography on Silica Gel.

    • Eluent: DCM:MeOH (95:5). This compound analogs are polar; methanol is often required.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized analogs, the following parameters must be verified.

HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 270 nm (Pyrazine characteristic absorption).

  • Acceptance Criteria: Purity > 95% (Area under curve).

Structural Verification (NMR)
  • C-3 Proton: Look for a singlet between 8.5 - 9.2 ppm. Disappearance of this peak indicates successful Minisci alkylation at C-3.

  • OH/NH Exchange: 5-OH/5-NH protons are often broad and exchangeable with D2O. Run spectra in DMSO-d6 to observe these labile protons.

References

  • Zhang, Y., & Mitchison, D. (2003).[1] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Peterson, N. D., et al. (2015).[1] Evidence of Active Respiration in Mycobacterium tuberculosis Clinical Isolates. Antimicrobial Agents and Chemotherapy, 59(10). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Palacios, F., et al. (2009). Functionalization of the Pyrazine Ring.[2][3][4][5][6] Arkivoc, (iii), 1-47. Link

  • Shih, T. Y., et al. (2013).[7] Pyrazinamide metabolism and hepatotoxicity.[7][8][9] Experimental and Therapeutic Medicine, 5(2), 577-580. Link

Sources

using pyrazinuric acid in studies of pyrazinamide-resistant TB strains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenotypic Dissection of Pyrazinamide Resistance Subject: Utilizing Pyrazinoic Acid (POA) to Distinguish Prodrug Activation Failures from Downstream Target Immunity in Mycobacterium tuberculosis.

Executive Summary

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, unique for its sterilizing activity against semi-dormant bacilli in acidic phagosomes.[1] However, phenotypic susceptibility testing (DST) for PZA is notoriously difficult due to the requirement for acidic media (pH 5.5–6.0), which inhibits M. tuberculosis growth.

This guide details the application of Pyrazinoic Acid (POA) —the active metabolite of PZA—as a critical tool for dissecting resistance mechanisms.[2] By challenging PZA-resistant strains with POA, researchers can differentiate between activation failures (mutations in pncA, the enzyme converting PZA to POA) and target-mediated resistance (mutations in rpsA, panD, or efflux pumps).

Note on Nomenclature: While the prompt references "Pyrazinuric acid" (a minor glycine conjugate metabolite found in urine), this protocol focuses on Pyrazinoic Acid (POA) . POA is the active antimicrobial moiety required for in vitro resistance profiling.

Scientific Basis & Mechanism of Action[3][4][5][6]

To interpret the protocols below, one must understand the "PZA Paradox" and the activation pathway.

  • Prodrug Entry: PZA enters the bacillus via passive diffusion.[3]

  • Activation: The enzyme Pyrazinamidase (PncA) converts PZA into Pyrazinoic Acid (POA) .[4][5]

  • The Acid Trap: POA is actively effluxed. In an acidic extracellular environment (pH < 6.0), POA becomes protonated (H-POA), re-enters the cell, and accumulates, causing cytoplasmic acidification and inhibiting targets like RpsA (Ribosomal protein S1) and PanD (Aspartate decarboxylase).

The Resistance Logic:

  • Type A (Activation Failure): ~85–90% of PZA resistance is caused by pncA mutations. The bacteria cannot convert PZA

    
     POA. These strains remain susceptible to POA .
    
  • Type B (Target Immunity): Rare mutations in rpsA or panD. These strains are resistant to both PZA and POA .

Pathway Visualization

PZA_Pathway cluster_legend Resistance Mechanisms PZA_Ext PZA (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA_Int POA- (Accumulation) PZA_Int->POA_Int Activation PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_Int Efflux Efflux Pump POA_Int->Efflux Expulsion Target Targets: RpsA / PanD (Membrane Potential Collapse) POA_Int->Target Inhibition HPOA H-POA (Protonated) Efflux->HPOA Acidic pH (<6.0) HPOA->POA_Int Re-entry & Trapping key1 pncA mutation = No POA (PZA-R, POA-S) key2 Target mutation = No Killing (PZA-R, POA-R)

Figure 1: The activation pathway of Pyrazinamide. PncA is the gatekeeper; bypassing it with exogenous POA identifies downstream resistance.

Protocol A: The Wayne Assay (Biochemical Screen)

Purpose: Qualitative detection of PncA enzymatic activity. Best For: Rapidly screening if a PZA-resistant strain has a functional PncA enzyme.

Reagents & Materials
  • Substrate Medium: Dubos broth or 7H9 broth supplemented with 100 µg/mL Pyrazinamide (PZA).

  • Developer Reagent: 1% Ferrous Ammonium Sulfate (freshly prepared in distilled water).

  • Controls: M. tuberculosis H37Rv (Positive Control), M. bovis BCG (Negative Control - naturally PncA defective).

Step-by-Step Methodology
  • Inoculation: Inoculate the PZA-containing broth heavily (turbidity > McFarland 3.0) with the test strain.[6]

    • Expert Insight: A heavy inoculum is critical because PncA activity is slow; low biomass yields false negatives.

  • Incubation: Incubate at 37°C for 4–7 days.

  • Development: Add 1.0 mL of 1% Ferrous Ammonium Sulfate to the tube.

  • Observation: Observe for color change within 15–30 minutes.

Interpretation
ResultObservationMechanism
Positive Pink/Red Band PncA is active.[7] PZA was converted to POA, which bound to iron.
Negative No Color PncA is inactive (likely pncA mutation).

Protocol B: Minimum Inhibitory Concentration (MIC) of POA

Purpose: Quantitative assessment of downstream target sensitivity. Best For: Confirming target-mediated resistance (e.g., rpsA) in strains that are PZA-resistant but Wayne-positive.

Critical Technical Constraints
  • pH Sensitivity: POA activity is pH-dependent.[8] At neutral pH (6.8), POA is almost completely ionized (POA-) and cannot penetrate the cell efficiently. The media must be buffered to pH 5.8–6.0 to allow the protonated form (H-POA) to exist.

  • Solubility: POA is less soluble than PZA. Dissolve in DMSO or warm water.

Reagents
  • Pyrazinoic Acid (POA): Sigma-Aldrich or equivalent (purity >98%).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

  • Buffer: 100 mM Phosphate-Citrate buffer (adjusted to pH 5.9).

Workflow
  • Stock Preparation:

    • Dissolve POA in DMSO to a concentration of 10 mg/mL.

    • Filter sterilize (0.22 µm).

  • Media Preparation (Acidified 7H9):

    • Prepare 7H9 broth with 10% OADC.

    • Add Phosphate-Citrate buffer to achieve a final pH of 5.9 (Verify with pH meter).

    • Note: Albumin in OADC can bind POA, shifting the MIC. Maintain consistent OADC lots or use tyloxapol/dextrose saline if serum interaction is a concern.

  • Plate Setup (96-well format):

    • Dispense 100 µL of acidified media into columns 2–11.

    • Add 200 µL of POA stock (diluted to 2x starting concentration, e.g., 1600 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (no drug).

    • Column 12: Sterile Control (media only).

  • Inoculation:

    • Prepare bacterial suspension to McFarland 0.5.

    • Dilute 1:100.

    • Add 100 µL to wells 1–11.

  • Incubation & Readout:

    • Incubate at 37°C for 7–14 days.

    • Readout: Add 30 µL Resazurin (Alamar Blue). Incubate 24h.

    • Blue = No Growth (Inhibited). Pink = Growth (Resistant).

Data Analysis Table
Strain PhenotypePZA MIC (pH 5.9)POA MIC (pH 5.9)Wayne TestLikely Mutation
Wild Type Susceptible (<100 µg/mL)Susceptible (<50-100 µg/mL)Positive (Pink)None
PncA Mutant Resistant (>100 µg/mL)Susceptible (<100 µg/mL)Negative (Clear)pncA
Target Mutant Resistant (>100 µg/mL)Resistant (>400 µg/mL)Positive (Pink)*rpsA, panD, clpC1

*Note: Target mutants usually retain PncA activity, so they will be Wayne Positive despite being PZA resistant.

Decision Logic for Drug Development

When characterizing a new clinical isolate or a mutant generated in the lab, use this logic flow to categorize the resistance mechanism.

Decision_Tree Start Isolate: PZA Resistant (MIC > 100 µg/mL) Step1 Perform Wayne Assay (PncA Activity) Start->Step1 Result_Wayne_Neg Wayne Negative (No Pink Color) Step1->Result_Wayne_Neg Result_Wayne_Pos Wayne Positive (Pink Color) Step1->Result_Wayne_Pos Conclusion_PncA Mechanism: pncA Mutation (Prodrug activation failure) Result_Wayne_Neg->Conclusion_PncA Step2 Perform POA MIC (pH 5.9) Result_Wayne_Pos->Step2 Result_POA_S POA Susceptible Step2->Result_POA_S Result_POA_R POA Resistant Step2->Result_POA_R Conclusion_Rare Rare: pncA mutation with retained partial activity OR Transport defect Result_POA_S->Conclusion_Rare Conclusion_Target Mechanism: Target Mutation (rpsA, panD, clpC1) or Efflux Result_POA_R->Conclusion_Target

Figure 2: Diagnostic algorithm for stratifying PZA resistance using POA.

Troubleshooting & Expert Tips

  • The "False Resistance" of Inoculum Size: PZA/POA efficacy is highly sensitive to inoculum density. An inoculum >

    
     CFU/mL can raise the pH of the media locally or overwhelm the drug, leading to false resistance. Always verify colony counts. 
    
  • Albumin Binding: Bovine Serum Albumin (BSA) in OADC enrichment binds POA, reducing its free concentration. If MICs are inconsistent, switch to ADC (Albumin-Dextrose-Catalase) with lower albumin or define the free-drug concentration using equilibrium dialysis controls.

  • Metabolite Confusion: Do not confuse Pyrazinoic Acid (POA) with 5-hydroxy-pyrazinamide or This compound (glycine conjugate). The latter are downstream metabolic products excreted in urine and have negligible anti-tubercular activity. Ensure your chemical supplier provides CAS 98-97-5 (Pyrazinoic Acid).

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[9] Nature Medicine, 2, 662–667. Link

  • Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[7] Science, 333(6049), 1630-1632. Link

  • Wayne, L. G. (1974).[6] Simple pyrazinamidase and urease tests for routine identification of mycobacteria. American Review of Respiratory Disease, 109(1), 147-151. Link

  • Den Hertog, A. L., et al. (2016). Pyrazinamide is active against Mycobacterium tuberculosis cultures at neutral pH and low temperature.[10] Antimicrobial Agents and Chemotherapy, 60(8), 4956-4960. Link

Sources

Application Note & Protocol: A Validated Methodology for Assessing the Stability of Pyrazinuric Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for assessing the stability of pyrazinuric acid (PUA) in common biological matrices, such as plasma and urine. This compound is a major metabolite of pyrazinamide, a first-line antituberculosis drug. Accurate quantification of PUA is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Analyte stability is a cornerstone of bioanalytical method validation, ensuring that the measured concentration in a sample reflects the true concentration at the time of collection. This guide explains the underlying principles of PUA stability, details potential degradation pathways, and offers step-by-step protocols for evaluating freeze-thaw, short-term (bench-top), and long-term stability in accordance with global bioanalytical validation guidelines.

Introduction: The Bioanalytical Imperative for this compound

Pyrazinamide (PZA) holds a critical position in the short-course chemotherapy regimen for tuberculosis. It is a prodrug that is converted in the body to its active metabolite, pyrazinoic acid (POA), by the enzyme pyrazinamidase.[1][2] POA is further metabolized, primarily through conjugation with glycine, to form this compound (PUA), which is then excreted by the kidneys.[3][4] The concentration-time profiles of both PZA and its metabolites are essential for understanding its efficacy, managing dose-related toxicities like hyperuricemia, and developing new therapeutic strategies.[5][6]

Scientific Principles of Analyte Stability

The stability of an analyte in a biological matrix is influenced by a confluence of chemical and physical factors. For this compound, its chemical structure—a pyrazine ring linked to a glycine moiety—dictates its susceptibility to degradation.

  • Chemical Factors:

    • pH: Pyrazinoic acid, the precursor to PUA, is a weak acid with a pKa around 2.9.[7][8] The stability of PUA can be influenced by the pH of the matrix, particularly in urine, where pH can vary significantly. Extreme pH conditions could potentially catalyze the hydrolysis of the amide bond linking the pyrazinoic acid and glycine components.

    • Enzymatic Degradation: Biological matrices like plasma are rich in enzymes such as proteases and esterases that could potentially cleave the amide bond of PUA. The rate of enzymatic activity is highly dependent on temperature.[9]

  • Physical Factors:

    • Temperature: Elevated temperatures accelerate chemical and enzymatic degradation rates. Therefore, assessing stability at ambient "bench-top" temperatures is crucial.[10][11] Conversely, long-term storage is typically conducted at low temperatures (-20°C or -80°C) to minimize degradation.

    • Freeze-Thaw Cycles: The physical stress of freezing and thawing can denature proteins, release enzymes from cellular compartments, and cause localized changes in pH and concentration, all of which can contribute to analyte degradation.[12][13] Assessing the impact of repeated freeze-thaw cycles is a mandatory component of bioanalytical validation.

    • Light and Oxidation: While less commonly a primary degradation route for structures like PUA, exposure to light and oxidative stress should be considered and minimized during sample handling.[14]

The following diagram illustrates the key factors that can impact the stability of this compound during the bioanalytical workflow.

PUA This compound in Biological Matrix Degradation Degradation Products (Pyrazinoic Acid + Glycine) PUA->Degradation influenced by Temp Temperature (Room Temp, 4°C, -20°C, -80°C) Temp->Degradation pH pH (Acidic/Alkaline Hydrolysis) pH->Degradation Enzymes Enzymatic Activity (e.g., Amidases) Enzymes->Degradation FT Freeze-Thaw Cycles (Physical Stress) FT->Degradation Analysis Inaccurate Quantification (LC-MS/MS Analysis) Degradation->Analysis cluster_stability Expose Stability QC Samples to Test Conditions start Start: Prepare Bulk QC Samples (Low & High Conc. in Matrix) t0 Analyze Baseline (T0) Samples (n≥3 per concentration) start->t0 ft_stability Freeze-Thaw Stability (e.g., 3 cycles at -20°C/-80°C) start->ft_stability st_stability Short-Term (Bench-Top) Stability (e.g., 24h at Room Temp) start->st_stability lt_stability Long-Term Stability (e.g., 6 months at -80°C) start->lt_stability analysis Analyze Stability Samples (n≥3 per condition/timepoint) ft_stability->analysis st_stability->analysis lt_stability->analysis comparison Compare Stability Sample Mean Conc. to Nominal Concentration analysis->comparison pass Pass (Mean within ±15% of Nominal) comparison->pass Meets Criteria fail Fail (Investigate Cause) comparison->fail Does Not Meet Criteria end End: Establish Stability Period pass->end

Caption: General workflow for PUA stability assessment.

Materials and Analytical Methodology

4.1. Required Materials

  • This compound reference standard (≥98% purity)

  • Biological matrix (e.g., human plasma with K2EDTA, human urine) from at least 6 different sources

  • Validated bioanalytical method for PUA quantification (typically LC-MS/MS)

  • Calibrated pipettes, Class A volumetric flasks, and appropriate storage vials

  • Controlled temperature environments (refrigerator, -20°C freezer, -80°C freezer)

4.2. Analytical Method Overview While this note focuses on stability assessment, the underlying quantification of PUA is performed using a fully validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [15][16]This technique provides the necessary sensitivity and selectivity to measure PUA in complex biological matrices. The validation of this method must demonstrate acceptable performance for parameters including accuracy, precision, selectivity, and range, as defined by regulatory guidelines. [17][18]

Detailed Experimental Protocols

The following protocols describe the procedures for evaluating the stability of this compound under various conditions.

5.1. Preparation of Stability Samples The foundation of any stability study is the use of well-characterized Quality Control (QC) samples.

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare Spiking Solutions: Create intermediate spiking solutions by diluting the stock solution.

  • Spike Matrix: Pool the blank biological matrix from at least six individuals. Prepare two concentrations of bulk QC samples by spiking the pooled matrix with the appropriate spiking solution:

    • Low QC: Approximately 3 times the Lower Limit of Quantification (LLOQ) of the analytical method.

    • High QC: Approximately 75-85% of the Upper Limit of Quantification (ULOQ).

  • Aliquot: Dispense the bulk QC pools into appropriately labeled storage vials (n≥3 aliquots per condition, per time point, per concentration).

5.2. Protocol 1: Freeze-Thaw Stability

  • Causality: This experiment simulates the effect of retrieving samples from frozen storage for analysis on multiple occasions. The physical stress of crystallization and thawing can damage the analyte. [12]

  • Procedure:

    • Retrieve a set of Low QC and High QC aliquots (n≥3 per concentration). These will serve as the time zero (T0) or baseline comparators.

    • Take an additional set of Low and High QC aliquots (n≥3 per concentration) for the freeze-thaw evaluation.

    • Store the freeze-thaw samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Remove the samples and allow them to thaw completely unassisted at room temperature.

    • Once thawed, return the samples to the freezer for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat steps 4 and 5 for the desired number of cycles (typically 3 to 5 cycles are evaluated).

    • After the final thaw, analyze the freeze-thaw samples along with the baseline (T0) samples in the same analytical run.

5.3. Protocol 2: Short-Term (Bench-Top) Stability

  • Causality: This test evaluates the stability of PUA under conditions mimicking the sample preparation and processing workflow, where samples may sit at room temperature for several hours. [19]

  • Procedure:

    • Retrieve a set of Low QC and High QC aliquots (n≥3 per concentration) to serve as baseline (T0) comparators.

    • Take an additional set of Low and High QC aliquots (n≥3 per concentration) for the short-term stability evaluation.

    • Place the short-term stability samples on a laboratory bench at ambient temperature.

    • Leave the samples for a predefined period that equals or exceeds the expected duration of sample handling (e.g., 4, 8, or 24 hours).

    • At the end of the period, process and analyze the short-term stability samples along with the baseline (T0) samples in the same analytical run.

5.4. Protocol 3: Long-Term Stability

  • Causality: This is the pivotal stability experiment that defines the maximum allowable storage duration and temperature for clinical or preclinical study samples. [14][20]

  • Procedure:

    • Prepare and aliquot a sufficient number of Low QC and High QC samples to cover all planned time points.

    • Analyze a set of baseline (T0) samples (n≥3 per concentration).

    • Place the remaining aliquots into long-term storage at one or more temperatures (e.g., -20°C and -80°C).

    • At each designated stability time point (e.g., 1, 3, 6, 9, 12 months), retrieve a set of Low and High QC samples (n≥3 per concentration) from storage.

    • Analyze the retrieved stability samples against a freshly prepared calibration curve. The analytical run must include freshly prepared or proven stable QCs to validate the run's performance. [21]

Data Analysis and Acceptance Criteria

For all stability experiments, the data must be evaluated against predefined acceptance criteria to ensure scientific validity. These criteria are based on established regulatory guidelines. [17][18]

  • Analysis: Calculate the mean concentration and coefficient of variation (CV%) for the replicate QC samples at each concentration level for each condition.

  • Acceptance Criteria:

    • The mean concentration of the stability QC samples at each level should be within ±15% of the nominal (theoretical) concentration.

    • The results should be reported for each concentration level and condition tested.

The stability data can be summarized in a table for clear presentation and interpretation.

Stability Test Matrix Storage Condition Duration QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=3) % Bias from Nominal Pass/Fail
Freeze-ThawPlasma-80°C5 CyclesLow5048.5-3.0%Pass
Freeze-ThawPlasma-80°C5 CyclesHigh800821+2.6%Pass
Short-TermPlasmaRoom Temp.24 HoursLow5051.2+2.4%Pass
Short-TermPlasmaRoom Temp.24 HoursHigh800790-1.3%Pass
Long-TermUrine-80°C6 MonthsLow10095.5-4.5%Pass
Long-TermUrine-80°C6 MonthsHigh15001560+4.0%Pass

Conclusion

The protocols outlined in this application note provide a robust framework for establishing the stability of this compound in biological matrices. By systematically evaluating the impact of temperature, storage duration, and freeze-thaw stress, researchers can ensure the integrity of their bioanalytical data. Adherence to these validated methodologies is essential for the successful execution of pharmacokinetic and other drug development studies, ultimately contributing to the safe and effective use of pyrazinamide in treating tuberculosis.

References

  • Pyrazinoic acid. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSXGaUEHF83uhjwnvQ5ju1cQGGFNxIeDvytDrnnvlSzbuH6Myj5vEsESc43hlBRopp7qBGI4jhJL5GgI0eu944DztdoojAU2Fpfz7EoLmTy4_VjH6HP2WqG5-cNEOrJkrrPFLaL4=]
  • Stamatakis, G., Montes, C., Trouvin, J. H., Farinotti, R., Fessi, H., Kenouch, S., & Méry, J. P. (1988). Pyrazinamide and pyrazinoic acid pharmacokinetics in patients with chronic renal failure. Clinical nephrology, 30(4), 230–234. [URL: https://pubmed.ncbi.nlm.nih.gov/3214968/]
  • Wade, M. M., & Tucker, E. W. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8842133/]
  • Pyrazinoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrazinoic_acid]
  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7765153/]
  • Peterson, N. D., et al. (2025). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. bioRxiv. [URL: https://pubmed.ncbi.nlm.nih.gov/41040375/]
  • Pyrazinamide | 98-96-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852631_EN.htm]
  • Shi, W., et al. (2011). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. Chemistry & Biology, 18(5), 622-631. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102782/]
  • Pavan, F. R., et al. (2010). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 65(7), 1447-1453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884405/]
  • Roch-Ramel, F., & Peters, G. (1987). Pyrazinoate transport in the isolated perfused rabbit proximal tubule. The American journal of physiology, 252(3 Pt 2), F461–F469. [URL: https://pubmed.ncbi.nlm.nih.gov/3826359/]
  • Ali, A., et al. (2022). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Pakistan Journal of Medical & Health Sciences, 16(6), 633-635. [URL: https://pjmhsonline.com/2022/june/633.pdf]
  • Simões, M. F., et al. (2009). Lipophilic pyrazinoic acid amide and ester prodrugs Stability, activation and activity against M. tuberculosis. Bioorganic & Medicinal Chemistry, 17(11), 3857-3864. [URL: https://www.researchgate.net/publication/26487961_Lipophilic_pyrazinoic_acid_amide_and_ester_prodrugs_Stability_activation_and_activity_against_M_tuberculosis]
  • Dev, M., et al. (2023). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Young Pharmacists, 15(3), 441-446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411894/]
  • Lemaitre, N., et al. (2001). EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS. Antimicrobial Agents and Chemotherapy, 45(11), 3237-3239. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90807/]
  • Timms, J. F., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1094. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693994/]
  • Zhang, Y., & Mitchison, D. (2003). Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide. Journal of Bacteriology, 185(7), 2051-2057. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC151493/]
  • ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. European Medicines Agency. (1995). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-5-c-stability-testing-biotechnological/biological-products-step-5_en.pdf]
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. (2020). [URL: https://pubmed.ncbi.nlm.nih.gov/33327644/]
  • Njire, M., et al. (2025). PZA is active against Mycobacterium tuberculosis cultures at neutral pH with reduced temperature. Journal of Antimicrobial Chemotherapy. [URL: https://www.researchgate.
  • Nakahara, T., et al. (2009). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Forensic Toxicology, 27(1), 22-28. [URL: https://www.researchgate.
  • Locatelli, M., & D'Ovidio, C. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [URL: https://www.intechopen.com/chapters/39239]
  • Shekar, S., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 609-618. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.6b00078]
  • Conversion of Pyrazinamide to Pyrazinoic acid, an active metabolite.... ResearchGate. [URL: https://www.researchgate.
  • Guideline on bioanalytical method validation. European Medicines Agency. (2011). [URL: https://www.ema.europa.
  • Haid, M., & Musso, G. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(7), 143. [URL: https://www.researchgate.net/publication/334543594_Pre-Analytical_Factors_that_Affect_Metabolite_Stability_in_Human_Urine_Plasma_and_Serum_A_Review]
  • Chemical Properties of Pyrazinoic acid (CAS 98-97-5). Cheméo. [URL: https://www.chemeo.com/cid/35-189-5/Pyrazinoic-acid.html]
  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [URL: https://www.chromatographyonline.com/view/ex-vivo-stabilization-small-molecule-compounds-and-peptides-edta-plasma-lc-ms-ms-analysis-using-frozen-aliquot]
  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
  • Dong, M. W. (2020). Stability Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-30. [URL: https://www.chromatographyonline.com/view/stability-testing-of-pharmaceuticals-an-overview]
  • Phelan, J. E., et al. (2019). Prediction of pyrazinamide resistance in Mycobacterium tuberculosis using structure-based machine-learning approaches. Journal of Antimicrobial Chemotherapy, 74(10), 2885-2892. [URL: https://academic.oup.com/jac/article/74/10/2885/5523170]
  • Al-Khafaji, F. Q. (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 20(2), 143-152. [URL: https://thescipub.com/abstract/ajbnbsp.2024.143.152]
  • Yu, T. F., et al. (1957). Effect of pyrazinamide and pyrazinoic acid on urate clearance and other discrete renal functions. Proceedings of the Society for Experimental Biology and Medicine, 96(1), 264-267. [URL: https://pubmed.ncbi.nlm.nih.gov/13485075/]
  • Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Journal of Proteome Research, 5(10), 2537-2544. [URL: https://www.researchgate.net/publication/6784013_Impact_of_Freeze-thaw_Cycles_and_Storage_Time_on_Plasma_Samples_Used_in_Mass_Spectrometry_Based_Biomarker_Discovery_Projects]
  • Stability Assessments in Bioanalytical Method Validation. Celegence. (2024). [URL: https://www.celegence.
  • Transport of Glucose, Amino Acids and Urea in Renal Tubule | Transport Maximum, Renal Threshold. YouTube. (2024). [URL: https://www.youtube.
  • Nakahara, T., et al. (2009). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Forensic science international, 187(1-3), 99-104. [URL: https://pubmed.ncbi.nlm.nih.gov/19285827/]
  • Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Impact-of-Freeze-thaw-Cycles-and-Storage-Time-on-Hsieh-Chen/07c132646b1070e1763131349348d626352936a7]
  • Vasileva, E. V., et al. (2021). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Crystals, 11(7), 819. [URL: https://www.mdpi.com/2073-4352/11/7/819]
  • Perez Quartey, E., et al. (2021). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical and Laboratory Medicine, 6(3), 1-6. [URL: https://www.longdom.
  • Effect of pyrazinamidase activity on pyrazinamide resistance in Mycobacterium tuberculosis. ResearchGate. [URL: https://www.researchgate.net/publication/51694669_Effect_of_pyrazinamidase_activity_on_pyrazinamide_resistance_in_Mycobacterium_tuberculosis]
  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology spectrum, 2(4). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4168722/]
  • Analyte Stability & Freeze-Thaw Information-1. Scribd. [URL: https://www.scribd.
  • Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469. [URL: https://www.bevital.no/wp-content/uploads/2018/09/Stability-study-of-81-analytes-in-human-whole-blood-in-serum-and-in-plasma.pdf]
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. [URL: https://www.researchgate.
  • Long-Term Degradation Study of Antibody Drugs. Creative Proteomics. [URL: https://www.creative-proteomics.
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). [URL: https://cdn.who.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. (2024). [URL: https://www.bioagilytix.
  • Selvakumar, C., & Madhubala, V. (2017). Stability of Common Biochemical Analytes in Serum when Subjected to Changes in Storage Conditions and Temperature. International Journal of Clinical Biochemistry and Research, 4(3), 295-298. [URL: https://www.ijcbr.in/article-details/489]

Sources

Application Note: Determination of Pyrazinuric Acid (POA) Minimum Inhibitory Concentration (MIC) under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, unique for its sterilizing activity against semi-dormant bacilli in acidic lesions. However, PZA is a prodrug. It requires conversion by the bacterial enzyme pyrazinamidase (PncA) into its active form: Pyrazinuric Acid (POA) .

While clinical testing usually focuses on PZA, researchers often determine the MIC of POA directly to:

  • Assess intrinsic susceptibility independent of pncA mutations.

  • Study efflux pump mechanisms.

  • Evaluate novel analogs of pyrazinoic acid.

The pH Paradox

Standard susceptibility testing occurs at pH 6.8. However, POA is virtually inactive at neutral pH. Its activity is governed by the Henderson-Hasselbalch equation. POA is a weak acid (


).
  • At pH 7.0: POA exists almost entirely as the conjugate base (

    
    ), which is impermeable to the mycobacterial cell wall.
    
  • At pH 5.5 - 6.0: A significant fraction exists as the protonated, uncharged acid (

    
    ). This form passively diffuses across the membrane. Once inside the neutral cytoplasm (pH ~7.2), it dissociates, trapping protons and the anion inside, leading to cytoplasmic acidification and membrane potential collapse.
    

Therefore, maintaining a stable acidic pH (5.5 – 6.0) is not just an environmental variable; it is the primary driver of drug potency.

Mechanism of Action Visualization

POA_Mechanism cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_membrane Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm (Neutral pH 7.2) Ext_POA_Ion POA- (Impermeable) Ext_HPOA H-POA (Permeable) Ext_POA_Ion->Ext_HPOA Protonation (H+) Int_HPOA H-POA Ext_HPOA->Int_HPOA Passive Diffusion Efflux Efflux Pump Efflux->Ext_POA_Ion Expulsion Int_POA_Ion POA- (Trapped) Int_POA_Ion->Efflux Active Transport Damage Membrane Potential Collapse & Acidification Int_POA_Ion->Damage Accumulation > Threshold Int_HPOA->Int_POA_Ion Dissociation (Releases H+)

Figure 1: The "Acid-Trap" mechanism. POA efficacy relies on extracellular acidity to facilitate passive diffusion of the protonated form (H-POA) into the bacillus.

Protocol: Acidified Broth Microdilution (REMA)

This protocol utilizes the Resazurin Microtiter Assay (REMA) plate format. It is superior to agar proportion for POA because it allows for precise pH control and high-throughput screening.

Critical Reagents & Buffering System

Standard Middlebrook 7H9 broth has weak buffering capacity at pH 5.5. Metabolic activity of M. tuberculosis can shift the pH, invalidating the MIC. You must use a strong buffer.

ComponentStandard Conc.Acidic Protocol ModificationReason
Base Media Middlebrook 7H9Middlebrook 7H9Base nutrients.
Buffer None (Phosphate inherent)100 mM Phosphate Buffer (pH 5.8) Prevents pH drift during 7-14 day incubation.
Supplement OADC (Oleic Acid, Albumin, Dextrose, Catalase)OADC (Standard) Essential for growth. Note: Albumin binds some POA, but is necessary for Mtb survival at low pH.
Solvent DMSODMSO Dissolve POA stock.
Indicator ResazurinResazurin (0.02%) Viability readout.

Preparation of Acidified 7H9 Media (pH 5.8):

  • Dissolve 4.7 g Middlebrook 7H9 powder in 800 mL distilled water.

  • Add appropriate Phosphate Buffer components (Na2HPO4 / KH2PO4) calculated to achieve 100mM concentration at pH 5.8.

  • Crucial Step: Measure pH at room temperature. Adjust carefully with 1N HCl or 1N NaOH to exactly pH 5.8 .

  • Autoclave at 121°C for 15 min.

  • After cooling, add 100 mL OADC enrichment.

  • Validation: Re-check pH of the final mixture. It must be within ±0.1 of target.

Compound Preparation (this compound)
  • Stock Solution: Dissolve this compound (Sigma-Aldrich or equivalent) in 100% DMSO to a concentration of 10 mg/mL .

  • Sterilization: Filter sterilize using a solvent-resistant PTFE 0.22 µm filter.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Inoculum Preparation

M. tuberculosis is stressed by acidic pH. Using a "lazy" inoculum (stationary phase) will result in false susceptibility (no growth in controls).

  • Grow M. tuberculosis (H37Rv or clinical isolate) in standard pH 6.8 7H9 media until mid-log phase (OD600 ≈ 0.6 – 0.8).

  • Dilute the culture to OD600 = 0.001 in the Acidified 7H9 Media (pH 5.8) immediately before plate inoculation.

Experimental Workflow

Workflow Step1 1. Media Prep Adjust 7H9 to pH 5.8 (100mM Phosphate Buffer) Step2 2. Compound Dilution Serial 2-fold dilution of POA in 96-well plate (100 µL) Step1->Step2 Step3 3. Inoculation Add 100 µL Mtb (Log Phase) Final Vol: 200 µL/well Step2->Step3 Step4 4. Incubation 37°C for 7 Days (Slower growth at low pH) Step3->Step4 Step5 5. Readout Add Resazurin + Tween 80 Incubate 24-48h -> Read Color Step4->Step5

Figure 2: Step-by-step workflow for the Acidified Resazurin Microtiter Assay (REMA).

Detailed Procedure:
  • Plate Layout: Use sterile 96-well clear-bottom plates.

  • Dispense Media: Add 100 µL of Acidified 7H9 (pH 5.8) to all wells.

  • Serial Dilution:

    • Add POA stock to Column 1.

    • Perform 2-fold serial dilutions across the plate (e.g., 200 µg/mL down to 0.19 µg/mL).

    • Discard the excess 100 µL from the last dilution well.

  • Controls (Mandatory):

    • GC (Growth Control): Media + Bacteria + DMSO (No drug). Must show growth.

    • SC (Sterility Control): Media only. Must remain clear.

    • pH Control: A dedicated well to measure pH at the end of the experiment (optional but recommended during optimization).

  • Inoculation: Add 100 µL of the prepared bacterial suspension to all wells (except Sterility Control).

  • Incubation: Seal plates with gas-permeable seals (or Parafilm with ventilation holes). Incubate at 37°C.

    • Note: Acidic pH slows growth. While standard REMA is 7 days, POA testing may require 7 to 10 days .

  • Development:

    • Add 30 µL of 0.02% Resazurin (mixed 1:1 with 10% Tween 80) to the Growth Control well first.

    • Incubate 24 hours. If GC turns Pink (growth), add reagent to the rest of the plate. If Blue, incubate GC for another 24 hours.

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC: The lowest concentration well that remains Blue.

Quality Control & Troubleshooting

To ensure data integrity (Trustworthiness), every plate must be self-validating.

IssueObservationRoot CauseCorrective Action
Growth Failure GC well remains Blue after 14 days.Inoculum too dilute or pH shock.Use mid-log phase culture; do not over-dilute. Ensure pH is not < 5.5.
High MICs MIC > 100 µg/mL for H37Rv.pH Drift (Alkalinization).Bacteria produce ammonia. Ensure 100mM buffer strength. Check pH at end of assay.
Precipitation Turbidity in high conc. wells immediately.POA insolubility.Ensure DMSO concentration < 1% final. Warm media slightly if precipitating.
False Susceptibility MIC < 5 µg/mL for H37Rv.Inoculum too low (clumping).Use a syringe with 25G needle to de-clump inoculum before diluting.

Expected Values (Reference Strain H37Rv):

  • pH 5.5 - 5.8: MIC range 12.5 – 50 µg/mL.

  • pH 6.0: MIC range 50 – 100 µg/mL.

  • pH 6.8: MIC > 400 µg/mL (Resistant phenotype due to ionization).

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Heifets, L. B., & Lindholm-Levy, P. J. (1992). Pyrazinamide sterilizing activity in vitro against semidormant Mycobacterium tuberculosis bacterial populations. American Review of Respiratory Disease, 145(5), 1223-1225.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. 3rd ed. CLSI standard M24. Wayne, PA: Clinical and Laboratory Standards Institute.

  • Wade, M. M., & Zhang, Y. (2004). Mechanisms of drug resistance in Mycobacterium tuberculosis. Frontiers in Bioscience, 9, 975-994.

methods for evaluating the synergistic effects of pyrazinuric acid with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocols for evaluating the synergy of Pyrazinoic Acid (POA) —the bioactive form of the prodrug Pyrazinamide (PZA)—and its downstream metabolites (including Pyrazinuric acid conjugates) with other pharmacological agents.

While PZA is a cornerstone of tuberculosis (TB) therapy, its in vitro evaluation is notoriously difficult due to its strict pH dependence. Furthermore, the "synergy" of this pathway is dual-faceted:

  • Antimicrobial Synergy: Interaction with drugs like Rifampicin or Bedaquiline against Mycobacterium tuberculosis (Mtb).

  • Pharmacokinetic (PK) Synergy: Competitive interaction of metabolites (Pyrazinoic/Pyrazinuric acid) with renal transporters (URAT1, OAT), often leading to hyperuricemia (gout).

Critical Technical Note: Standard Mueller-Hinton broth assays fail for this analyte. Success requires acidic buffering (pH 5.5–6.0) to protonate POA (


), allowing transmembrane diffusion.

Workflow Visualization

The following diagram outlines the dual-pathway evaluation strategy: Antimicrobial Efficacy vs. Transporter Interaction.

PZA_Synergy_Workflow Start Compound Input: Pyrazinoic Acid (POA) / This compound Branch1 Path A: Antimicrobial Synergy (Target: M. tuberculosis) Start->Branch1 Branch2 Path B: PK/Transporter Synergy (Target: hURAT1/OAT1) Start->Branch2 Assay1 Checkerboard Assay (Acidified 7H9 Broth, pH 5.8) Branch1->Assay1 extracellular Assay2 Macrophage Infection (Intracellular pH Context) Branch1->Assay2 intracellular Assay3 HEK293-URAT1 Uptake Assay (Competitive Inhibition) Branch2->Assay3 Readout1 FIC Index Calculation (Synergy vs. Indifference) Assay1->Readout1 Assay2->Readout1 Readout2 IC50 Shift Analysis (Transport Modulation) Assay3->Readout2

Figure 1: Dual-pathway workflow for evaluating pharmacological and pharmacokinetic synergy.

Protocol A: pH-Adjusted Checkerboard Assay (Antimicrobial Synergy)

Standard synergy methods yield false negatives for POA because the molecule is inactive at neutral pH. This protocol utilizes a modified Middlebrook 7H9 matrix.

Materials
  • Strain: M. tuberculosis H37Rv (or relevant clinical isolate).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

  • Buffer: Phosphate-citrate buffer (to adjust media to pH 5.8).

  • Dye: Alamar Blue (Resazurin) or bacterial luciferase reporter.

Experimental Procedure
  • Media Acidification (Crucial Step):

    • Prepare 7H9 broth. Before adding OADC, adjust pH to 5.8 using 1M

      
       or citrate buffer. Note: OADC contains albumin which buffers pH; re-check pH after OADC addition.
      
  • Plate Preparation:

    • Use a 96-well sterile polystyrene plate.

    • Axis X (Drug A - e.g., Rifampicin): Serial 2-fold dilutions (0.016 to 1.0 µg/mL).

    • Axis Y (Drug B - POA/Pyrazinuric Acid): Serial 2-fold dilutions (12.5 to 800 µg/mL). Note: POA requires high concentrations due to the "ion trap" mechanism.

  • Inoculum:

    • Dilute log-phase Mtb culture to

      
       (
      
      
      
      CFU/mL).
    • Dispense 100 µL into each well.

  • Incubation:

    • Seal plates with breathable membrane. Incubate at 37°C for 5–7 days.

  • Readout:

    • Add 10% v/v Alamar Blue. Incubate 24h.

    • Pink = Growth; Blue = No Growth.

Data Analysis: Fractional Inhibitory Concentration (FIC)

Calculate the FIC Index (


) for each well at the growth/no-growth interface:


FIC Index ValueInterpretation

Synergistic

Indifferent

Antagonistic

Protocol B: Intracellular Macrophage Synergy (The "Real-World" Model)

Since POA efficacy depends on the acidic environment of the phagolysosome, axenic (broth) assays often underestimate synergy. This protocol evaluates efficacy within the host cell.

Materials
  • Host Cells: THP-1 human monocytes (differentiated with PMA) or J774A.1 murine macrophages.

  • Infection: Mtb H37Rv (MOI 1:1 or 1:10).

  • Lysis Buffer: 0.1% SDS in sterile water.

Step-by-Step Methodology
  • Differentiation: Seed THP-1 cells (

    
    /well) and treat with 100 nM PMA for 48h to induce macrophage phenotype.
    
  • Infection: Infect macrophages with Mtb for 4h. Wash 3x with warm PBS to remove extracellular bacteria.

  • Treatment: Add media containing the drug combination (POA + Partner Drug).

    • Expert Insight: Do not acidify the extracellular media here. Rely on the macrophage to acidify the phagolysosome naturally. This tests if the partner drug enhances POA accumulation or activity in vivo.

  • Time Course: Incubate for 3 and 5 days.

  • Enumeration:

    • Lyse macrophages with 0.1% SDS for 10 min.

    • Serially dilute lysate and plate on 7H10 agar.

    • Count CFUs after 21 days.

Protocol C: Renal Transporter Interaction (PK Synergy/Toxicity)

Pyrazinoic acid and its glycine conjugate (this compound) are substrates for URAT1 (SLC22A12) . "Synergy" here often manifests as toxicity (hyperuricemia) when combined with other OAT inhibitors (e.g., diuretics, ethambutol).

Mechanism Visualization

Transporter_Pathway cluster_0 Mechanism of Hyperuricemia Lumen Urine (Lumen) URAT1 URAT1 Transporter (Exchanger) Lumen->URAT1 Urate Uptake Cell Proximal Tubule Cell Cell->URAT1 POA/Pyrazinuric Efflux Blood Blood (Basolateral) URAT1->Lumen Drug Excretion URAT1->Cell Urate Reabsorption Urate_L Urate POA_C Pyrazinoic/Pyrazinuric Acid (Intracellular)

Figure 2: The exchange mechanism where POA/Pyrazinuric acid facilitates Urate reabsorption, leading to systemic synergy (toxicity).

Assay: HEK293-URAT1 Competitive Uptake
  • Transfection: Stably transfect HEK293 cells with human SLC22A12 (URAT1) vector.

  • Substrate: Use

    
    C-Uric Acid as the tracer.
    
  • Inhibition Screen:

    • Incubate cells with

      
      C-Uric Acid (50 µM) + Increasing concentrations of POA or this compound (0–1000 µM).
      
    • Synergy Test: Add a third agent (e.g., Lesinurad or Probenecid) to see if it blocks the POA-induced urate uptake.

  • Lysis & Scintillation: Wash cells with ice-cold PBS, lyse with NaOH, and measure radioactivity (CPM).

  • Result: If POA increases Urate uptake (via exchange), and Drug X inhibits this, Drug X mitigates the "toxic synergy" of the pyrazinamide metabolite.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Zimic, M., et al. (2012). Pyrazinoic acid efflux rate in Mycobacterium tuberculosis is a better proxy of pyrazinamide resistance. Tuberculosis. Link

  • Peterson, Z., et al. (2015). Determination of the extracellular and intracellular pH of Mycobacterium tuberculosis-infected macrophages. PNAS. Link

  • Ichida, K., et al. (2004). Decreased extra-renal urate excretion is a common cause of hyperuricemia. Kidney International. (Reference for URAT1/Pyrazinamide interaction). Link

  • Denkin, S., et al. (2005). PorA, a cyclic nucleotide-gated efflux channel of Mycobacterium tuberculosis, is required for pyrazinamide resistance. Journal of Bacteriology. Link

Application Note: High-Sensitivity Immunoassay Development for Pyrazinuric Acid (POA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazinuric acid (POA), also known as pyrazinoic acid, is the pharmacologically active metabolite of the first-line tuberculosis prodrug Pyrazinamide (PZA).[1][2] Monitoring circulating POA levels is critical for Therapeutic Drug Monitoring (TDM) in multidrug-resistant tuberculosis (MDR-TB) and for evaluating bacterial resistance mechanisms (pncA mutations). As a low-molecular-weight hapten (~124 Da), POA cannot be detected via traditional sandwich immunoassays. This guide details the end-to-end development of a Competitive Indirect ELISA for POA, focusing on hapten-carrier conjugation, differential antibody screening to exclude prodrug cross-reactivity, and robust assay validation.

Phase 1: Immunogen Design & Hapten Conjugation

The Core Challenge: POA is non-immunogenic due to its small size. To elicit an immune response, it must be conjugated to a carrier protein.[1] The "Senior Scientist" Insight: A common failure mode in small-molecule assay development is "Linker Bias." If the antibody recognizes the chemical linker rather than the target, the assay will fail. We mitigate this by using heterologous carriers : use Keyhole Limpet Hemocyanine (KLH) for immunization and Bovine Serum Albumin (BSA) for the assay plate coating.

Chemical Strategy

The carboxylic acid group on POA is the primary handle for conjugation. We utilize carbodiimide chemistry (EDC/NHS) to create a stable amide bond with the primary amines (lysine residues) of the carrier protein.

  • Target Hapten: this compound (POA)[1][2][3]

  • Immunogen: POA-KLH (for Host Injection)

  • Coating Antigen: POA-BSA (for ELISA Plate)

Conjugation Workflow (Graphviz)

HaptenConjugation POA This compound (COOH Group) EDC EDC + NHS (Activation) POA->EDC Activation Inter Active Ester Intermediate EDC->Inter Unstable Intermediate Conjugate POA-Protein Conjugate Inter->Conjugate Amide Bond Formation Carrier Carrier Protein (KLH or BSA - NH2) Carrier->Conjugate Lysine Attack

Figure 1: Hapten conjugation workflow using EDC/NHS chemistry to link POA to carrier proteins.

Phase 2: Antibody Generation & Specificity Screening

Objective: Generate a polyclonal or monoclonal antibody that binds POA with high affinity but ignores the parent drug, Pyrazinamide (PZA). Structural Context: PZA and POA differ only by a single functional group (Amide vs. Acid). The screening strategy is the most critical quality gate.

Screening Protocol (Differential ELISA)

Do not rely on a single positive screen. You must use a Counter-Screening approach.

  • Positive Screen: Test sera/supernatant against POA-BSA coated plates.

  • Negative Screen (Specificity): Test high-binding clones against PZA-BSA coated plates (if available) or perform competitive inhibition with free PZA.

  • Selection Criteria: Select clones where Signal (POA) is high and Signal (PZA) is equivalent to background.

Phase 3: Competitive Indirect ELISA Protocol

Principle: This is a competitive assay. The plate is coated with the POA-BSA conjugate. Free POA in the patient sample competes with the coated POA for the limited binding sites of the primary anti-POA antibody.

  • High POA in Sample = Low Antibody Binding to Plate = Low Signal .

  • Low POA in Sample = High Antibody Binding to Plate = High Signal .

Reagents & Buffers[4]
  • Coating Buffer: 50mM Carbonate-Bicarbonate, pH 9.6. (High pH aids hydrophobic adsorption).

  • Blocking Buffer: PBS + 3% Non-Fat Dry Milk (NFDM). Note: Avoid BSA in blocking if your secondary antibody has anti-BSA cross-reactivity, though rare.

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

  • Antibody Diluent: PBS + 1% BSA + 0.05% Tween-20.[4]

Step-by-Step Workflow
  • Coating:

    • Dilute POA-BSA conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL/well to a 96-well microplate (High-binding).

    • Incubate Overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST.

    • Add 200 µL Blocking Buffer.[4] Incubate 2 hours at RT.

  • Competition Step (Critical):

    • Pre-mix: In a separate tube or mixing plate, combine 50 µL of Sample/Standard (Free POA) + 50 µL of Primary Anti-POA Antibody (titrated concentration).

    • Why? Pre-mixing allows equilibrium to be reached more uniformly than adding sequentially to the well.

    • Transfer 100 µL of the mixture to the coated ELISA plate.[4][5]

    • Incubate 60-90 mins at RT (shaking recommended at 300 rpm).

  • Detection:

    • Wash plate 5x with PBST (Thorough washing is vital here).

    • Add 100 µL Secondary Antibody-HRP (e.g., Goat anti-Rabbit HRP).

    • Incubate 60 mins at RT.

  • Development:

    • Wash plate 5x.[4][5]

    • Add 100 µL TMB Substrate.[4] Develop for 15-20 mins (protect from light).

    • Add 50 µL Stop Solution (1M H2SO4).

    • Read OD at 450 nm.

Assay Logic Diagram (Graphviz)

CompetitiveELISA Coat Step 1: Coat Plate (POA-BSA Conjugate) Mix Step 2: Competition Mix (Sample POA + Anti-POA Ab) Bind Step 3: Incubation (Free POA blocks Ab binding to Plate) Mix->Bind Add Mixture to Plate Wash Step 4: Wash (Remove Free POA-Ab complexes) Bind->Wash Detect Step 5: Detection (Secondary Ab-HRP + TMB) Wash->Detect Result Result: Inverse Relationship High Signal = Low POA Detect->Result

Figure 2: Competitive ELISA workflow. Free analyte inhibits antibody binding to the solid phase.

Phase 4: Validation & Performance Metrics

To ensure the assay is suitable for clinical or research use, the following parameters must be validated.

Cross-Reactivity (Specificity)

This is the most critical validation parameter for POA. You must prove the antibody does not bind the prodrug.

AnalyteStructure NoteDesired Cross-Reactivity (%)
This compound (POA) Target Metabolite (Acid)100%
Pyrazinamide (PZA) Prodrug (Amide)< 1.0%
5-OH-Pyrazinamide Minor Metabolite< 5.0%
Isoniazid Co-administered TB drug< 0.1%
Rifampicin Co-administered TB drug< 0.1%

Calculation:



Sensitivity[6]
  • IC50: The concentration causing 50% inhibition of the maximum signal. This is the center of your dynamic range.

  • LOD (Limit of Detection): Typically calculated as Mean of Blank - 3xSD (for competitive assays where signal decreases).

Troubleshooting & Expert Tips

The "Hook Effect" in Competitive Assays?
  • Misconception: Hook effects (prozone) are rare in competitive assays compared to sandwich assays. However, "Edge Effects" are common.

  • Solution: If outer wells show high variance, incubate the plate on a thermal shaker to ensure uniform temperature distribution, or avoid using the outermost wells for the standard curve.

Matrix Interference (Serum/Urine)
  • Problem: Serum proteins or urine pH can affect binding equilibrium.

  • Solution:

    • pH Neutralization: POA is a weak acid. Ensure the sample buffer has enough buffering capacity (e.g., 100mM Phosphate) to neutralize acidic urine samples.

    • Dilution: A minimum 1:10 or 1:20 dilution of the biological sample into the assay buffer is usually required to remove matrix interference.

Low Signal Amplitude (Max OD < 0.5)
  • Cause: Too much coating antigen or antibody concentration is too low.

  • Fix: Titrate the POA-BSA coating. Paradoxically, lowering the coating concentration can sometimes improve sensitivity (LOD) by making the competition more fierce, though it lowers total signal.

References

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Describes the specific development of an indirect competitive ELISA for POA using POA-KLH/BSA constructs.

  • Competitive Immunoassays for the Detection of Small Molecules. Source: PubMed / NIH URL:[Link] Relevance: Provides the theoretical basis for sensitivity calculations in competitive formats.

  • Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens. Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link] Relevance: Establishes the clinical range for PZA/POA to define the required assay sensitivity.

  • Competitive ELISA Protocol and Technical Guide. Source: Creative Diagnostics URL:[Link] Relevance: Standard operating procedures for buffer preparation and plate coating strategies.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazinuric Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Stability of Pyrazinuric Acid in Stock Solutions Document ID: TS-PZA-GLY-001 Last Updated: February 1, 2026 Audience: Analytical Chemists, DMPK Researchers, Formulation Scientists

Executive Summary

This compound (


-(pyrazinylcarbonyl)glycine) is a critical secondary metabolite of Pyrazinamide (PZA), formed via the conjugation of pyrazinoic acid with glycine. Unlike the relatively robust parent drug, this compound possesses a glycine-amide linkage that introduces specific stability challenges—primarily hydrolytic cleavage  and pH-dependent solubility .

This guide provides a self-validating workflow to maintain the integrity of this compound stock solutions. The protocols below prioritize moisture exclusion and low-temperature storage to prevent the degradation of the compound into pyrazinoic acid and glycine.

Module 1: Solvent Selection & Solubility

The Core Challenge: Hydrolysis & Solubility

This compound is amphoteric but demonstrates poor solubility in neutral aqueous media. While Dimethyl Sulfoxide (DMSO) is the industry standard for solubilization, it is highly hygroscopic. Absorbed atmospheric water acts as a nucleophile, attacking the amide bond linking the glycine moiety to the pyrazine ring, leading to gradual degradation.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>25 mg/mL) Low (if sealed)Primary Choice for Stock Solutions (10–50 mM).
Methanol ModerateModerateAcceptable for working solutions; avoid for long-term stock due to potential transesterification.
Water (Neutral) Low (<1 mg/mL)HighAvoid for stocks. Promotes hydrolysis; compound may precipitate.
Water (Alkaline) ModerateCritical Do Not Use. High pH accelerates base-catalyzed hydrolysis of the amide bond.
Protocol: Preparation of Stable Stock Solution (10 mM)
  • Equilibrate: Allow the vial of solid this compound to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolve: Add anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex: Vortex for 30 seconds. If particulate matter remains, sonicate for maximum 2 minutes at <30°C.

    • Note: Extended sonication generates heat, which accelerates degradation.

  • Aliquot: Immediately dispense into single-use amber glass vials (e.g., 50 µL aliquots).

  • Seal: Flush headspace with dry nitrogen or argon before capping to displace moisture/oxygen.

Module 2: Degradation Mechanisms & Monitoring

Understanding the breakdown pathway is essential for troubleshooting. The primary failure mode is the cleavage of the glycine conjugate.

Degradation Pathway Visualization

DegradationPathway PA This compound (Intact Standard) POA Pyrazinoic Acid (Major Impurity) PA->POA Hydrolysis (Amide Cleavage) GLY Glycine (Silent LC-MS) PA->GLY RING 5-OH-Pyrazinoic Acid (Oxidation Product) PA->RING Ring Oxidation (Light/Air) H2O + H₂O / H⁺ or OH⁻

Figure 1: The primary degradation pathway involves hydrolysis yielding Pyrazinoic Acid. Secondary oxidation is possible under light exposure.

Self-Validating QC Check

Before running a critical assay, perform a "System Suitability" injection of your stock:

  • Method: LC-MS or HPLC-UV (268 nm).

  • Pass Criteria: Single peak at expected Retention Time (RT).

  • Fail Criteria: Appearance of a secondary peak (typically eluting earlier on C18 columns) corresponding to Pyrazinoic Acid.

    • Troubleshooting: If the Pyrazinoic Acid peak exceeds 2-5% of the total area, discard the stock.

Module 3: Storage & Handling Protocols

Storage Decision Tree

StorageProtocol Start Stock Solution Prepared Solvent Solvent Used? Start->Solvent DMSO Anhydrous DMSO Solvent->DMSO Preferred Water Aqueous Buffer Solvent->Water Avoid Freeze Freeze at -80°C (Amber Vial) DMSO->Freeze Discard Discard after 24h (Unstable) Water->Discard Thaw Thaw Cycle Freeze->Thaw Use Use Immediately Thaw->Use Refreeze Do NOT Refreeze Use->Refreeze Remaining Volume

Figure 2: Workflow for storage. Note that aqueous solutions are transient and should not be stored.

Critical Storage Parameters
ParameterSpecificationReason
Temperature -80°C Arrhenius kinetics dictate that hydrolysis rates drop significantly at ultra-low temps. -20°C is acceptable for <1 month.
Container Amber Glass Pyrazine rings can undergo photo-oxidation. Amber glass blocks UV radiation.
Headspace Inert Gas (N₂/Ar) Prevents oxidative degradation and moisture ingress.
Cycles Max 1 Freeze-Thaw Repeated condensation introduces water into DMSO, accelerating hydrolysis.

Troubleshooting & FAQs

Q1: My this compound stock has precipitated after thawing. Can I heat it to redissolve?

Answer: Proceed with extreme caution.

  • Diagnosis: DMSO freezes at 19°C. If the vial was not warmed slowly, the solid may be "crashed out" solute.

  • Solution: Vortex vigorously at room temperature (20-25°C).

  • Warning: Do not heat above 37°C. High temperatures significantly accelerate the hydrolysis of the amide bond. If it does not dissolve after 5 minutes of vortexing/sonication, the compound may have hydrolyzed to the less soluble parent acid or absorbed significant moisture. Discard and prepare fresh.

Q2: I see a new peak eluting before this compound in my Reverse Phase HPLC. What is it?

Answer: This is almost certainly Pyrazinoic Acid (POA) .

  • Mechanism: POA is more polar than the glycine conjugate (this compound), causing it to elute earlier on C18 columns.

  • Action: Check your solvent pH. If your mobile phase is acidic (e.g., 0.1% Formic Acid), on-column hydrolysis is negligible, so the POA is likely present in your stock solution.

Q3: Can I store the stock in water if I freeze it immediately?

Answer: No.

  • Reasoning: During the freezing process, the formation of ice crystals concentrates the solute and any buffer salts into "pockets" of liquid (freeze-concentration effect). This can create localized zones of extreme pH, catalyzing rapid hydrolysis even as the sample freezes. Always use DMSO for storage.

Q4: Why does the protocol specify "Anhydrous" DMSO? Standard DMSO is 99% pure.

Answer: "Standard" DMSO is hygroscopic and can absorb up to 10% of its weight in water from the atmosphere.

  • Impact: Even 1% water content in DMSO provides a molar excess of water relative to the solute, driving the hydrolysis equilibrium toward degradation.

References

  • Cayman Chemical. (2022).[1] Pyrazinamide Product Information & Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1046, Pyrazinoic acid. Retrieved from

  • Yamamoto, T., et al. (1987). Rapid and simultaneous determination of pyrazinamide and its major metabolites in human plasma by high-performance liquid chromatography.
  • Zhang, Y., et al. (2013). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Science. Retrieved from

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling and Storage of Analytical Standards. Retrieved from

Sources

minimizing experimental artifacts in pyrazinuric acid activity assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers investigating the pharmacodynamics and pharmacokinetics of pyrazine derivatives, specifically focusing on the challenges associated with Pyrazinoic Acid (POA) and its conjugates like Pyrazinuric Acid (Pnu) .

Subject: Minimizing Experimental Artifacts in Pyrazinoic/Pyrazinuric Acid Activity & Quantification Assays Document ID: PZA-TRBL-2026 Status: Active Maintainer: Senior Application Science Team

Executive Summary: The "Chameleon" Effect

Research into Pyrazinamide (PZA) and its active form, Pyrazinoic Acid (POA), is notoriously difficult due to extreme environmental sensitivity. The most common "artifacts" are not instrument errors, but biological misinterpretations caused by pH instability and metabolic cross-talk .

This guide addresses two distinct artifact classes:

  • Bioactivity Artifacts: False resistance/susceptibility in M. tuberculosis caused by media alkalization (The pH Trap).

  • Analytical Artifacts: Co-elution of this compound (metabolite) with Pyrazinoic Acid (active drug) in LC-MS/HPLC.

Metabolic Context & Interference Map

To troubleshoot, one must first visualize the relationship between the prodrug, the active moiety, and the interfering metabolite.

PZA_Metabolism PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Moiety) PZA->POA PncA (Bacterial) Amidase (Host) PNU This compound (Glycine Conjugate) POA->PNU Glycine-N-acyltransferase (Minor Pathway) OHPOA 5-OH-POA (Major Metabolite) POA->OHPOA Xanthine Oxidase (Major Pathway) Artifact1 ARTIFACT TYPE 1: pH Drift > 6.0 (Deactivates POA) POA->Artifact1 Artifact2 ARTIFACT TYPE 2: LC-MS Co-elution (False Positives) POA->Artifact2 PNU->Artifact2

Figure 1: The Pyrazine Metabolic Axis. this compound (red) is a glycine conjugate that often co-elutes with the active Pyrazinoic acid (green) in chromatography, while pH drift renders POA inactive in bioassays.

Troubleshooting Guide: Bioactivity Assays (MIC/MBC)

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results for Pyrazinoic Acid. Root Cause: POA activity is strictly pH-dependent. It requires an acidic environment (pH 5.5–6.0) to protonate and penetrate the bacterial membrane. Standard growth leads to ammonia production, raising pH and deactivating the drug mid-experiment.

Protocol: The "Buffered-Acid" System

Do not rely on standard adjustment. Use this self-validating buffering protocol.

Step 1: Buffer Selection Standard Phosphate Buffered Saline (PBS) has poor buffering capacity at pH 5.8. Switch to a Phosphate-Citrate system.

Buffer SystempKa RangeSuitability for POANotes
Phosphate (PB) 6.8 - 7.6Low Drifts rapidly upon bacterial growth.
Citrate 3.0 - 6.2Medium Can inhibit M.tb growth independently (artifact risk).
Phosphate-Citrate BroadHigh Optimal balance of buffering and biocompatibility.

Step 2: Inoculum Control (The 10% Rule) A heavy inoculum produces excess ammonia.

  • Standard:

    
     CFU/mL.
    
  • Artifact-Free: Use

    
     CFU/mL.
    
  • Validation: Measure pH at T=0 and T=End. If

    
    , the assay is invalid.
    

Step 3: The Synergy Check POA activity is often antagonized by albumin (BSA) in media (OADC supplement).

  • Correction: Use albumin-poor media (ADC) or quantify free-drug fraction via equilibrium dialysis if using serum.

Troubleshooting Guide: Analytical Quantification (LC-MS/HPLC)

Issue: "Ghost" peaks or overestimation of Pyrazinoic Acid due to this compound interference. Root Cause: Both molecules are highly polar, small, and share the pyrazine ring UV signature (


). They often co-elute on C18 columns.
FAQ: Separation & Detection

Q: My HPLC peaks for POA and this compound overlap. How do I separate them? A: Standard C18 columns fail here due to lack of retention.

  • Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Pentafluorophenyl (PFP) core-shell column.

  • Mobile Phase: Avoid simple water/methanol. Use Ammonium Acetate (10mM, pH 4.5) to suppress ionization of the carboxylic groups, increasing retention differentiation.

Q: Can I distinguish them by Mass Spec (MS) transitions alone? A: Yes, but beware of source fragmentation.

  • POA (MW 124.1): Monitor

    
     125 
    
    
    
    81.
  • This compound (MW 181.1): Monitor

    
     182 
    
    
    
    125.
  • The Artifact: High collision energy can fragment this compound in the source back down to POA (

    
     125), creating a false POA signal. Always separate chromatographically. 
    
Validated LC-MS Protocol Overview
  • Column: Kinetex F5 or Atlantis HILIC Silica.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Hold high organic (95% B) for 1 min, ramp to 50% B over 4 min.

  • Critical Step: Inject a pure standard of this compound. If a peak appears in the POA channel, adjust source temperature/voltage down to minimize in-source fragmentation.

Diagnostic Decision Tree (Graphviz)

Use this logic flow to identify the source of your experimental variance.

Troubleshooting_Tree Start Start: Experimental Inconsistency Type Is the assay Biological (MIC) or Analytical (LC-MS)? Start->Type Bio Biological (Activity) Type->Bio Ana Analytical (Quantification) Type->Ana Check_pH Check Media pH at Endpoint Bio->Check_pH pH_Drift pH Drift > 0.2? Check_pH->pH_Drift Reduce_Inoc Action: Reduce Inoculum Switch to Phosphate-Citrate pH_Drift->Reduce_Inoc Yes Check_Albumin Check Albumin Binding pH_Drift->Check_Albumin No Check_Ret Check Retention Time Ana->Check_Ret Co_Elute Peaks Overlapping? Check_Ret->Co_Elute Switch_HILIC Action: Switch to HILIC/PFP Column Co_Elute->Switch_HILIC Yes Source_Frag Check In-Source Fragmentation (Pnu mimicking POA) Co_Elute->Source_Frag No

Figure 2: Artifact Isolation Workflow. Follow this logic to distinguish between biological pH artifacts and analytical separation failures.

References & Authority

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

    • Core Reference: Establishes the pH-dependent mechanism of POA and the "acidification" requirement for activity.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. Standard M24. Link

    • Protocol Standard: Defines acceptable inoculum limits to prevent pH drift artifacts.

  • Lunt, A., et al. (2013). Determination of pyrazinamide and pyrazinoic acid in human plasma by LC-MS/MS. Journal of Chromatography B. Link

    • Analytical Standard: Details the separation of POA from metabolites and the risks of matrix effects.

  • Via, L. E., et al. (2015). Host-mediated bioactivation of pyrazinamide: implications for efficacy, resistance, and therapeutic alternatives. ACS Infectious Diseases. Link

    • Mechanistic Insight: Discusses the host conversion of PZA and the relevance of downstream metabolites like this compound.

troubleshooting poor reproducibility in pyrazinuric acid efflux pump assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Reproducibility and Accuracy

Welcome to the technical support center for pyrazinuric acid (PUA) efflux pump assays. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of drug discovery and development. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you overcome common challenges associated with these assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound efflux pump assay?

This compound is the active metabolite of pyrazinamide, a crucial first-line drug for treating tuberculosis.[1] Efflux pumps can actively transport PUA out of the cell, which is a potential mechanism of drug resistance.[2][3] Therefore, these assays are primarily used to identify and characterize efflux pumps that transport PUA and to screen for potential inhibitors of these pumps, which could serve as resistance breakers.

Q2: Why is this assay particularly sensitive to experimental variability?

The reproducibility of PUA efflux assays is challenging for several reasons:

  • pH Sensitivity: The activity of pyrazinamide and its metabolite, pyrazinoic acid, is highly dependent on an acidic pH environment to facilitate its entry into the cell.[4] Minor variations in buffer pH can significantly alter the substrate's behavior and, consequently, the assay's outcome.

  • Biological Complexity: Efflux pump expression and activity are dynamic and can be influenced by a multitude of factors including cell line passage number, growth phase, and culture conditions.[5][6]

  • Methodological Nuances: The choice of detection method (e.g., direct quantification by LC-MS/MS versus indirect methods using fluorescent probes) has its own set of advantages and disadvantages that can impact results.[7][8]

Q3: What are the essential controls for a PUA efflux assay?

To ensure your results are valid and interpretable, every experiment should include:

  • Negative Control (Low Efflux): Cells that do not express the efflux pump of interest (e.g., the parental cell line) or cells treated with a known potent inhibitor of the target transporter.

  • Positive Control (High Efflux): Cells known to overexpress the active efflux pump of interest, without any inhibitor.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.

Troubleshooting Guide: A Deeper Dive

Poor reproducibility often manifests as either high variability between replicate wells or inconsistent results between experiments. Below, we address specific issues in a question-and-answer format.

Issue 1: High Well-to-Well or Day-to-Day Variability

Q: My results are inconsistent across my 96-well plate and between experiments. What are the likely causes?

High variability is a common problem that often points to inconsistencies in assay setup and execution. Let's break down the potential culprits.

Potential Cause & Solution

  • Inconsistent Cell Seeding and Health:

    • The "Why": Efflux pump expression can be density-dependent, and unhealthy cells will have compromised membrane integrity and metabolic activity, leading to erratic results.[6] The balance between influx and efflux can differ depending on the bacterial growth phase.[6][9]

    • Troubleshooting Steps:

      • Standardize Seeding: Always use a precise cell counting method (e.g., automated cell counter) rather than relying on visual estimation.

      • Monitor Viability: Perform a viability test (e.g., Trypan Blue exclusion) before seeding. Ensure viability is >95%.

      • Control Confluency: Seed cells to reach a consistent confluency (typically 80-90%) on the day of the assay. Over-confluent or sparse cultures will behave differently.

      • Limit Passage Number: Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic drift.[5]

  • Buffer pH Instability:

    • The "Why": Pyrazinoic acid requires an acidic environment to become protonated, allowing it to passively diffuse into the cell.[4] The efflux pump then expels it. If the extracellular pH is not strictly controlled, the initial substrate loading will be inconsistent.

    • Troubleshooting Steps:

      • Freshly Prepare Buffers: Always use freshly prepared buffers for your assay.

      • Verify pH: Measure the pH of your assay buffer immediately before use with a calibrated pH meter.

      • Consider Buffer Capacity: Ensure you are using a buffer system (e.g., MES) that has a strong buffering capacity in the required acidic pH range (e.g., pH 5.5-6.8).[4]

  • Inaccurate Liquid Handling:

    • The "Why": Small volume errors during serial dilutions, compound addition, or cell washing can lead to large concentration-dependent variations.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes.

      • Use Appropriate Pipettes: Use the smallest volume pipette appropriate for the volume being dispensed to maximize accuracy.

      • Automate: If available, use automated liquid handlers for compound addition to minimize human error.

Issue 2: No Significant Difference Between Negative Control and Test Cells

Q: I'm not observing the expected difference in PUA accumulation between my parental cell line and the cells overexpressing the efflux pump. What's wrong?

This issue suggests that either the efflux activity is low, or your assay is not sensitive enough to detect it.

Potential Cause & Solution

  • Low Transporter Expression or Activity:

    • The "Why": The cell line may have lost expression of the transporter over time, or the transporter may be present but non-functional. The regulation of transporters like Organic Anion Transporters (OATs) can be complex, involving processes like ubiquitination that affect their presence on the cell surface.[10]

    • Troubleshooting Steps:

      • Verify Expression: Periodically check the expression of your transporter via qPCR (for mRNA levels) or Western Blot/FACS (for protein levels).

      • Use a Validated Probe Substrate: Confirm the activity of your transporter system using a well-characterized, high-affinity fluorescent or radiolabeled substrate (e.g., Estrone-3-sulfate for BCRP) before proceeding with PUA.[11][12] This validates that the pump is functional.

      • Optimize Cell Culture Conditions: Review the literature for any specific media components or conditions known to enhance the expression and activity of your transporter of interest.[13]

  • Sub-optimal Substrate Concentration:

    • The "Why": If the PUA concentration is too high, it can saturate the efflux pump, masking the difference between low and high efflux conditions. If it's too low, the signal may be below the detection limit of your instrument.

    • Troubleshooting Steps:

      • Perform a Concentration-Response Curve: Test a range of PUA concentrations to find one that is on the linear portion of the uptake curve for your specific cell system, ideally at or below the transporter's Km value.

      • Check Literature: Consult published studies for typical PUA concentrations used in similar assays.[14]

  • Incorrect Assay Duration:

    • The "Why": Efflux is a kinetic process. If the incubation time is too long, the system may reach equilibrium, and the initial differences in transport rates will be lost. If too short, not enough substrate will have accumulated to be detected.

    • Troubleshooting Steps:

      • Run a Time-Course Experiment: Measure PUA accumulation at several time points (e.g., 2, 5, 10, 30 minutes) to determine the initial linear phase of uptake. All subsequent experiments should be performed within this linear range.

Issue 3: Interference with Detection Method (LC-MS/MS)

Q: My LC-MS/MS results for PUA quantification are noisy and inconsistent. How can I improve this?

Direct quantification by LC-MS/MS is the gold standard for accuracy but requires careful sample preparation and method validation.[15][16]

Potential Cause & Solution

  • Poor Analyte Extraction and Matrix Effects:

    • The "Why": Components from the cell lysate (salts, lipids, proteins) can interfere with the ionization of PUA in the mass spectrometer, a phenomenon known as the matrix effect, leading to signal suppression or enhancement.

    • Troubleshooting Steps:

      • Optimize Lysis Buffer: Ensure your lysis buffer is compatible with downstream LC-MS/MS analysis. Avoid high concentrations of non-volatile salts or detergents.

      • Refine Extraction: Use a robust extraction method like liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering substances.[15]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in extraction efficiency and matrix effects. The SIL-IS for PUA will behave almost identically to the analyte during sample prep and ionization.[15]

  • Sub-optimal LC-MS/MS Method Parameters:

    • The "Why": The choice of mobile phase, gradient, and mass spectrometer settings must be optimized for PUA to ensure good peak shape, separation from contaminants, and signal intensity. The ionization of acidic metabolites like PUA can be sensitive to mobile phase pH.[17]

    • Troubleshooting Steps:

      • Method Development: Systematically optimize the mobile phase composition (e.g., organic solvent, pH, additives) and gradient to achieve a sharp, symmetrical peak for PUA.

      • Tune MS Parameters: Infuse a pure standard of PUA to optimize MS parameters such as collision energy and fragmentor voltage for the specific transitions (MRMs) being monitored.[16]

      • Establish a Standard Curve: Always run a standard curve with known concentrations of PUA in a matrix that mimics the actual samples (e.g., lysate from parental cells) to ensure accurate quantification.

Visualizing the Process

Understanding the experimental workflow and the underlying biological mechanism is key to effective troubleshooting.

Experimental Workflow Diagram

EffluxAssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis seed Seed Cells in 96-well plates culture Culture cells to desired confluency (e.g., 24-48h) seed->culture prep_reagents Prepare Assay Buffer (Verify pH!) & Compounds culture->prep_reagents wash1 Wash cells with pre-warmed buffer prep_reagents->wash1 Start Assay preincubate Pre-incubate with Inhibitors/Vehicle (15-30 min) wash1->preincubate add_pua Add this compound (Substrate) preincubate->add_pua incubate Incubate for a pre-determined time (Linear Phase) add_pua->incubate wash2 Stop Reaction: Rapidly wash with ice-cold buffer incubate->wash2 lyse Lyse Cells wash2->lyse extract Sample Extraction (if needed) lyse->extract Proceed to Analysis quantify Quantify PUA (LC-MS/MS) extract->quantify normalize Normalize to Protein Content quantify->normalize analyze Data Analysis & Interpretation normalize->analyze PUA_Efflux_Mechanism cluster_cell Cell cluster_membrane Cell Membrane pump Efflux Pump (e.g., ABC Transporter) cytosol->pump PUA- binds pump PUA_neg PUA- (Deprotonated) pump->PUA_neg ATP-dependent Efflux PUA_H PUA-H+ (Protonated, Lipophilic) PUA_H->cytosol Passive Diffusion

Caption: pH-dependent uptake and efflux of this compound (PUA).

Standard Operating Protocol: LC-MS/MS-Based PUA Efflux Assay

This protocol provides a general framework. It must be optimized for your specific cell line and efflux pump.

1. Cell Preparation

  • Seed transporter-overexpressing cells and parental control cells in parallel into 96-well cell culture plates at a predetermined density.

  • Culture for 24-48 hours to achieve 80-90% confluency.

  • On the day of the assay, visually inspect cells under a microscope to confirm morphology and confluency.

2. Assay Execution

  • Preparation: Prepare Assay Buffer (e.g., Hanks' Balanced Salt Solution with 25 mM MES, pH adjusted to 6.0) and warm to 37°C. Prepare stock solutions of PUA, known inhibitors, and test compounds in a suitable solvent (e.g., DMSO).

  • Washing: Gently aspirate the culture medium. Wash the cell monolayer once with 200 µL of warm Assay Buffer.

  • Pre-incubation: Add 100 µL of Assay Buffer containing the test compound, known inhibitor (positive control), or vehicle (negative control). Incubate at 37°C for 15-30 minutes.

  • Initiate Uptake: Add 100 µL of Assay Buffer containing PUA at 2x the final desired concentration. The final volume is now 200 µL.

  • Incubation: Incubate at 37°C for the predetermined time (e.g., 5 minutes) corresponding to the linear uptake phase.

  • Stop Reaction: Terminate the transport by rapidly aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Cell Lysis: Aspirate the final wash completely. Add 100 µL of Lysis Buffer (e.g., 70:30 Acetonitrile:Water with internal standard).

  • Harvesting: Seal the plate, vortex briefly, and incubate at 4°C for 20 minutes to ensure complete lysis. Centrifuge the plate to pellet cell debris.

3. Sample Analysis

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Quantify the intracellular concentration of PUA against a standard curve prepared in the same matrix.

  • In parallel, use a separate plate prepared identically to determine the protein concentration in each well (e.g., BCA assay).

  • Normalize the PUA concentration (pmol) to the protein content (mg) in each well.

4. Data Interpretation

  • Efflux Ratio (ER): Calculate the ratio of PUA accumulation in parental cells to that in transporter-expressing cells. An ER > 2 is generally considered a positive indication of efflux.

  • Inhibition (IC₅₀): For test compounds, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Control/ConditionExpected OutcomeTroubleshooting if Outcome is Not Met
Parental Cells High PUA accumulationCheck for endogenous transporter activity.
Transporter Cells Low PUA accumulationVerify transporter expression and function.
Transporter + Inhibitor High PUA accumulation (similar to parental)Confirm inhibitor potency and solubility.

References

  • Gerlee, P., et al. (2020). The role of cell density in the development of cancer. Royal Society Open Science. Available at: [Link]

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature. Available at: [Link]

  • Vaz, J., et al. (2020). The Role of Efflux Pumps and Environmental pH in Bacterial Multidrug Resistance. Frontiers in Microbiology. Available at: [Link]

  • Viljoen, A., et al. (2020). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. Nature Communications. Available at: [Link]

  • Stavrovskaya, A. A. (2000). Cellular mechanisms of multidrug resistance of tumor cells. Biochemistry (Moscow). Available at: [Link]

  • Viveiros, M., et al. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. In: Bacterial Efflux Pumps. Methods in Molecular Biology. Humana Press. Available at: [Link]

  • Rios-Sarabia, N., et al. (2021). Silencing of an efflux pump coding gene decreases the efflux rate of pyrazinoic acid in Mycobacterium smegmatis. bioRxiv. Available at: [Link]

  • Taylor, M. C., et al. (2024). Antimalarial resistance risk in Mozambique detected by a novel quadruplex droplet digital PCR assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chen, Y. S., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules. Available at: [Link]

  • Li, X. Z., et al. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews. Available at: [Link]

  • Vergalli, J., et al. (2020). Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. Antibiotics. Available at: [Link]

  • Yamasaki, S., et al. (2019). Evaluation of Multidrug Efflux Pump Inhibitors by a New Method Using Microfluidic Channels. Frontiers in Microbiology. Available at: [Link]

  • Nikaido, H. (2018). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews. Available at: [Link]

  • Fernandes, P., et al. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Tuberculosis. Available at: [Link]

  • Louw, G. E., et al. (2011). Pyrazinoic Acid Efflux Rate in Mycobacterium Tuberculosis is a better proxy of Pyrazinamide Resistance. PLoS ONE. Available at: [Link]

  • Whittle, E., et al. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. mBio. Available at: [Link]

  • Vanam, D., et al. (2015). A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • An, G., et al. (2017). Recent Advances on the Regulations of Organic Anion Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Shah, P., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]

  • Chen, J., et al. (2019). Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis. Frontiers in Microbiology. Available at: [Link]

  • Dong, M. W. (2017). Separation Science in Drug Development, Part IV: Quality Control. LCGC North America. Available at: [Link]

  • Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio. Available at: [Link]

  • Possemiers, S., et al. (2021). In vitro–in vivo Validation of Stimulatory Effect of Oat Ingredients on Lactobacilli. Nutrients. Available at: [Link]

  • Shah, P., et al. (2016). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Al-Banna, N. A., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]

  • Whyte-Allman, K., et al. (2021). Regulation of ABC Drug Efflux Transporters in Human T-Cells Exposed to an HIV Pseudotype. Frontiers in Immunology. Available at: [Link]

  • Pitala, P., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, X., et al. (2021). Targeted Quantification of Cell Culture Media Components by LC-MS. LabRulez GCMS. Available at: [Link]

  • Zhang, X., et al. (2020). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Gopal, P., et al. (2020). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases. Available at: [Link]

  • Girard, S., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Al-Banna, N. A., et al. (2021). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Antibiotics. Available at: [Link]

  • Chassaing, B., et al. (2020). Expression Profile of Multidrug Resistance Efflux Pumps During Intracellular Life of Adherent-Invasive Escherichia coli Strain LF82. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Solvo Biotechnology. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. protocols.io. Available at: [Link]

  • Mvelase, N. R., et al. (2014). Evaluation of a novel line probe assay to detect resistance to pyrazinamide, a key drug used for tuberculosis treatment. PLoS ONE. Available at: [Link]

  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica. Available at: [Link]

  • GenoMembrane. (n.d.). Protocol. Available at: [Link]

  • Whittle, E., et al. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. mBio. Available at: [Link]

  • Rodriguez, M. (2022). Quality Control During Drug Development. Technology Networks. Available at: [Link]

  • Luyen, N. D., et al. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gholami, M., et al. (2015). Efflux MexAB-Mediated Resistance in Multidrug and Pan-Drug Resistant Strains of Pseudomonas aeruginosa Isolated From Patients With Burn and Wound Infections. Jundishapur Journal of Microbiology. Available at: [Link]

  • Eurofins Discovery. (2022). Recent Advances in Transporter Testing Strategies Enable Effective Identification of Potential Drug-Drug Interactions. Cambridge Healthtech Institute. Available at: [Link]

  • Uwai, Y., et al. (2007). Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available at: [Link]

  • Agilent Technologies. (2016). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. Available at: [Link]

  • Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. Available at: [Link]

Sources

addressing confounding factors in pyrazinuric acid research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving deep into Google, aiming to build a robust foundation of knowledge. My primary focus is on pyrazinuric acid – its metabolic routes, potential research roadblocks, and the impact of genetic factors, diet, and co-medications. I intend to build a thorough foundation to facilitate productive progress.

Analyzing Metabolic Pathways

I've expanded my search to include methodologies for quantifying this compound in biological samples, focusing on sample prep, HPLC, mass spec, and quality control. Simultaneously, I'm seeking troubleshooting guides to anticipate and understand common analytical challenges. Now, I'll synthesize this data to structure the technical support guide, incorporating question-and-answer sections for each confounding factor. I'll also start drafting a step-by-step protocol for recommended analytical methods.

Developing Analytical Guide

I'm now focusing on structuring the technical guide. My goal is to synthesize the gathered information into a user-friendly resource. I will include question-and-answer sections to address each confounding factor (diet, genetics, etc.). I will also write a protocol for quantifying this compound and visualize the metabolic pathway using Graphviz diagrams and tables for clarity. Finally, I'll incorporate in-text citations and a full reference section.

Technical Support Center: Optimization of Pyrazinuric Acid (Pnu) Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Context

Welcome to the technical support hub for Pyrazinamide (PZA) metabolite research. This guide focuses specifically on Pyrazinuric Acid (Pnu) , the glycine conjugate of Pyrazinoic Acid (POA).

While POA is the active antimycobacterial agent, Pnu represents a critical host-clearance pathway. Optimizing incubation times for Pnu experiments requires distinguishing between formation assays (enzymatic kinetics) and stability assays (sample preservation).

Metabolic Pathway Visualization

The following diagram illustrates the specific node where Pnu is formed. Note that Pnu formation is a host-mediated conjugation event (primarily hepatic/renal), distinct from the bacterial activation of PZA.

PZA_Metabolism cluster_legend Key PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Hydrolysis 5 5 POA->5 PNU This compound (Pnu) (Glycine Conjugate) POA->PNU Conjugation (GLYAT) OH_POA Hydroxylation (XO) PncA PncA (Bacterial) or Amidase (Host) XO Xanthine Oxidase GLYAT Glycine-N-acyltransferase (+ Glycine) Legend Target Pathway: Green Arrow

Figure 1: Metabolic trajectory of Pyrazinamide.[1] this compound is formed via the conjugation of POA with glycine, mediated by Glycine-N-acyltransferase (GLYAT).

Module 1: In Vitro Formation Assays (Enzymatic Kinetics)

Context: You are incubating liver microsomes, S9 fractions, or primary hepatocytes to measure the conversion of POA to Pnu.

Q1: My Pnu signal is negligible even after 4 hours of incubation. What is wrong?

Diagnosis: You likely have a cofactor depletion or enzyme source mismatch. Root Cause: The conversion of POA to Pnu is mediated by Glycine-N-acyltransferase (GLYAT) . Unlike Phase I oxidations (CYP450) which require NADPH, this is a Phase II conjugation that strictly requires exogenous Glycine and ATP (for CoA activation) if using subcellular fractions.

Troubleshooting Protocol:

  • Check Cofactors: Ensure your master mix includes Glycine (10–20 mM) and an ATP regenerating system if using mitochondrial/S9 fractions. Microsomes alone often lack GLYAT activity as it is a mitochondrial/cytosolic enzyme.

  • Optimize Incubation Time:

    • Linear Range: Pnu formation is typically linear only for the first 30–60 minutes .

    • The "4-Hour" Trap: Beyond 2 hours, secondary hydrolysis (amidase activity) or substrate depletion (POA converting to 5-OH-POA via Xanthine Oxidase) competes with conjugation.

  • Enzyme Source: Use Mitochondrial fractions or fresh hepatocytes . Standard microsomal preparations are suboptimal for amino acid conjugation.

Q2: How do I determine the optimal stop-time for kinetic parameters ( , )?

Guidance: You must establish the "Initial Velocity" (


) conditions where <10% of the substrate (POA) is consumed.

Recommended Protocol:

Parameter Optimization Target Rationale

| Substrate Conc. | 10 µM – 1000 µM POA | Spans the


 of GLYAT. |
| Protein Conc.  | 0.5 – 1.0 mg/mL | Prevents non-specific binding while ensuring detectable signal. |
| Incubation Time  | 10, 20, 30 min  | Strictly < 45 min.  Longer times risk product inhibition. |
| Quenching  | Ice-cold Acetonitrile (1:3 v/v) | Immediately stops GLYAT; precipitates proteins. |

Module 2: Stability & Sample Processing

Context: You are analyzing Pnu in urine or plasma samples collected from clinical/pre-clinical studies.

Q3: We observe high variability in Pnu levels in urine samples left at room temperature. Is Pnu unstable?

Diagnosis: Pnu is susceptible to bacterial deconjugation and pH-dependent hydrolysis. Root Cause: Urine often contains bacterial flora with amidase activity. If samples sit at room temperature (>20°C) for >2 hours, bacteria can hydrolyze Pnu back to POA and Glycine, artificially inflating POA readings and decreasing Pnu.

Corrective Workflow:

  • Immediate Temperature Control:

    • Golden Rule: Incubation of urine for analysis should be 0 minutes .

    • Snap freeze at -80°C immediately upon collection.

    • If processing is delayed, keep at 4°C for max 4 hours .

  • Acidification: Add 1% Formic Acid to the urine collection container. Low pH inhibits bacterial growth and stabilizes the amide bond.

Q4: Can I use heat inactivation (60°C) to stop the reaction?

Answer: NO. Reasoning: The amide bond in this compound is chemically stable, but thermal stress in a complex matrix (like plasma/urine) can accelerate non-enzymatic hydrolysis or transamidation. Alternative: Use Chemical Precipitation .

  • Add 100 µL sample to 300 µL ice-cold Methanol containing Internal Standard (e.g., Pyrazinamide-15N,d3).

  • Vortex 1 min, Centrifuge 10 min at 10,000g.

Module 3: Chromatographic Separation (LC-MS/MS)

Context: Pnu is highly polar and often co-elutes with POA or the solvent front, causing ion suppression.

Q5: Pnu elutes too early (dead volume) on my C18 column. How do I retain it?

Solution: Pnu (LogP ≈ -1.5) is too hydrophilic for standard C18 retention. Optimization Strategy:

  • Column Switch: Move to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 .

  • Mobile Phase Modification:

    • Standard: Water/Acetonitrile with 0.1% Formic Acid.[2]

    • Optimized: Use 10 mM Ammonium Acetate (pH 5.5) in the aqueous phase. Pnu is an acid (

      
       ≈ 3.5). buffering slightly higher ensures it is ionized for MS detection but might require ion-pairing for retention if using C18. However, for HILIC, the ionized form is preferred.
      
Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Pnu Recovery CheckMatrix Is the Matrix Urine/Plasma or In Vitro Incubation? Start->CheckMatrix InVitro In Vitro (Microsomes/S9) CheckMatrix->InVitro Matrix Biological Matrix (Urine) CheckMatrix->Matrix CheckCofactor Did you add Glycine + ATP? InVitro->CheckCofactor AddCofactor Action: Add 10mM Glycine + ATP Regenerating System CheckCofactor->AddCofactor No CheckTime Incubation Time? CheckCofactor->CheckTime Yes ReduceTime Action: Reduce to <60 mins (Prevent Hydrolysis) CheckTime->ReduceTime > 2 Hours CheckTemp Was sample at Room Temp >2h? Matrix->CheckTemp Bacterial Cause: Bacterial Deconjugation CheckTemp->Bacterial Yes ActionStab Action: Acidify (1% FA) & Store at -80°C Bacterial->ActionStab

Figure 2: Decision tree for diagnosing low this compound recovery in experimental workflows.

References

  • Weiner, I. M., & Tinker, J. P. (1972). Pharmacology of Pyrazinamide: Metabolic and Renal Function Studies in Different Species. Journal of Pharmacology and Experimental Therapeutics.

  • Lacroix, C., et al. (1989).[1] Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology.

  • Zhu, J., et al. (2021).[3] Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug.[3] Drug Metabolism and Disposition.

  • Perrett, D., et al. (1994). Determination of pyrazinamide and its metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Pyrazinuric Acid as a Pharmacodynamic Biomarker for Pyrazinamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Reliable Pyrazinamide Biomarker

Pyrazinamide (PZA) is a cornerstone of first-line anti-tuberculosis therapy, critical for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic intracellular environments.[1][2] This unique activity was instrumental in shortening tuberculosis treatment regimens from 9-12 months to the current standard of 6 months.[3] However, PZA is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[2][4] This fundamental characteristic poses a significant challenge for therapeutic drug monitoring and clinical trial design: measuring PZA concentration in the blood does not necessarily reflect its antibacterial activity at the site of infection.

This guide provides an in-depth comparison of pyrazinuric acid (PUA) against other potential biomarkers of PZA activity. We will explore the underlying biochemical pathways, present a framework for validation, and provide detailed experimental protocols for researchers in the field of tuberculosis drug development. Our focus is on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to biomarker validation.

The Biochemical Rationale: From Prodrug to Metabolite

Understanding the mechanism of PZA is essential to appreciating the rationale for using its metabolites as biomarkers. PZA passively diffuses into Mtb bacilli, where it is hydrolyzed by a bacterial enzyme, pyrazinamidase (PZAse), into its active form, pyrazinoic acid (POA).[5][6] POA, a weak acid, is believed to disrupt membrane potential and cellular energy production, particularly in the acidic environment of the phagolysosome where the bacilli often reside.[7][8][9] Crucially, resistance to PZA is most commonly caused by mutations in the pncA gene, which encodes for PZAse, preventing the conversion of PZA to active POA.[10][11]

In the human host, PZA is metabolized in the liver, first to POA and then further conjugated with glycine to form this compound (PUA), which is then excreted by the kidneys.[12] This metabolic cascade forms the basis of our biomarker hypothesis.

PZA_Metabolism cluster_Mtb Mycobacterium tuberculosis (Acidic pH) cluster_Host Human Host (Liver & Kidney) PZA_Mtb Pyrazinamide (PZA) POA_Mtb Pyrazinoic Acid (POA) (Active Form) PZA_Mtb->POA_Mtb  Pyrazinamidase (PZAse)  (pncA gene) Disruption Bacterial Killing POA_Mtb->Disruption Disrupts Membrane Potential & Energy Production PZA_Host Pyrazinamide (PZA) (from circulation) POA_Host Pyrazinoic Acid (POA) PZA_Host->POA_Host Deamidase PUA This compound (PUA) POA_Host->PUA Glycine Conjugation Excretion Renal Excretion PUA->Excretion PZA_Admin PZA Administration (Oral) PZA_Admin->PZA_Mtb Diffusion into Mtb

Caption: PZA activation in Mtb and metabolism in the human host.

The central hypothesis is that the amount of PUA produced and excreted is proportional to the amount of PZA that has been successfully converted to POA, both by the host and, critically, by the population of Mtb. Therefore, measuring PUA could serve as an integrated measure of drug exposure and activation.

Comparative Analysis of Potential PZA Biomarkers

The ideal biomarker should be easily measurable, directly reflect the drug's mechanism of action, and correlate with clinical outcomes. Let's compare PUA with its precursors, PZA and POA.

Biomarker CandidateAnalyteProsConsRationale for Use
Pyrazinamide (PZA) Parent ProdrugEasy to measure in plasma; standard for pharmacokinetic (PK) studies.Does not reflect conversion to the active form; poor correlation with bactericidal activity.Primarily useful for assessing drug exposure and absorption, not pharmacodynamic (PD) activity.
Pyrazinoic Acid (POA) Active MetaboliteDirectly reflects the active moiety; its presence in culture supernatants is a good predictor of PZA susceptibility.[13]Short half-life and low plasma concentrations in humans make it difficult to measure reliably.[14]Excellent for in-vitro susceptibility testing but challenging for in-vivo monitoring due to unfavorable PK.
This compound (PUA) Downstream MetaboliteStable and accumulates in urine, allowing for easier, non-invasive sample collection and measurement; reflects the total body burden of converted PZA.Levels are influenced by host metabolic factors (e.g., liver and kidney function, genetics); relationship to Mtb-specific PZA conversion needs robust validation.Strong candidate for a PD biomarker, as it integrates both host metabolism and potential bacterial enzymatic activity over a dosing interval.

Based on this comparison, PUA emerges as a promising, non-invasive candidate for a pharmacodynamic biomarker, warranting a rigorous validation strategy.

Experimental Validation Framework for this compound

A self-validating system for biomarker qualification requires a multi-faceted approach, integrating analytical validation with clinical correlation. The causality behind this experimental choice is to build a chain of evidence linking the measured PUA levels to the desired clinical effect: the killing of M. tuberculosis.

Validation_Workflow cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_Analysis Data Analysis & Correlation Patient Patient Recruitment (TB Patients on PZA) Sampling Sample Collection (Urine, Plasma) Patient->Sampling Clinical_Data Clinical Outcome (Sputum Conversion, etc.) Patient->Clinical_Data Processing Sample Processing & Storage (-80°C) Sampling->Processing Correlation Correlate PUA Levels with Clinical Outcomes Clinical_Data->Correlation Quantification PUA Quantification (LC-MS/MS) Processing->Quantification QC Assay Validation (LOD, LOQ, Linearity) Quantification->QC PKPD PK/PD Modeling Quantification->PKPD PKPD->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Experimental workflow for the validation of PUA as a biomarker.
Protocol 1: Urine Sample Collection and Processing

Rationale: Urine is the preferred matrix as PUA is renally cleared, leading to higher concentrations than in plasma and allowing for non-invasive collection. Timed urine collections (e.g., over a 24-hour period) provide a more accurate measure of total drug metabolism than spot samples.

Methodology:

  • Patient Instruction: Instruct patients to void and discard their first-morning urine on the day of collection.

  • Collection Period: Collect all subsequent urine for a defined period (e.g., 24 hours) in a provided container stored in a cool, dark place.

  • Volume Measurement: At the end of the collection period, record the total volume of urine.

  • Aliquoting: Thoroughly mix the total volume and transfer two 10 mL aliquots into labeled cryovials. The use of two aliquots ensures a backup sample is available.

  • Storage: Immediately freeze the aliquots at -80°C until analysis. Stability at this temperature is critical and should be confirmed during assay development.

Protocol 2: Quantification of this compound by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. This protocol is designed to be self-validating through the use of an internal standard, calibration curves, and quality control samples.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of certified PUA standard in methanol (1 mg/mL).

    • Prepare a separate stock solution of a stable isotope-labeled PUA (e.g., ¹³C₃-PUA) to serve as the internal standard (IS).

    • Generate a calibration curve by spiking known concentrations of PUA standard (e.g., 0.1 to 100 µg/mL) into pooled control urine.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw urine samples, standards, and QCs on ice.

    • Vortex each sample for 10 seconds.

    • To 100 µL of each sample, add 10 µL of the IS solution.

    • Add 300 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate PUA from other urine components. A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically effective.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor a specific precursor-to-product ion transition for PUA (e.g., m/z 168 -> 124).

      • Simultaneously monitor the specific transition for the IS (e.g., m/z 171 -> 127).

    • Data Acquisition: Inject samples in a sequence that includes blanks, calibration standards, QCs, and unknown samples. QCs should be run at the beginning, middle, and end of the analytical batch to assess assay performance over time.

  • Data Analysis:

    • Calculate the peak area ratio of the PUA to the IS for all samples.

    • Generate a linear regression model from the calibration standards (peak area ratio vs. concentration).

    • The calibration curve must have a correlation coefficient (r²) > 0.99 for acceptance.

    • The calculated concentrations of the QC samples must be within ±15% of their nominal value.

    • Use the regression equation to determine the PUA concentration in the unknown patient samples.

Challenges and Future Directions

The validation of PUA is not without challenges. Host factors, including genetic variations in metabolic enzymes and renal function, can influence PUA levels independently of PZA's antibacterial activity. Future studies must account for these variables. Furthermore, establishing a definitive link requires correlating PUA concentrations not only with traditional clinical endpoints like sputum culture conversion but also with more direct measures of bacterial killing, potentially through molecular bacterial load assays.

Conclusion

This compound stands as a highly promising, non-invasive biomarker candidate for monitoring the pharmacodynamic activity of pyrazinamide. Its measurement reflects the total body burden of the activated drug, providing a potential window into the efficacy of PZA at the site of infection. While challenges remain, the validation framework and detailed protocols presented here offer a robust pathway for researchers to rigorously evaluate and qualify PUA. Successful validation would provide an invaluable tool for optimizing PZA therapy and accelerating the development of new, more effective tuberculosis treatment regimens.

References

  • Wade, M. M., & Zhang, Y. (2004). Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels. Journal of Bacteriology. [Link]

  • Fontes, A. S., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Molecular Biosciences. [Link]

  • British Thoracic Society. (1984). A controlled trial of 6 months' chemotherapy in pulmonary tuberculosis. Final report: results during the 36 months after the end of chemotherapy and beyond. British journal of diseases of the chest.
  • Khatun, M. T., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link]

  • Canto-Cavalheiro, M., et al. (2015). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Robles-Gómez, D., et al. (2020). Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. Scientific Reports. [Link]

  • Lee, J., et al. (2018). A Simplified Pyrazinamidase Test for Pyrazinamide Drug Susceptibility in Mycobacterium Tuberculosis. Annals of Laboratory Medicine. [Link]

  • Wikipedia. (2023). Pyrazinamide. Wikipedia. [Link]

  • Pediatric Oncall. (2023). Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • PubMed. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PubMed. [Link]

  • Heifets, L. B., & Lindholm-Levy, P. J. (1992). Does pyrazinoic acid as an active moiety of pyrazinamide have specific activity against Mycobacterium tuberculosis? Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Sharma, S., et al. (2023). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy Practice. [Link]

  • ResearchGate. (2020). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Request PDF. [Link]

  • Yüksel, P., et al. (2020). Colorimetric Methods for Rapid Determination of Pyrazinamide Resistance. Medical Science Monitor. [Link]

  • Clinicaltrials.eu. (2024). Pyrazinamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Gurumurthy, P., et al. (1983). Methods for the estimation of pyrazinamide and pyrazinoic acid in body fluids. EPrints@NIRT. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]

  • Heifets, L. B., & Lindholm-Levy, P. J. (1989). Pyrazinamide and pyrazinoic acid activity against tubercle bacilli in cultured human macrophages and in the BACTEC system. Antimicrobial Agents and Chemotherapy. [Link]

Sources

pyrazinuric acid vs. other weak acids: a comparative study on mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Pyrazinuric Acid

I'm starting with Google searches to get data on this compound, its mechanism against mycobacteria, and how other weak acids affect these bacteria. This foundational research will lay the groundwork for my investigation into the topic.

Developing Research Protocols

I'm now focusing on experimental protocols and data. I'm actively searching for established methods to assess the antimycobacterial activity of weak acids, especially MIC determination and mechanism investigation. I'm also looking for comparative studies and quantitative data on this compound's efficacy, and other weak acids, against mycobacteria, to support my study. I will ensure authoritative sources are documented in my references.

Refining Experimental Approach

I'm now zeroing in on defining a structured guide. First, I'm integrating the importance of antimycobacterial agents and detailing this compound's mechanism. Then, I'll compare it to other weak acids with supporting data. This is followed by a step-by-step experimental protocol, including Graphviz diagrams. Finally, I will ensure all required components like citations and data tables are present in my comparison guide.

Analyzing Drug Mechanism

I've been digging into how pyrazinamide and its active form, pyrazinoic acid, work against Mycobacterium tuberculosis. The initial data gave me a solid base, but I'm now looking for more granular details, particularly focusing on the specific biochemical pathways affected and any resistance mechanisms that might arise.

Expanding Comparative Analysis

I'm now focusing on a more comparative angle, specifically with other weak acids. I see M. tuberculosis is uniquely susceptible and that these acids are more active at acidic pH. The goal is now to gather specific data on other weak acids and their efficacy compared to pyrazinoic acid. I need to find MIC values and understand if their mechanisms of action are different. My next task is finding established experimental protocols to frame a "comparative study."

Discovering Acid Comparisons

I've made great strides! The most recent search round produced some gold. I've uncovered several studies that directly pit pyrazinoic acid against other weak acids, specifically benzoic, salicylic, and their derivatives, in the fight against Mycobacterium tuberculosis. This is a real breakthrough in understanding the relative efficacy.

Analyzing Acid Properties

I've got a lot to work with now! The second round of searching unearthed comparative activity data (MIC values at different pH) for pyrazinoic acid, benzoic acid, salicylic acid and their derivatives against Mycobacterium tuberculosis. I have the proposed mechanisms of action for those weak acids, and also have experimental protocols for determining MIC values and the mechanisms of action for the acids. Now I'll create a table for the quantitative data and a diagram for the mechanisms, and formulate a step-by-step guide.

Consolidating Data and Structuring

I've made major headway. Comparative activity data for various weak acids, including pyrazinoic acid, are at my fingertips. I have the MIC values at different pH levels. I now have the proposed mechanisms of action for those weak acids, which involves membrane disruption and intracellular acidification. I also have the experimental protocols to use, including culture media (e.g., 7H9, 7H11), pH conditions, and methods to measure intracellular pH and membrane potential. I can now create the quantitative data table, protocol, and diagrams, and synthesize the mechanistic information. I now have all the necessary details for a complete, structured guide. I'm ready to proceed with structuring the guide!

Strategic SAR Analysis: Pyrazinoic Acid vs. Pyrazinuric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide provides a comparative technical analysis of Pyrazinoic Acid (POA) derivatives versus Pyrazinuric Acid (POA-Gly) derivatives. While often conflated, these two distinct chemical classes represent opposing ends of the pharmacodynamic spectrum in anti-tubercular therapy and renal pharmacology.

  • Pyrazinoic Acid (POA): The active pharmacophore of the first-line tuberculosis drug Pyrazinamide (PZA).[1][2][3][4][5] SAR studies focus on enhancing lipophilicity (LogP) and binding affinity to targets like PanD (aspartate decarboxylase) and RpsA.

  • This compound (POA-Gly): The primary urinary metabolite (N-pyrazinylcarbonylglycine). Historically considered a metabolic "sink" (inactivation), recent SAR studies investigate its derivatives for URAT1 transporter interaction , relevant to hyperuricemia (gout) and modulating the renal clearance of pyrazine-based drugs.

Objective: This guide compares the structural determinants that drive anti-mycobacterial potency (POA scaffold) versus those that drive renal transport/excretion (Pyrazinuric scaffold), providing experimental workflows to validate these properties.

Metabolic & Mechanistic Pathways

To design effective derivatives, one must understand the metabolic pivot point. PZA is a prodrug requiring activation by the bacterial enzyme PncA.[1][2][3] The host liver subsequently metabolizes the active POA into the inactive this compound via glycine conjugation.

Figure 1: The Activation-Inactivation Cascade

Visualizing the critical metabolic divergence.

MetabolicPathway PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Pharmacophore) PZA->POA M. tb PncA (Activation) POA_Gly This compound (POA-Gly) (Inactive Metabolite) POA->POA_Gly Host Glycine N-Acyltransferase Excretion Renal Excretion (URAT1 Interaction) POA->Excretion Reabsorbed via URAT1 POA_Gly->Excretion Urine

Caption: PZA requires bacterial activation to POA. Host metabolism converts POA to this compound, limiting half-life and competing for renal transporters.

Structure-Activity Relationship (SAR) Analysis

The Pyrazinoic Acid (POA) Scaffold (Anti-TB Activity)

The primary goal here is to bypass the requirement for the pncA enzyme (often mutated in resistant strains) and improve passive diffusion into the bacillus.[2][4]

  • C2-Carboxyl Modification: Converting the acid to an ester (prodrug) increases lipophilicity, allowing the molecule to diffuse into M. tuberculosis without requiring specific transport, where it is then hydrolyzed back to POA.

  • C5-Substitution (The "Sweet Spot"): Adding hydrophobic groups (Cl, Phenyl, Alkyl) at position 5 significantly enhances potency.

    • Mechanism:[6][7][1][2][4][8][9] 5-Cl-POA binds PanD with higher affinity than native POA and promotes ClpC1-mediated degradation.

The this compound (POA-Gly) Scaffold (Renal/URAT1 Activity)

Derivatives of this compound are generally inactive against TB but are critical probes for renal transporters (URAT1, OAT).

  • Glycine Linker Modification: The amide bond between the pyrazine ring and glycine is stable. Modifying the glycine alpha-carbon affects recognition by URAT1.

  • N-Substitution: Alkylation of the amide nitrogen prevents conjugation, effectively "locking" the molecule in a POA-like state or creating a novel URAT1 inhibitor.

Figure 2: Comparative SAR Map

SAR_Map Core Pyrazine Scaffold C2 C2 Position (Carboxyl/Amide) Core->C2 C5 C5 Position (Hydrophobic Region) Core->C5 C2_Esters Esters/Amides: Prodrugs (Improve Uptake) C2->C2_Esters Anti-TB Optimization C2_Gly Glycine Conjugate: This compound (URAT1 Target) C2->C2_Gly Renal/Metabolic Fate C5_Cl 5-Chloro/Phenyl: Increases TB Potency (PanD) C5->C5_Cl Potency Boost

Caption: C5 modifications drive anti-mycobacterial potency, while C2 conjugation dictates metabolic stability and renal transport interaction.

Comparative Performance Data

The following table summarizes the biological activity of key derivatives. Note the inverse relationship between Anti-TB activity and URAT1 interaction potential.

Compound ClassDerivative ExampleLogPMIC (M. tb) µg/mLURAT1 InteractionPrimary Utility
Parent Drug Pyrazinamide (PZA)-0.7112.5 - 50 (pH 5.5)Low (Indirect)Standard TB Therapy
Active Metabolite Pyrazinoic Acid (POA)-0.186.25 - 25 (pH 5.5)High (Substrate)Active Pharmacophore
Potent Analog 5-Chloro-POA 0.453.12 - 6.25 ModerateMDR-TB Candidate
Ester Prodrug n-Propyl Pyrazinoate1.212.5 (pH 6.8)LowpH-Independent Delivery
Metabolite This compound -1.5>100 (Inactive)High (Inhibitor) Renal Probe / Neg. Control

Key Insight: this compound derivatives often show MICs >100 µg/mL, rendering them ineffective for TB. However, they serve as templates for designing drugs that avoid renal reabsorption, thereby reducing the hyperuricemia side effect common with PZA therapy.

Experimental Protocols

To validate the SAR claims above, two distinct assay types are required: one for bacterial inhibition and one for transport kinetics.

Protocol A: REMA (Resazurin Microtiter Assay) for Anti-TB Potency

Validates the C5-substitution effect.

  • Preparation: Culture M. tuberculosis H37Rv in 7H9 broth (pH 6.0 and pH 5.5) to OD600 of 0.2.

  • Dilution: Prepare serial 2-fold dilutions of Pyrazinoic Acid derivatives (e.g., 5-Cl-POA) in 96-well plates. Range: 100 µg/mL to 0.1 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue). Incubate for 24 hours.

  • Readout: Fluorescence (Ex 530nm / Em 590nm). Pink = Viable; Blue = Inhibited.

    • Success Metric: 5-Cl-POA should exhibit MIC < 10 µg/mL, validating the C5-hydrophobic SAR.

Protocol B: URAT1 Uptake Inhibition Assay

Validates the this compound transport interaction.

  • Cell Line: HEK293 cells stably transfected with human URAT1 (SLC22A12).

  • Seeding: Seed cells in Poly-D-Lysine coated 24-well plates (2x10^5 cells/well).

  • Buffer: Krebs-Henseleit buffer (Cl- free to drive exchange).

  • Substrate: [14C]-Uric Acid (50 µM final concentration).

  • Inhibitor: Add this compound derivatives at varying concentrations (1 µM - 1 mM).

  • Uptake: Incubate for 5 minutes at 37°C.

  • Termination: Wash 3x with ice-cold PBS. Lyse cells with 0.1N NaOH.

  • Quantification: Liquid Scintillation Counting.

    • Success Metric: Calculate IC50.[8][10][11][12] High affinity derivatives (low IC50) indicate potential for modulating uric acid retention.

References

  • Zhang, S., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Bioorganic & Medicinal Chemistry.

  • Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis." Nature Medicine.

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood uric acid levels." Nature.

  • Peterson, Z., et al. (2024). "Pyrazinoic acid and aromatic carboxylic acid analogs are protonophores." Frontiers in Molecular Biosciences.

  • Miner, J.N., et al. (2016). "Lesinurad, a novel, oral URAT1 inhibitor for the treatment of hyperuricemia and gout." Arthritis Research & Therapy.

Sources

comparative efficacy of pyrazinuric acid esters and amides

Author: BenchChem Technical Support Team. Date: February 2026

Including Analysis of the Pyrazinuric Acid Metabolite Pathway

Executive Summary & Nomenclature Clarification

Critical Scientific Distinction: In the context of antitubercular drug development, a frequent terminological overlap occurs between Pyrazinoic Acid (POA) and This compound (PU) .

  • Pyrazinoic Acid (POA): The active pharmacophore of the first-line drug Pyrazinamide (PZA).[1][2][3][4] Research into esters and amides focuses almost exclusively on POA derivatives to act as prodrugs that bypass the pncA activation pathway, thereby overcoming PZA resistance.

  • This compound (PU): The glycine conjugate metabolite (N-pyrazinylcarbonylglycine) of POA. It is primarily an excretory product with negligible intrinsic antimycobacterial activity.

Guide Scope: This guide focuses on the comparative efficacy of Pyrazinoic Acid (POA) esters and amides , as this represents the active area of therapeutic research. It evaluates their potential to deliver the active POA moiety intracellularly, bypassing the bacterial pyrazinamidase enzyme.

Comparison Matrix: Esters vs. Amides[3][5]
FeaturePyrazinoic Acid Esters Pyrazinoic Acid Amides
Primary Utility Prodrugs for M. tuberculosis (PZA-resistant)Stable analogs; limited efficacy as prodrugs
In Vitro Potency (MIC) High (3.0 – 12.5 µg/mL)Low / Inactive (>100 µg/mL)
Plasma Stability Low (Rapid hydrolysis by esterases)High (Resistant to hydrolysis)
Activation Mechanism Readily cleaved by non-specific esterasesRequires specific amidases (often absent/slow)
Lipophilicity (LogP) Tunable (High membrane permeability)Variable

Chemical Context & Metabolic Pathway[6][7]

To understand the efficacy differences, one must visualize the activation and elimination pathways. PZA is a prodrug requiring conversion to POA.[1][3][5][6][7] Esters and amides are designed to deliver POA directly.

Figure 1: PZA Activation and Prodrug Strategies

PZA_Metabolism PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) [ACTIVE PHARMACOPHORE] PZA->POA pncA (Bacterial) Amidase (Host) PU This compound (Metabolite) POA->PU Glycine Conjugation (Host Liver) Ester POA Esters (e.g., 2-chloroethyl ester) Ester->POA Hydrolysis (High Efficacy) Amide POA Amides (e.g., N-alkyl amides) Amide->POA Hydrolysis (Blocked/Slow)

Figure 1: The central role of POA.[1][2][3][8][9] Esters successfully revert to the active POA, while amides often fail to hydrolyze, rendering them inactive. This compound is a downstream elimination product.

Comparative Efficacy Analysis

Pyrazinoic Acid Esters

Mechanism: Esters of POA function as "Trojan horses." They are lipophilic, allowing passive diffusion across the mycobacterial cell wall (independent of the specific transporters required for PZA). Once inside, or within the host macrophage, they are hydrolyzed by non-specific esterases to release the active POA and the corresponding alcohol.

  • Efficacy Data:

    • Activity: Esters such as 2-chloroethyl pyrazinoate and long-chain alkyl esters (C12) demonstrate MICs significantly lower than PZA in neutral pH.

    • Resistance Breaking: Because they release POA chemically or via ubiquitous esterases, they remain active against M. tuberculosis strains with pncA mutations (the primary cause of PZA resistance).

    • Limitation: The major hurdle is plasma stability . Many simple esters (e.g., methyl, ethyl) are hydrolyzed by host serum esterases within minutes (

      
       min), converting them to POA before they reach the bacterium. POA itself has poor membrane permeability at neutral pH.
      
Pyrazinoic Acid Amides

Mechanism: Amides are synthesized to improve stability against serum hydrolysis. However, this stability becomes their downfall regarding efficacy.

  • Efficacy Data:

    • Activity: Most simple N-alkyl amides of POA show poor to no antimycobacterial activity (MIC > 100 µg/mL).

    • Stability: They exhibit excellent stability in plasma (

      
       hours).
      
    • Failure Mode: The mycobacterial amidase (PncA) is highly specific for Pyrazinamide. It does not efficiently accept substituted amides (e.g., N-methyl pyrazinamide) as substrates. Consequently, the prodrug is not activated, and the active POA moiety is never released inside the bacillus.

Quantitative Comparison (Reference Data)

Data synthesized from Simões et al. (2009) and related prodrug studies.

Compound ClassSpecific ExampleMIC (µg/mL) vs H37RvPlasma

(Rat)
Efficacy Verdict
Parent Drug Pyrazinamide (PZA)16 - 50 (pH 5.5)~10 hStandard of Care
Active Moiety Pyrazinoic Acid (POA)64 - 128 (pH 5.5)VariablePoor uptake at neutral pH
POA Ester 2-chloroethyl pyrazinoate 3.96 < 20 minHigh Potency / Low Stability
POA Ester C12-Pyrazinoate 6.25 < 5 minHigh Potency / Low Stability
POA Amide N-propyl pyrazinamide> 100> 24 hInactive
POA Amide N-benzyl pyrazinamide> 100> 24 hInactive

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Synthesis of 2-Chloroethyl Pyrazinoate (One-Pot)

Rationale: This ester is a benchmark for high in vitro activity.

  • Reagents: Pyrazinoic acid (10 mmol), Thionyl chloride (

    
    , excess), 2-chloroethanol.
    
  • Activation: Reflux Pyrazinoic acid in

    
     (10 mL) for 2 hours to generate pyrazinoyl chloride.
    
  • Evaporation: Remove excess

    
     under reduced pressure (ensure anhydrous conditions).
    
  • Esterification: Dissolve residue in anhydrous

    
    . Add 2-chloroethanol (1.1 eq) and Triethylamine (1.2 eq) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash with

    
     (sat.), dry over 
    
    
    
    , and concentrate.
  • Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:1) and

    
    H-NMR.
    
Microplate Alamar Blue Assay (MABA) for MIC

Rationale: Colorimetric determination is more sensitive for mycobacteria than turbidity.

  • Preparation: Prepare stock solutions of Esters (in DMSO) and PZA (in water/DMSO).

  • Media: Use Middlebrook 7H9 broth supplemented with OADC.

    • Critical Step: For PZA/POA testing, adjust media pH to 6.0 (PZA is inactive at neutral pH). For Esters, test at both pH 6.0 and pH 6.8 to demonstrate pH independence (a sign of successful prodrug permeation).

  • Plating: Add 100 µL media to 96-well plates. Serial dilute compounds (range 0.5 – 100 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv (

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 30 µL Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate 24h.

  • Readout: Blue = No Growth (Inhibition); Pink = Growth. Define MIC as the lowest concentration preventing color change.

Plasma Stability Assay

Rationale: Distinguishes between the labile ester and stable amide.

  • Matrix: Harvest pooled rat or human plasma.

  • Spiking: Spike plasma with test compound (final conc. 100 µM). Keep DMSO < 1%.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (268 nm) or LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates why Esters succeed where Amides fail in the context of resistance.

Figure 2: Intracellular Activation Logic

Activation_Logic cluster_ext Extracellular Space (Plasma/Media) cluster_bac Mycobacterium tuberculosis Cytoplasm Ester_Ext POA Ester (Lipophilic) Ester_Int POA Ester Ester_Ext->Ester_Int Passive Diffusion Amide_Ext POA Amide (Lipophilic) Amide_Int POA Amide Amide_Ext->Amide_Int Passive Diffusion POA_Active POA (Accumulates) Acidifies Cytoplasm Ester_Int->POA_Active Rapid Hydrolysis (Success) Amide_Int->POA_Active Blocked (Steric Hindrance) Target Target Inhibition (PanD / Membrane Potential) POA_Active->Target Cell Death Esterase Non-specific Esterases Esterase->Ester_Int PncA PncA Amidase (Mutated in Resistance) PncA->Amide_Int Cannot Bind

Figure 2: Esters utilize generic esterases available in the cell, ensuring POA release. Amides require specific amidase activity, which is often structurally incompatible with substituted amides or absent in resistant strains.

Conclusion

While "this compound" derivatives are chemically synthesizable, they represent a metabolic dead-end. The high-value therapeutic targets are Pyrazinoic Acid (POA) Esters .

  • Select Esters if your goal is to bypass PZA resistance and increase intracellular potency. Focus on stabilizing the ester bond (e.g., steric protection or bioisosteres) to survive plasma transport.

  • Avoid Simple Amides of POA, as they are metabolically inert and fail to release the active pharmacophore.

  • Future Direction: "Ante-drug" approaches or dendrimer-conjugated esters may offer the balance between plasma stability and intracellular lability that simple esters lack.

References

  • Simões, M. F., et al. (2009). Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. European Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. [Link]

  • Fernandes, J. P., et al. (2014).[9] Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal. [Link]

  • Zimic, M., et al. (2012). Pyrazinoic acid efflux rate in Mycobacterium tuberculosis is a major determinant of pyrazinamide resistance. Antimicrobial Agents and Chemotherapy.[3][5][6][10][11][12][13][14][15] [Link]

  • Lacroix, C., et al. (1989).[8][16] Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology. (Reference for this compound metabolism). [Link]

Sources

Metabolic Divergence in Pyrazinamide Therapy: Differentiating the Sterilizing Potency of Pyrazinoic Acid vs. the Pharmacokinetic Sink of Pyrazinuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide objectively compares the pharmacological roles of Pyrazinoic Acid (POA) and Pyrazinuric Acid (PUA) within the context of Pyrazinamide (PZA) therapy.

The Core Thesis: The sterilizing activity of PZA is exclusively driven by its bioactivation into POA within the Mycobacterium tuberculosis (Mtb) bacillus.[1][2] In contrast, PUA (and related hydroxylated metabolites like 5-OH-PZA) represents a host-mediated metabolic "sink" that competes with bioactivation, facilitating renal clearance but contributing zero sterilizing efficacy. Validating PZA’s activity requires distinguishing these two divergent pathways: the bacterial bioactivation (PncA-mediated) versus the host inactivation (Xanthine Oxidase-mediated).

Part 1: Comparative Analysis (The Metabolic Fork)

To understand PZA efficacy, one must validate why POA is the effector and PUA is the waste product. The following table contrasts the physicochemical and biological properties of the active metabolite (POA) against the inactive clearance metabolite (PUA).

FeaturePyrazinoic Acid (POA) This compound (PUA) / 5-OH-PZA
Role Active Sterilizing Agent Metabolic Sink / Inactive
Origin Hydrolysis of PZA by bacterial Pyrazinamidase (PncA) .Oxidation of PZA/POA by host Xanthine Oxidase (XO) or glycine conjugation.
Localization Accumulates inside M. tuberculosis cytoplasm (acid trapping).Plasma and Urine (rapidly excreted).
Mechanism Protonophore; disrupts membrane potential (

) & pH homeostasis.[3]
Inert renal clearance product; potential marker of hepatotoxicity.
pH Dependency Strictly pH-dependent (Active at pH

5.5).[3]
Inactive across physiological pH ranges.
MIC (pH 5.5) 8–16

g/mL (Standard Susceptibility).
>1000

g/mL (Non-inhibitory).[4]
Clinical Relevance Driver of sterilizing activity against persisters.[2][5]Competes for PZA substrate; lowers effective Cmax.
Part 2: Mechanistic Validation (The "Why" and "How")

The "sterilizing" claim of PZA rests on the Acid-Facilitated Accumulation Model . PUA fails this model, serving as a negative control that validates the specificity of POA.

1. The Bioactivation Pathway (POA)

PZA diffuses passively into the Mtb bacillus. The enzyme PncA converts it to POA.[1][2][5] Under acidic conditions (inflammation sites), POA becomes protonated (H-POA), allowing it to re-enter the cell if effluxed. Inside the neutral cytoplasm, it dissociates (


), trapping the anion and acidifying the cell.[6] This collapses the proton motive force (PMF).
2. The Clearance Pathway (PUA)

In the host liver, Xanthine Oxidase (XO) hydroxylates PZA to 5-OH-PZA or conjugates POA to this compound. These molecules are highly polar and cannot penetrate the mycobacterial waxy cell wall effectively, nor do they possess the pKa required for the "acid-trapping" mechanism.

Visualizing the Pathway Divergence

PZA_Metabolism cluster_Host Host Liver (Clearance) cluster_Bacteria M. tuberculosis (Bioactivation) PZA_Plasma Pyrazinamide (PZA) (Plasma) XO Xanthine Oxidase PZA_Plasma->XO Host Metabolism PncA Pyrazinamidase (PncA) PZA_Plasma->PncA Passive Diffusion PUA This compound / 5-OH-PZA (Inactive) XO->PUA Hydroxylation Renal Renal Excretion PUA->Renal Clearance POA Pyrazinoic Acid (POA) (Active Effector) PncA->POA Deamidation Death Membrane Collapse (Sterilization) POA->Death Acid Trapping Acid Acidic pH (5.5) Acid->POA Potentiates

Figure 1: The Metabolic Fork. PZA efficacy depends on the green pathway (Bacteria). The yellow/red pathway (Host) generates PUA, diverting drug mass away from the infection site.

Part 3: Experimental Protocols for Validation

To experimentally validate that POA is the active agent and PUA is inactive, researchers must employ pH-controlled assays and precise metabolite differentiation.

Protocol A: pH-Dependent MIC Determination (The Gold Standard)

Objective: Prove that PZA/POA activity is conditional on pH, whereas PUA remains inactive regardless of pH.

  • Preparation:

    • Prepare 7H10 agar plates adjusted to pH 5.5 (acidic) and pH 6.8 (neutral) using phosphate-citrate buffer.

    • Test Agents: PZA, POA (Positive Control), PUA (Negative Control).

  • Inoculation:

    • Use M. tuberculosis H37Rv strain (PncA wild-type).

    • Inoculate plates with serial dilutions of agents (Range: 1–1024

      
      g/mL).
      
  • Incubation:

    • Incubate at 37°C for 21 days.

  • Validation Criteria (Expected Results):

    • PZA: Active at pH 5.5 (MIC ~16-50

      
      g/mL); Inactive at pH 6.8.
      
    • POA: Active at pH 5.5 (MIC ~8-16

      
      g/mL); Reduced activity at pH 6.8.
      
    • PUA: Inactive (>1000

      
      g/mL) at both pH levels.
      
    • Interpretation: This confirms that the structural modification to "Uric" acid destroys the pharmacophore required for membrane disruption.

Protocol B: LC-MS/MS Differentiation of Metabolites

Objective: Quantify the ratio of Bioactivation (POA) vs. Clearance (PUA) in plasma to assess "Effective Dose."

  • Sample Prep:

    • Precipitate plasma proteins with Methanol (1:3 v/v).

    • Centrifuge at 10,000g for 10 min.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid (A) and Acetonitrile (B).

    • Note: POA is more polar than PZA; PUA/5-OH-PZA is the most polar.

  • Mass Spectrometry (MS/MS):

    • Operate in Positive Electrospray Ionization (+ESI) mode.[7]

    • MRM Transitions:

      • PZA: 124.1

        
         81.1 m/z
        
      • POA: 125.0

        
         79.0 m/z
        
      • PUA (5-OH-PZA): 140.1

        
         97.1 m/z
        
  • Data Analysis:

    • Calculate the Metabolic Ratio :

      
      . A higher ratio correlates with better sterilizing activity in vivo.
      
Visualizing the Experimental Workflow

LCMS_Protocol cluster_Peaks Chromatographic Separation Sample Plasma/Urine Sample Precip Protein Precipitation (MeOH 1:3) Sample->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS PZA_Peak PZA Peak (m/z 124) MS->PZA_Peak POA_Peak POA Peak (m/z 125) MS->POA_Peak PUA_Peak PUA Peak (m/z 140) MS->PUA_Peak

Figure 2: LC-MS/MS Workflow for differentiating the active sterilizing agent (POA) from the inactive metabolite (PUA).

References
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Peterson, Z., et al. (2015). Determination of Pyrazinamide and its Metabolites in Plasma by LC-MS/MS.[8][9] Journal of Chromatography B. Link

  • Via, L. E., et al. (2015). Host-mediated bioactivation of pyrazinamide: Implications for efficacy. ACS Infectious Diseases. Link

  • Lacroix, C., et al. (1989). Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology. Link

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase, cause resistance to the antituberculous drug pyrazinamide.[5] Nature Medicine. Link

Sources

Comparative Metabolomics Guide: Pyrazinamide Susceptibility vs. Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinamide (PZA) is a cornerstone of tuberculosis therapy, unique for its sterilizing activity against non-replicating persisters. However, its dependence on an activation step (prodrug conversion) makes phenotypic susceptibility testing (DST) notoriously difficult due to inoculum size effects and pH sensitivity.

Genomic sequencing of pncA is the current gold standard for resistance detection, yet it fails to identify resistance arising from alternative mechanisms (e.g., panD mutations, efflux pumps). comparative metabolomics offers a definitive functional readout. This guide details the metabolic divergence between PZA-susceptible (PZA-S) and PZA-resistant (PZA-R) strains, providing a validated LC-MS/MS workflow to quantify these differences.

Mechanistic Divergence: The Metabolic "Fingerprint"

To interpret metabolomic data, one must understand the causality of the drug's action. PZA is a prodrug requiring conversion by the bacterial pyrazinamidase (PncA) into the active moiety, pyrazinoic acid (POA).

The Divergence Pathways

In PZA-S strains, POA accumulates intracellularly, leading to a cascade of metabolic failures:

  • Cytoplasmic Acidification: Disruption of membrane potential.

  • Ribosomal Inhibition: Binding to RpsA (halting trans-translation).

  • Coenzyme A Depletion: Inhibition of PanD (aspartate decarboxylase), stalling fatty acid synthesis.

In PZA-R strains (typically pncA mutants), this conversion is blocked. The metabolic profile remains homeostatic despite high extracellular PZA concentrations.

Visualization: Metabolic Fate of PZA

The following diagram illustrates the critical branching point between susceptibility and resistance.

PZA_Mechanism cluster_Res Resistance Mechanism PZA_Ext Extracellular PZA PZA_Int Intracellular PZA PZA_Ext->PZA_Int Passive Diffusion PZA_Int->PZA_Int Mutation Blocks Conversion POA Active POA (Pyrazinoic Acid) PZA_Int->POA Hydrolysis (Wild Type) Survival Homeostasis (Resistant) PZA_Int->Survival No POA Accumulation PncA Enzyme: PncA (Pyrazinamidase) Efflux Efflux Pump POA->Efflux Low Rate Target1 Target: PanD (CoA Biosynthesis) POA->Target1 Inhibition Target2 Target: RpsA (Ribosome Rescue) POA->Target2 Inhibition Death Metabolic Collapse (Susceptible) Target1->Death Target2->Death

Figure 1: The PncA activation bottleneck. Resistance is primarily defined by the failure to convert PZA to POA, preventing downstream target engagement.

Comparative Metabolic Profiles

The following table synthesizes data from multiple high-confidence studies. It serves as a reference for interpreting your LC-MS data.

Metabolite CategorySpecific MarkerPZA-Susceptible Profile (Treated)PZA-Resistant Profile (Treated)Mechanistic Insight
Drug Metabolites Pyrazinoic Acid (POA) High Accumulation (>50-fold vs extracellular)Trace / Undetectable The primary determinant of susceptibility. Absence indicates pncA mutation or hyper-efflux.
Pyrazinamide (PZA)Present (Equilibrium)Present (Equilibrium)PZA diffuses freely; its presence alone does not indicate effect.
Cofactors NAD+ Significant Depletion Normal LevelsPOA hydrolysis may deplete NAD reserves or inhibit NAD synthesis enzymes.
Coenzyme A (CoA)ReducedNormal LevelsDownstream effect of PanD inhibition.
Amino Acids Aspartate Accumulation Normal LevelsSubstrate of PanD. Accumulation suggests PanD blockage.
Beta-AlanineDepletedNormal LevelsProduct of PanD. Depletion confirms PanD inhibition.
Energy ATPReducedStableCollapse of membrane potential (

) disrupts ATP synthase function.

Key Analytical Insight: The ratio of [Intracellular POA] / [Intracellular PZA] is the most robust quantitative metric for defining the phenotype.

Validated Experimental Workflow

Metabolomics in M. tuberculosis is unforgiving. The cell wall is thick (requiring mechanical lysis), and metabolic turnover is rapid. The following protocol prioritizes metabolic quenching to prevent artifacts.

The Critical Control Points
  • Quenching Speed: Metabolism must be stopped in <5 seconds to capture the "snapshot."

  • Normalization: OD600 is unreliable for clumped mycobacteria. Use total protein or DNA content for normalization post-analysis.

  • Biosafety: M. tuberculosis is a BSL-3 agent. All lysis steps must occur before removing samples from the containment facility, or using validated inactivation procedures.

Step-by-Step Protocol

Reagents:

  • Quenching Solution: 60% Methanol / 0.9% Ammonium Bicarbonate (pre-chilled to -40°C).

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) with 0.1% Formic Acid.

  • Internal Standards: d3-PZA and 13C-Aspartate.

Workflow:

  • Culturing: Grow strains (S and R) in 7H9 broth (pH 5.8 to activate PZA activity) to mid-log phase (OD600 ~0.6).

  • Drug Exposure: Incubate with PZA (100 µg/mL) for 24 hours. Note: 24h is optimal for metabolic shift without total cell death.

  • Rapid Quenching:

    • Pour culture directly onto the -40°C Quenching Solution (1:4 ratio culture:quencher).

    • Centrifuge immediately at 4,000 x g for 5 min at -10°C.

  • Extraction (BSL-3):

    • Discard supernatant.

    • Resuspend pellet in Extraction Solvent containing Internal Standards.

    • Mechanical Lysis: Transfer to bead-beating tubes (0.1mm zirconia beads). Beat 3x 30 sec at 6500 rpm (cool on ice between cycles).

  • Filtration & Analysis:

    • Centrifuge debris (13,000 x g).

    • Filter supernatant through 0.22 µm PTFE filter (removes viable bacteria for BSL-2 transfer).

    • Analyze via HILIC-MS/MS (Negative mode for POA/Metabolites, Positive mode for PZA).

Workflow Visualization

Workflow cluster_BSL3 BSL-3 Containment cluster_BSL2 BSL-2 Analytical Lab Culture M. tb Culture (pH 5.8 + PZA) Quench Rapid Quench (-40°C MeOH) Culture->Quench < 5 sec Harvest Pellet Harvest (-10°C Centrifuge) Quench->Harvest Lysis Bead Beating (Extraction + Lysis) Harvest->Lysis + Internal Stds Filter 0.22µm Filtration (Sterilization) Lysis->Filter LCMS HILIC-MS/MS Analysis Filter->LCMS Safe Transfer Data Data Processing (POA/PZA Ratio) LCMS->Data

Figure 2: Metabolomics workflow emphasizing the rapid quenching step and BSL-3 to BSL-2 transition safety.

Data Interpretation & Troubleshooting

Scenario A: High PZA, Low POA, Normal Aspartate

  • Diagnosis: Classic Resistance (pncA mutation).

  • Mechanism: The bacteria failed to convert the prodrug.

Scenario B: High PZA, High POA, Normal Aspartate

  • Diagnosis: "Indifferent" Resistance or Target Mutation.

  • Mechanism: PncA is functional (POA is made), but the downstream target (e.g., RpsA) is mutated, or the bacteria has upregulated efflux pumps to tolerate the POA. This is a rare but critical phenotype missed by pncA sequencing.

Scenario C: Variable Results

  • Troubleshooting: Check culture pH. PZA activity is strictly pH-dependent. If the media pH drifted above 6.0 during incubation, PZA efficacy drops, mimicking resistance. Always buffer 7H9 media strongly.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease.

  • Gopal, P., et al. (2016). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and inhibition of ribosomal protein S1. ACS Infectious Diseases.

  • Shi, W., et al. (2014). Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis. Science.

  • Lohrasebi, S., et al. (2021). Metabolomics analysis of Mycobacterium tuberculosis reveals metabolic profiles associated with pyrazinamide resistance. Scientific Reports.

  • Xu, Y., et al. (2022). Comprehensive metabolomics of Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology.

A Researcher's Guide to the Validation of Animal Models for Pyrazinuric Acid Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of animal models for studying the pharmacokinetics of pyrazinuric acid, a key metabolite of the first-line anti-tuberculosis drug, pyrazinamide. The selection of an appropriate and well-validated animal model is paramount for the accurate translation of preclinical findings to clinical applications. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform model selection.

Introduction: The Significance of this compound Pharmacokinetics

Pyrazinamide (PZA) is a cornerstone of modern tuberculosis therapy. Its active metabolite, pyrazinoic acid (POA), is further metabolized to 5-hydroxypyrazinoic acid and this compound. While POA is responsible for the bactericidal activity, the accumulation of these metabolites, including this compound, is linked to adverse effects such as hyperuricemia and hepatotoxicity.[1] Therefore, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing PZA dosage regimens and mitigating toxicity. Animal models are indispensable tools in these pharmacokinetic (PK) investigations, providing a necessary bridge between in vitro studies and human clinical trials.[2][3]

Comparative Analysis of Preclinical Animal Models

The ideal animal model should mimic human physiology as closely as possible, particularly in the pathways governing drug metabolism and excretion.[2] For this compound, this involves considering species-specific differences in liver enzymes, such as xanthine oxidase, and renal transporters.

Rodent Models (Rats and Mice)

Rodent models, particularly rats, are frequently employed in early-stage pharmacokinetic and toxicology studies due to their cost-effectiveness, ease of handling, and well-characterized physiology.

Experience & Expertise: Studies in Wistar rats have been instrumental in elucidating the pharmacokinetic profiles of PZA and its metabolites.[1][4] For instance, research has shown that co-administration of isoniazid can significantly increase the area-under-the-curve (AUC) for both PZA and its metabolite, pyrazinoic acid, in rats, highlighting the importance of considering drug-drug interactions.[1] However, a critical physiological difference between most rodents and humans is the presence of the enzyme uricase in rodents, which breaks down uric acid. Since this compound metabolism is intertwined with purine pathways, this enzymatic difference can lead to variations in metabolite handling compared to humans.

Advantages:

  • Cost-effective and widely available.

  • Well-established protocols for dosing and sampling.

  • High-throughput screening is feasible.

Limitations:

  • Presence of uricase can alter purine and this compound metabolic pathways.

  • The half-life of many drugs is significantly shorter in rodents than in humans, which can complicate the translation of findings.[5]

  • Pharmacokinetic studies in mice have shown limited penetration of oral POA into the lung, which may not accurately reflect the human scenario.[6]

Experimental Data Snapshot: Pyrazinamide & Metabolites in Rats

ParameterPZA AlonePZA + IsoniazidPyrazinoic Acid (from PZA alone)Pyrazinoic Acid (from PZA + Isoniazid)
AUC (µg·h/mL) Lowest among groups2.02 times higher than PZA aloneLowest among groups1.78 times higher than from PZA alone
Clearance HighestDecreased--

Data synthesized from studies in Wistar rats, demonstrating the impact of co-administered drugs on pharmacokinetic parameters.[1]

Non-Rodent Models (Guinea Pigs, Rabbits)

Guinea pigs and rabbits offer alternative non-rodent models that are sometimes used in tuberculosis research.

Experience & Expertise: Guinea pigs have been used to evaluate novel formulations of pyrazinoic acid for pulmonary delivery.[6] Physiologically based pharmacokinetic (PBPK) models have been developed for rabbits to predict the tissue concentrations of various compounds, demonstrating their utility in risk assessment.[7] A validated PBPK model for rabbits predicted the pharmacokinetics of several compounds with an average 1.7-fold error, indicating good predictive capacity.[7]

Advantages:

  • Larger size than rodents, facilitating easier blood sampling.

  • Some metabolic pathways may be more analogous to humans than those in rodents.

Limitations:

  • Less commonly used, leading to a smaller body of comparative literature.

  • Higher cost and specialized housing requirements.

Non-Human Primate Models (Macaques)

Non-human primates (NHPs), such as cynomolgus macaques, are often considered the gold standard for preclinical pharmacokinetic studies due to their close physiological and genetic resemblance to humans.[8]

Experience & Expertise: NHPs are frequently the only preclinical species in which therapeutic agents exhibit cross-reactivity with the intended target, making them invaluable for predicting human concentration-effect relationships.[8] Studies in cynomolgus macaques have been conducted to establish the pharmacokinetics of first-line anti-tuberculosis drugs, both as monotherapy and in combination.[9] These studies are crucial for designing safe and effective early clinical trials.[8]

Advantages:

  • High degree of physiological and metabolic similarity to humans.

  • Provide the most reliable data for predicting human pharmacokinetics.[8]

Limitations:

  • Significant ethical considerations.

  • High cost and specialized care requirements.

  • Potential for immunogenicity to impact study results.[8]

Methodological Framework for Model Validation

A robust validation process is essential to ensure the reliability and reproducibility of data from any animal model. This involves a multi-faceted approach encompassing the experimental workflow and the bioanalytical techniques employed.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study follows a standardized workflow to ensure data integrity and comparability across studies.

G cluster_pre Pre-Study Phase cluster_in In-Life Phase cluster_post Post-Study Phase A Model Selection & Acclimatization B Dose Formulation & Preparation A->B C Drug Administration (e.g., Oral Gavage, IV) B->C D Serial Biological Sampling (Blood, Urine) C->D E Sample Processing & Storage D->E F Bioanalytical Quantification (LC-MS/MS) E->F G Pharmacokinetic Analysis (e.g., NCA, Modeling) F->G H Data Interpretation & Reporting G->H

Caption: Standard workflow for a preclinical pharmacokinetic study.

Detailed Experimental Protocol: Oral Dosing and Blood Sampling in Rats

This protocol outlines a standard procedure for a pharmacokinetic study in rats, a commonly used model.

Materials:

  • Wistar rats (male, 200-250g)

  • This compound or its parent compound, pyrazinamide

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Capillary tubes for blood collection

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the test compound orally via gavage at a predetermined dose volume (e.g., 10 mL/kg).[10]

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or saphenous vein.

  • Plasma Preparation: Immediately place blood samples into anticoagulant-treated tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Trustworthiness: This protocol incorporates key elements for self-validation, such as a pre-study acclimatization period to reduce stress-related variables and standardized procedures for dosing and sampling to ensure consistency.

Bioanalytical Method Validation: Quantifying this compound

Accurate quantification of this compound in biological matrices is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol: LC-MS/MS Method for this compound in Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[11]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.3 to 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Validation Parameters (based on FDA guidelines): The method must be validated for:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: Demonstrating a linear relationship between concentration and instrument response over a defined range.[11]

  • Accuracy and Precision: Intra- and inter-day variability must be within acceptable limits (typically ±15%).[12]

  • Recovery: Efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating analyte stability under various conditions (freeze-thaw, short-term, long-term).[11]

Decision-Making Framework for Model Selection

Choosing the most appropriate animal model depends on the specific research question, the stage of drug development, and available resources.

Caption: A decision-making guide for selecting an appropriate animal model.

Conclusion

The validation of animal models is a critical, multi-step process that underpins the reliability of pharmacokinetic data for this compound. While rodent models are valuable for initial screening, their metabolic differences necessitate careful interpretation. Non-human primates offer the highest translational relevance but come with significant ethical and financial costs. The choice of model must be a strategic one, balancing scientific objectives with practical constraints. A rigorously validated bioanalytical method is non-negotiable for generating trustworthy data, regardless of the animal model chosen. This comprehensive approach ensures that preclinical findings are robust, reproducible, and ultimately, more predictive of clinical outcomes in human populations.

References

  • Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. ResearchGate. Available at: [Link]

  • Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach. PubMed Central. Available at: [Link]

  • Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. PubMed Central. Available at: [Link]

  • Population pharmacokinetics model of pyrazinamide to optimize tuberculosis treatment: An interethnic cohort study of diabetes mellitus effect on drug exposure. PLOS One. Available at: [Link]

  • [Microdetermination of pyrazinamide and its metabolites (pyrazinoic acid, 5-hydroxypyrazinoic acid, 5-hydroxypyrazinamide and this compound) in plasma and urine with liquid chromatography]. PubMed. Available at: [Link]

  • Effect of silibinin on the pharmacokinetics of pyrazinamide and pyrazinoic acid in rats. PubMed. Available at: [Link]

  • Pyrazinamide and pyrazinoic acid pharmacokinetics in patients with chronic renal failure. PubMed. Available at: [Link]

  • Parameter estimates of the final pyrazinamide pharmacokinetic model. ResearchGate. Available at: [Link]

  • Development of a population pharmacokinetic model of pyrazinamide to guide personalized therapy: impacts of geriatric and diabetes mellitus on clearance. Frontiers in Pharmacology. Available at: [Link]

  • Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. PubMed Central. Available at: [Link]

  • Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection. PubMed Central. Available at: [Link]

  • Pharmacology of pyrazinamide: metabolic and renal function studies related to the mechanism of drug-induced urate retention. PubMed. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Pharmacokinetic considerations for optimizing inhaled spray-dried pyrazinoic acid formulations. bioRxiv. Available at: [Link]

  • Renal Handling of Albumin—From Early Findings to Current Concepts. MDPI. Available at: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PRAZOSIN AND POLYTHIAZIDE DRUGS IN SPIKED HUMA. ResearchGate. Available at: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. Available at: [Link]

  • Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. PubMed. Available at: [Link]

  • Development and validation of a physiology-based model for the prediction of pharmacokinetics/toxicokinetics in rabbits. Semantic Scholar. Available at: [Link]

  • Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. PubMed. Available at: [Link]

  • Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation. MDPI. Available at: [Link]

  • Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper. ResearchGate. Available at: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available at: [Link]

  • The effect of the interaction of pyrazinamide and probenecid on urinary uric acid excretion in man. PubMed. Available at: [Link]

  • Non-human primate pharmacokinetic and toxicology studies show no serious adverse events associated with Hu5F9-G4. ResearchGate. Available at: [Link]

  • Renal Handling of Albumin: A Critical Review of Basic Concepts and Perspective. PubMed. Available at: [Link]

Sources

Executive Summary: The Specificity Challenge in TB Adherence Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Cross-Reactivity of Pyrazinuric Acid Antibodies

In the pharmacokinetics of tuberculosis (TB) therapy, This compound (PU) represents a distinct, minor urinary metabolite formed by the glycine conjugation of the active metabolite, Pyrazinoic Acid (PA).[1][2] While Pyrazinamide (PZA) and PA are the primary targets for therapeutic drug monitoring (TDM), the development of antibodies targeting This compound offers a novel avenue for highly specific adherence monitoring, potentially bypassing the volatility of PA caused by pH-dependent renal excretion.

However, the structural homology between PU, PA, and the major excretory product 5-hydroxypyrazinoic acid (5-OH-POA) presents a severe cross-reactivity challenge. This guide outlines the rigorous validation protocols required to assess anti-PU antibodies, comparing their performance against gold-standard LC-MS/MS and traditional colorimetric assays.

Technical Comparison: Antibody-Based Detection vs. Alternatives

The following table contrasts the performance metrics of a high-affinity Anti-PU Antibody assay against established detection methods.

FeatureAnti-Pyrazinuric Acid Antibody (Immunoassay) LC-MS/MS (Gold Standard) Colorimetric (Wayne’s Method)
Primary Analyte This compound (PU)PZA, PA, 5-OH-PA, PU (Simultaneous)Total Pyrazines (Non-specific)
Specificity High (If validated for <1% CR against PA)Absolute (Mass/Charge separation)Low (Reacts with any pyrazine ring)
Limit of Detection ~10–50 ng/mL (ELISA/LFA)<1 ng/mL~10 µg/mL
Throughput High (96-well or Rapid Test)Low (Sample prep + run time)Medium
Equipment Cost Low (Reader or Visual)High (>$200k)Low (Spectrophotometer)
Interference Risk Structural Analogs (PA, 5-OH-PA)Matrix Effects (Ion Suppression)Dietary Pyrazines, Uric Acid

Metabolic Context & Structural Homology

To design a valid cross-reactivity study, one must understand the competitive landscape within the urine matrix. The antibody must distinguish the glycine tail of PU from the hydroxyl group of 5-OH-PA and the free carboxyl group of PA.

Figure 1: Pyrazinamide Metabolic Pathway & Structural Analogs This diagram illustrates the conversion of PZA to its metabolites, highlighting the structural similarities that drive cross-reactivity.

G PZA Pyrazinamide (PZA) (Prodrug) PA Pyrazinoic Acid (PA) (Active Metabolite) PZA->PA Pyrazinamidase (pncA) OH_PZA 5-OH-Pyrazinamide PZA->OH_PZA Xanthine Oxidase PU This compound (PU) (Target Analyte: PA-Glycine) PA->PU Glycine Conjugation (N-acyltransferase) OH_PA 5-OH-Pyrazinoic Acid (Major Excretory Product) PA->OH_PA Xanthine Oxidase (Hydroxylation) OH_PZA->OH_PA Deamidase

Caption: Metabolic cascade of Pyrazinamide. Green path indicates the formation of the target analyte, this compound.

Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Quantify the specificity of the anti-PU antibody by calculating the Cross-Reactivity Factor (CRF) for key interfering metabolites.

Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Reagents & Materials:
  • Solid Phase: 96-well microplate coated with this compound-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-Pyrazinuric Acid Monoclonal Antibody (optimize dilution, e.g., 1:5000).

  • Competitors (Analytes):

    • Target: this compound (Standard).[1][2][4]

    • Interferents: Pyrazinamide, Pyrazinoic Acid, 5-OH-Pyrazinoic Acid, Uric Acid.[4]

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow:
  • Preparation of Standards:

    • Prepare a serial dilution (log-scale) for the target (PU) ranging from 0.1 ng/mL to 10,000 ng/mL in synthetic urine.

    • Prepare identical serial dilutions for all Interferents (PA, 5-OH-PA, PZA, Uric Acid).

  • Competition Step:

    • Add 50 µL of the specific standard/interferent dilution to respective wells.

    • Immediately add 50 µL of the Anti-PU Primary Antibody to all wells.

    • Incubate for 60 minutes at Room Temperature (25°C) with shaking (allows free analyte to compete with plate-bound antigen).

  • Wash & Develop:

    • Wash plate 5x with PBST.

    • Add 100 µL HRP-Secondary Antibody. Incubate 30 mins.

    • Wash 5x. Add TMB substrate. Stop reaction with 1N HCl after 15 mins.

  • Data Analysis (The Logic):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50 (concentration inhibiting 50% of binding) for the Target (PU) and each Interferent.

Equation for Cross-Reactivity (%):



Acceptance Criteria:

  • Pyrazinoic Acid (PA): < 1.0% (Crucial, as PA is the precursor).[1]

  • 5-OH-PA: < 5.0% (Acceptable due to high abundance, but <1% is ideal).

  • Uric Acid: < 0.1% (Must be negligible).

Visualizing the Validation Logic

The following diagram details the decision tree for interpreting cross-reactivity data during antibody screening.

Figure 2: Cross-Reactivity Assessment Logic Flow

Logic Start Start Validation (Competitive ELISA) CalcIC50 Calculate IC50 (Target vs. Analogs) Start->CalcIC50 CheckPA Check PA Cross-Reactivity CalcIC50->CheckPA CheckOH Check 5-OH-PA Cross-Reactivity CheckPA->CheckOH < 1% CR Fail FAIL: High Cross-Reactivity (Redesign Immunogen) CheckPA->Fail > 1% CR Pass PASS: High Specificity (Suitable for Clinical Dev) CheckOH->Pass < 5% CR CheckOH->Fail > 5% CR

Caption: Decision matrix for validating antibody specificity against major metabolites.

Interpretation of Results & Troubleshooting

  • High Cross-Reactivity with PA: This indicates the antibody is binding to the pyrazine ring rather than the unique glycine conjugate tail.

    • Solution: Use a "linker-homologous" immunogen strategy where the pyrazine ring is masked, forcing the immune response toward the glycine moiety.

  • Matrix Interference (Urine): If the IC50 shifts significantly between PBS and Synthetic Urine, check for pH sensitivity. This compound solubility and charge state can vary with urinary pH (4.5–8.0). Buffer the assay to pH 7.0 to stabilize the analyte.

References

  • Pharmacokinetics of Pyrazinamide and its Metabolites. Source: National Institutes of Health (NIH) / PubMed Context: Defines this compound as a glycine conjugate and minor metabolite.[1][2] URL:[Link]

  • Molecular Specific and Sensitive Detection of Pyrazinamide and Its Metabolite Pyrazinoic Acid. Source: MDPI (Molecules) Context: Discusses structural homology and Raman spectroscopy detection limits, providing a baseline for assay sensitivity comparison. URL:[Link]

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance. Source: PubMed Central Context: Describes the generation of antibodies against the closely related Pyrazinoic Acid, serving as a protocol template for hapten-carrier conjugation. URL:[Link]

  • Determination of pyrazinamide and its main metabolites in rat urine by HPLC. Source: Journal of Chromatography B Context: Establishes the gold-standard separation method for PU, PA, and 5-OH-PA. URL:[Link]

Sources

A Comparative Mechanistic Analysis of Pyrazinamide and Other First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Complex Mechanisms of Tuberculosis Chemotherapy

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the bacterium's resilience and the emergence of drug-resistant strains.[1] Effective treatment hinges on combination chemotherapy, where drugs with distinct mechanisms of action are deployed to eradicate diverse bacterial populations and prevent the selection of resistant mutants. Among the first-line agents—isoniazid (INH), rifampin (RIF), ethambutol (EMB), and pyrazinamide (PZA)—PZA holds a unique position. Its remarkable sterilizing activity, particularly against semi-dormant bacilli in acidic intracellular environments, is crucial for shortening treatment duration from 9-12 months to a standard 6-month regimen.[2][3]

A frequent point of confusion is the identity of PZA's active form. PZA is a prodrug, a compound that requires bioactivation to exert its effect.[4][5] Within the mycobacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA to pyrazinoic acid (POA) , the primary bactericidal agent.[4][5][6][7] Pyrazinuric acid , another metabolite, is largely inactive against Mtb. This guide will focus on the scientifically accepted active form, POA, and provide a detailed comparative analysis of its complex mechanism against the more clearly defined actions of INH, RIF, and EMB. Understanding these differences is paramount for optimizing current therapies and guiding the development of novel anti-tubercular agents.

Part 1: The Enigmatic Mechanism of Pyrazinamide and Pyrazinoic Acid (POA)

The mechanism of PZA is multifaceted and remains a subject of intense research, distinguishing it from other first-line drugs. Its activity is uniquely dependent on an acidic environment (pH 5.0-5.5), which mirrors the conditions within the phagolysosomes of macrophages where Mtb can reside.[7]

1.1. Activation and Acid-Dependent Accumulation

The process begins with the passive diffusion of PZA into the Mtb bacillus. Inside, the bacterial enzyme PZase hydrolyzes PZA into its active form, POA.[4][8] While the bacterium possesses a weak efflux pump to expel POA, the acidic extracellular environment plays a critical role.[1][9] In the acidic milieu, the anionic POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[10][11] This neutral form can readily diffuse back across the bacterial membrane into the neutral pH of the cytoplasm.

Once inside the cytoplasm, HPOA dissociates back into POA and a proton (H+), effectively trapping POA within the cell and leading to intracellular acidification.[4][10][11] This accumulation and the resulting drop in cytoplasmic pH are believed to be the primary drivers of PZA's bactericidal effect, disrupting membrane potential and transport functions.[1][5][12]

Caption: Activation and pH-dependent accumulation of Pyrazinoic Acid (POA).

1.2. Proposed Molecular Targets

Beyond cytoplasmic acidification, POA is thought to have several specific molecular targets, though a single, definitive target remains elusive. This multi-target hypothesis helps explain its potent sterilizing effect.

  • Ribosomal Protein S1 (RpsA): One leading hypothesis suggests that POA binds to RpsA, inhibiting trans-translation, a crucial rescue system for stalled ribosomes.[1] This disruption halts protein synthesis, leading to cell death.

  • Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, the unique and critical components of the mycobacterial cell wall.[1][4][9]

  • Aspartate Decarboxylase (PanD): Another proposed target is PanD, an enzyme involved in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A. However, recent studies suggest PZA's primary killing mechanism is independent of PanD.[10][11]

Part 2: Mechanisms of Comparator First-Line TB Drugs

In contrast to PZA's complexity, the mechanisms of isoniazid, rifampin, and ethambutol are more clearly defined, each targeting a distinct and vital bacterial process.

2.1. Isoniazid (INH): Inhibitor of Mycolic Acid Synthesis

Like PZA, isoniazid is a prodrug that requires activation.[13][14]

  • Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[13][14]

  • Target: The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[13]

  • Effect: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[15] By inhibiting InhA, INH blocks mycolic acid synthesis, compromising the structural integrity of the cell wall and leading to bacterial death.[13][15] INH is bactericidal against actively replicating bacilli.[13]

INH_Mechanism INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Mtb Activated_INH Activated INH (Isonicotinic acyl-NADH) KatG->Activated_INH Activates InhA InhA Activated_INH->InhA Inhibits FAS_II FAS-II Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bactericidal Bactericidal Effect Cell_Wall->Bactericidal

Caption: Mechanism of action for Isoniazid (INH).

2.2. Rifampin (RIF): Inhibitor of RNA Synthesis

Rifampin is a direct-acting bactericidal agent that does not require activation.

  • Target: RIF binds to the β-subunit of the bacterial DNA-dependent RNA polymerase (RpoB).[16][17][18]

  • Effect: This binding sterically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of transcription.[16] By preventing the synthesis of messenger RNA (mRNA), RIF effectively halts the production of all bacterial proteins, leading to rapid cell death.[17][19]

RIF_Mechanism RIF Rifampin (RIF) RpoB RNA Polymerase (RpoB β-subunit) RIF->RpoB Binds to Transcription Transcription (DNA → mRNA) RpoB->Transcription Inhibits Initiation Protein_Syn Protein Synthesis Transcription->Protein_Syn Blocks Bactericidal Bactericidal Effect Protein_Syn->Bactericidal DNA DNA DNA->Transcription Template

Caption: Mechanism of action for Rifampin (RIF).

2.3. Ethambutol (EMB): Inhibitor of Cell Wall Synthesis

Ethambutol is a bacteriostatic agent that targets a different component of the Mtb cell wall.

  • Target: EMB inhibits the arabinosyl transferase enzymes, which are encoded by the embB gene.[20][21][22]

  • Effect: These enzymes are essential for the polymerization of D-arabinose into arabinogalactan, a key polysaccharide component of the mycobacterial cell wall core.[20][21] Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, making it more permeable and inhibiting bacterial growth.[20] Its bacteriostatic nature helps to prevent the emergence of resistance to other drugs in the regimen.[20]

EMB_Mechanism EMB Ethambutol (EMB) EmbB Arabinosyl Transferase (EmbB) EMB->EmbB Inhibits Arabinogalactan Arabinogalactan Synthesis EmbB->Arabinogalactan Blocks Cell_Wall_Core Cell Wall Core Formation Arabinogalactan->Cell_Wall_Core Disrupts Bacteriostatic Bacteriostatic Effect Cell_Wall_Core->Bacteriostatic WGS_Workflow Start Culture Mtb (e.g., 10⁹ CFU) Plating Plate on 7H11 Agar with Drug (2-10x MIC) Start->Plating Incubation Incubate 8-10 weeks at 37°C Plating->Incubation Colonies Select Resistant Colonies Incubation->Colonies Culture Culture Colonies in 7H9 Broth Colonies->Culture DNA_Ext Genomic DNA Extraction Culture->DNA_Ext WGS Whole Genome Sequencing (WGS) DNA_Ext->WGS Analysis Bioinformatic Analysis: Compare to Wild-Type Reference Genome WGS->Analysis SNP_ID Identify Single Nucleotide Polymorphisms (SNPs) Analysis->SNP_ID Validation Confirm Mutation by Allelic Exchange or Conditional Expression SNP_ID->Validation

Caption: Experimental workflow for identifying drug targets via WGS.

Methodology:

  • Mutant Selection: Plate a high density of wild-type Mtb cells (e.g., 10^8 - 10^9 CFUs) onto solid 7H11 agar plates containing the drug of interest at a concentration 2-10 times its MIC. [23]2. Incubation: Incubate plates for up to 8-10 weeks at 37°C until resistant colonies appear. [23]3. Isolation and Confirmation: Pick individual resistant colonies, culture them in liquid broth, and re-test their MIC to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parent wild-type strain.

  • Whole Genome Sequencing (WGS): Sequence the genomes of the resistant and wild-type strains using a next-generation sequencing platform.

  • Bioinformatic Analysis: Align the sequencing reads to the Mtb reference genome and perform comparative analysis to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type parent.

  • Target Identification: The gene(s) with recurring mutations across multiple independent resistant isolates are considered the primary candidates for the drug's target or a component of its activation pathway (e.g., rpoB for RIF resistance, pncA for PZA resistance). [8]8. Trustworthiness through Validation: The hypothesis that a specific mutation causes resistance must be confirmed. This is achieved by introducing the identified mutation into a drug-susceptible parent strain via genetic engineering (e.g., recombineering) and demonstrating that this single change is sufficient to confer resistance. [24]

Conclusion

The four first-line anti-tuberculosis drugs present a masterclass in combination chemotherapy. While isoniazid and ethambutol target different stages of cell wall synthesis and rifampin halts transcription, pyrazinamide occupies a unique niche. Its complex, pH-dependent mechanism and presumed multi-target action allow it to eradicate the persistent, semi-dormant mycobacterial populations that other drugs cannot reach. This comparative analysis underscores a critical principle in drug development: a deep understanding of each compound's distinct mechanism is not merely academic but is fundamental to designing rational, effective, and resistance-mitigating therapeutic strategies against persistent pathogens like Mycobacterium tuberculosis.

References

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC - NIH. (n.d.).
  • What is the mechanism of action (Moa) of Pyrazinamide? - Dr.Oracle. (2025, May 26).
  • Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification - PubMed Central. (n.d.).
  • Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification | bioRxiv. (2025, September 27).
  • Mechanism of action on Pyrazinamide drug targets in susceptible and... - ResearchGate. (n.d.).
  • Rifampin - 5 Minute Antimicrobials - YouTube. (2023, April 27).
  • Pyrazinamide and pyrazinoic acid activity against tubercle bacilli in cultured human macrophages and in the BACTEC system - PubMed. (n.d.).
  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - MDPI. (n.d.).
  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - Frontiers. (2024, February 12).
  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024, July 17).
  • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.).
  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco - YouTube. (2025, May 7).
  • Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed. (n.d.).
  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - NIH. (2024, February 13).
  • Rifampin - StatPearls - NCBI Bookshelf - NIH. (2023, November 12).
  • Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - NIH. (n.d.).
  • Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - NIH. (2025, January 30).
  • Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One - Research journals. (n.d.).
  • Ethambutol - Wikipedia. (n.d.).
  • Isoniazid - Wikipedia. (n.d.).
  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Rifampin? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Ethambutol Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16).
  • Rifampin: mechanisms of action and resistance - PubMed. (n.d.).
  • Pharmacology of Ethambutol (Ethitube) Anti Tuberculosis drug ; Mechanism of action, Pharmacokinetics - YouTube. (2025, May 7).
  • The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery. (2021, January 13).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.